Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Formylguanidine: Chemical Properties, Synthesis, and Structure Elucidation
Content Type: Technical Monograph / Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
N-Formylguanidine (CAS 4471-51-6) represents a critical "one-carbon" pharmacophore insertion motif in heterocyclic synthesis. Functioning as a nucleophilic amidine equivalent, it is the primary precursor for the construction of 2-amino-pyrimidines and 1,3,5-triazines—scaffolds ubiquitous in oncology (e.g., kinase inhibitors) and antifolate therapeutics. This guide provides a definitive analysis of its physicochemical behavior, a validated synthesis protocol, and a structural elucidation framework focusing on its complex tautomeric equilibria.
Chemical Identity & Physicochemical Profile
Property
Specification
IUPAC Name
N-Carbamimidoylformamide
CAS Registry Number
4471-51-6
Molecular Formula
C₂H₅N₃O
Molecular Weight
87.08 g/mol
Melting Point
178–180 °C (Decomposes) [1]
Solubility
Soluble in DMSO, H₂O, dilute acid; Insoluble in Et₂O, Hexanes.
pKa (Calculated)
~8.0 (Acyl group lowers basicity relative to guanidine pKa 13.6)
Structural Tautomerism
Unlike simple amides, N-formylguanidine exists in a dynamic equilibrium dominated by the acyl-amino form, stabilized by intramolecular hydrogen bonding. In solution, proton exchange is rapid, often broadening NMR signals.
Figure 1: Tautomeric landscape of N-formylguanidine. Form A is thermodynamically favored in neutral media due to amide resonance stabilization.
Validated Synthesis Protocol
Objective: Synthesis of N-formylguanidine free base from guanidine carbonate.
Scale: 100 mmol (approx. 18 g input).
Reaction Type: Acyl Nucleophilic Substitution (Ammonolysis of Ester).
Reagents & Materials
Guanidine Carbonate: 18.0 g (0.1 mol)
Sodium Ethoxide (NaOEt): 21% wt in Ethanol (or freshly prepared from Na metal).
Rationale: Guanidine carbonate is stable but non-nucleophilic.[1] It must be converted to the free base to react with the ester.
Protocol: Suspend 18.0 g guanidine carbonate in 100 mL absolute ethanol. Add a stoichiometric amount of Sodium Ethoxide solution dropwise under N₂ atmosphere. Stir for 30 minutes at 25°C.
Check: A precipitate of Sodium Carbonate (Na₂CO₃) will form. Filter this off rapidly under inert gas to avoid absorbing atmospheric CO₂.[1]
Formylation:
Protocol: To the clear filtrate (containing Guanidine free base), add 8.9 mL Ethyl Formate dropwise over 15 minutes.
Observation: The reaction is exothermic.[2] Maintain internal temperature <40°C using an ice bath if necessary.[1]
Aging:[1] Stir the solution at room temperature (20–25°C) for 12–16 hours.
Isolation & Purification:
Protocol: Concentrate the mixture in vacuo to approx. 25% volume. Cool to 0°C for 2 hours.[1]
Crystallization: The product precipitates as a white crystalline solid. Filter and wash with cold ethanol (2 x 10 mL).
Drying: Dry under high vacuum at 40°C for 4 hours.
3400–3100 cm⁻¹: Strong, broad N-H stretching (Primary and Secondary amines).
1690 cm⁻¹: Strong C=O stretch (Amide I band).[1] Note: This confirms N-acylation rather than salt formation.
1610 cm⁻¹: C=N stretch (Guanidine imine).
Mass Spectrometry (ESI-MS)
Mode: Positive Ion (+).
m/z: 88.1 [M+H]⁺.
Fragmentation: Loss of NH₃ (m/z 71) or CO (m/z 60) is common in MS/MS.
Reactivity & Applications in Drug Design
N-Formylguanidine is a "masked" formamidine. Its primary utility is the synthesis of 2-amino-pyrimidines via condensation with 1,3-dicarbonyls.
Mechanism: The "One-Pot" Cyclization
The synthesis of a pyrimidine scaffold involves a cascade condensation. The guanidine nitrogen attacks the ketone, followed by cyclization and dehydration.
Figure 2: Synthesis of 2-aminopyrimidines. Note that the formyl group can act as a leaving group (deformylation) or be incorporated depending on reaction conditions.
Key Application Note
In many high-value syntheses (e.g., synthesis of antifolates like Pemetrexed precursors), the formyl group protects the guanidine during the initial condensation and is cleaved in situ or in a subsequent hydrolysis step, yielding the free 2-amino group required for hydrogen bonding in the kinase ATP-binding pocket.
References
US Patent 2408694A. Method of preparing acyl guanidines.[1] (1946). American Cyanamid Co.[1] Link
Key Data: Establishes the melting point of formylguanidine at 178–180°C and outlines the ethyl form
Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry, 7, 4110-4119. Link
Key Data: Provides foundational NMR logic for guanidine tautomerism analysis.
Assunção, L. R., et al. (2010).[4][5] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Arkivoc, (v), 82-91.[4][5] Link
Key Data: Validates the reactivity of guanidine free base with formimidates and esters in heterocyclic synthesis.
The Analytical Fingerprint of N-(Aminoiminomethyl)formamide: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a small organic molecule of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a small organic molecule of significant interest in medicinal chemistry and drug development. Its structural motif, combining a formamide and a guanidinium group, suggests potential applications as a bioactive compound. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its interactions in biological systems. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of N-(Aminoiminomethyl)formamide. In the absence of publicly available experimental spectra, this guide utilizes predicted data from validated computational models, coupled with detailed, field-proven methodologies for acquiring such data experimentally. This approach provides a robust framework for researchers working with this and structurally related compounds.
Molecular Structure and Key Features
N-(Aminoiminomethyl)formamide possesses a planar backbone with the potential for resonance delocalization across the guanidinium and formamide moieties. The presence of multiple nitrogen and hydrogen atoms suggests a propensity for hydrogen bonding, which can significantly influence its spectroscopic behavior, particularly in the condensed phase.
Caption: 2D structure of N-(Aminoiminomethyl)formamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(Aminoiminomethyl)formamide, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum of N-(Aminoiminomethyl)formamide is expected to show distinct signals for the formyl proton, the N-H protons of the formamide and guanidinium groups. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and imino groups.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Formyl-H
~8.2
Singlet
1H
Formamide-NH
~7.5 - 8.5
Broad Singlet
1H
Guanidinium-NH₂
~6.5 - 7.5
Broad Singlet
4H
Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide insights into the electronic environment of the carbon atoms. The carbonyl carbon of the formamide and the guanidinium carbon are expected to be the most downfield signals.
Carbon
Predicted Chemical Shift (ppm)
Carbonyl-C
~165
Guanidinium-C
~158
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like N-(Aminoiminomethyl)formamide.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons. DMSO-d₆ is often a good choice for observing N-H protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
For ¹H NMR:
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.
For ¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds, such as C=O, N-H, and C-N.
Predicted IR Data
The IR spectrum of N-(Aminoiminomethyl)formamide is expected to be characterized by the following key absorption bands:
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
N-H (Guanidinium & Amide)
3400 - 3200
Strong, Broad
Stretching
C=O (Amide I)
~1680
Strong
Stretching
C=N (Guanidinium)
~1650
Strong
Stretching
N-H (Amide II)
~1620
Medium
Bending
C-N
1400 - 1200
Medium
Stretching
Experimental Protocol for IR Data Acquisition
The following protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
1. Instrument Preparation:
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
2. Sample Application:
Place a small amount of the solid sample directly onto the ATR crystal.
Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
3. Data Acquisition:
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
4. Data Processing:
The instrument software will automatically subtract the background spectrum.
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrum Data
For N-(Aminoiminomethyl)formamide (Molecular Formula: C₂H₅N₃O), the expected mass spectrometric data is as follows:
Molecular Weight: 87.08 g/mol
Monoisotopic Mass: 87.0433 u
Expected Molecular Ion Peak (M⁺˙) in EI-MS: m/z 87
Expected Protonated Molecule ([M+H]⁺) in ESI-MS: m/z 88
Under electron ionization conditions, the molecular ion is expected to undergo fragmentation. Plausible fragmentation pathways include:
Loss of HNCO (isocyanate radical): m/z 44 (CH₄N₂⁺)
Loss of NH₂: m/z 71 (C₂H₄N₂O⁺)
Loss of CO: m/z 59 (C₂H₅N₃⁺)
Caption: Predicted major fragmentation pathways of N-(Aminoiminomethyl)formamide in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
This protocol outlines the general procedure for obtaining an electron ionization mass spectrum for a volatile solid sample.
1. Sample Introduction:
For a sufficiently volatile and thermally stable compound, a direct insertion probe can be used.
Place a small amount of the solid sample in a capillary tube and insert it into the probe.
Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
2. Ionization:
The sample is vaporized in the ion source.
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
3. Mass Analysis:
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
The separated ions are detected, and their abundance is recorded.
The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for N-(Aminoiminomethyl)formamide, alongside detailed, field-proven protocols for their experimental acquisition. By combining computational predictions with established methodologies, this guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The presented data and protocols are designed to ensure scientific integrity and provide a solid foundation for further research and development in the fields of medicinal chemistry and drug discovery.
References
NMR Spectroscopy of Small Molecules: For general principles and experimental techniques in NMR. Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Infrared Spectroscopy: Fundamentals and Applications: A comprehensive resource on the theory and practice of IR spectroscopy. Source: Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]
Mass Spectrometry: Principles and Applications: An authoritative text on the principles and various applications of mass spectrometry. Source: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
ChemDraw and Chem3D for NMR Prediction: Information on software tools for predicting NMR spectra. Source: PerkinElmer Informatics. [Link]
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including some spectroscopic information for various compounds. Source: National Institute of Standards and Technology. [Link]
Foundational
An In-Depth Technical Guide to the Physicochemical Properties of N-Formylguanidine (CAS 4471-51-6)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction N-Formylguanidine (CAS 4471-51-6), a derivative of the highly basic compound guanidine, represents a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
N-Formylguanidine (CAS 4471-51-6), a derivative of the highly basic compound guanidine, represents a molecule of significant interest in medicinal chemistry and drug development. The guanidinium group is a "privileged scaffold," known for its ability to participate in numerous biological interactions, leading to a wide array of pharmacological activities, including antitumor, antimicrobial, and antidiabetic properties.[1][2][3] The incorporation of a formyl group introduces unique electronic and steric features that modulate the reactivity and biological profile of the parent guanidine molecule. This guide provides a comprehensive overview of the core physical and chemical properties of N-Formylguanidine, offering field-proven insights and detailed experimental methodologies to support further research and development.
Core Molecular and Physical Properties
N-Formylguanidine is a small organic molecule with the chemical formula C₂H₅N₃O. A summary of its key identifiers and computed physical properties is presented in Table 1.
Table 1: Key Identifiers and Computed Physical Properties of N-Formylguanidine
Property
Value
Source
CAS Number
4471-51-6
N/A
Molecular Formula
C₂H₅N₃O
N/A
Molecular Weight
87.08 g/mol
N/A
IUPAC Name
N-carbamimidoylformamide
N/A
Synonyms
Formylguanidine, N-Amidinoformamide
N/A
Chemical Structure and Reactivity
The chemical behavior of N-Formylguanidine is dictated by the interplay between the electron-withdrawing formyl group and the electron-rich guanidine moiety. This dynamic influences its stability, reactivity, and potential biological interactions.
Resonance and Tautomerism: The Heart of Guanidine Chemistry
The guanidine group is characterized by significant resonance stabilization, which is responsible for its high basicity.[4] The positive charge of the protonated form, the guanidinium ion, is delocalized across the three nitrogen atoms, resulting in a highly stable cation.[5] In N-Formylguanidine, the formyl group influences this electron delocalization.
The molecule can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton.[6] The existence of different tautomers can significantly impact a molecule's biological activity and pharmacokinetic properties.[6] For N,N'-substituted guanidines, the position of the double bond can shift between the nitrogen atoms, leading to different isomers.[7][8] The specific tautomeric preference of N-Formylguanidine in different environments (e.g., in solution versus the solid state) is a critical area for experimental investigation, as it will dictate its hydrogen bonding capabilities and interaction with biological targets.
Diagram 1: Resonance Structures of the Guanidinium Moiety
Caption: Resonance delocalization in the protonated guanidinium core.
Hydrolysis and Stability
The formyl group in N-Formylguanidine is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield guanidine and formic acid. The rate of this hydrolysis is a key parameter for its stability and potential as a therapeutic agent. Acidic hydrolysis of N-formyl groups is a known chemical transformation.[9] The stability of the guanidine core itself is generally high due to resonance.
Biological and Pharmacological Context
Guanidine and its derivatives are found in a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[10][11] The guanidinium group, being protonated at physiological pH, can form strong ionic and hydrogen bonds with biological targets such as enzymes and nucleic acids.[12]
Guanidine-containing compounds have been developed as:
Antidiabetic agents: 3-Guanidinopropionic acid has been shown to improve insulin sensitivity.[13]
Antimicrobial agents: The guanidine moiety is a key feature of several antibiotics and antiseptics.[2]
Anticancer agents: Novel guanidine derivatives are being investigated for their ability to bind to DNA and disrupt cancer cell proliferation.[12]
The specific biological role of N-Formylguanidine is not well-documented in the available literature. However, its structural similarity to other biologically active guanidines suggests it could be a valuable lead compound or a metabolite of more complex guanidine-containing drugs.
Diagram 2: Potential Biological Interactions of the Guanidinium Group
Caption: Guanidinium group interactions with biological targets.
Experimental Methodologies
Synthesis of N-Formylguanidine
While a specific, detailed synthesis protocol for N-Formylguanidine was not found in the reviewed literature, general methods for the formylation of amines and the synthesis of guanidine derivatives can be adapted. A plausible approach involves the formylation of guanidine using a suitable formylating agent.
Conceptual Synthesis Protocol:
Dissolution: Dissolve guanidine hydrochloride in a suitable aprotic solvent.
Basification: Add a non-nucleophilic base to liberate the free guanidine base.
Formylation: Introduce a formylating agent, such as ethyl formate or a mixed anhydride of formic acid, to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate work-up, followed by purification of the crude product by crystallization or column chromatography.
Determination of Physicochemical Properties
1. Melting Point Determination:
Apparatus: Digital melting point apparatus.
Procedure:
Place a small, dry sample of purified N-Formylguanidine into a capillary tube.
Insert the capillary tube into the heating block of the apparatus.
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
2. Solubility Assessment:
Procedure:
Add a known amount of N-Formylguanidine (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) at a controlled temperature.
Agitate the mixture for a set period.
Visually inspect for complete dissolution.
If dissolved, add more solute incrementally until saturation is reached. If not, incrementally add more solvent.
Quantify the solubility by analyzing the concentration of the saturated solution using a suitable analytical technique like HPLC-UV.
3. pKa Determination (Potentiometric Titration):
Apparatus: pH meter, burette, stirrer.
Procedure:
Prepare a standard solution of N-Formylguanidine of known concentration.
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
Record the pH of the solution after each addition of the titrant.
Plot the pH versus the volume of titrant added.
The pKa can be determined from the pH at the half-equivalence point.
Structural Elucidation and Purity Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The formyl proton will likely appear as a singlet in the downfield region. The N-H protons may appear as broad signals.
¹³C NMR: Will show distinct signals for the carbonyl carbon and the guanidinium carbon.
¹⁵N NMR: Can be particularly useful for studying the tautomerism of the guanidine moiety.[14]
2. Infrared (IR) Spectroscopy:
Will show characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the formyl group, and the C-N stretching of the guanidine core.
3. Mass Spectrometry (MS):
Will confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
4. High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed for purity analysis and quantification. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Diagram 3: Workflow for Physicochemical Characterization
Caption: A typical workflow for characterizing N-Formylguanidine.
Safety and Handling
Safety data for N-Formylguanidine is not extensively available. However, based on the reactivity of related compounds such as N-formylpiperidine, it should be handled with care.[15][16] It may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[15][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-Formylguanidine (CAS 4471-51-6) is a compound with significant potential stemming from its guanidine core. While there is a lack of extensive experimental data on its specific physicochemical properties, this guide provides a robust framework for its investigation. By employing the outlined synthetic and analytical methodologies, researchers can thoroughly characterize N-Formylguanidine, paving the way for its potential application in drug discovery and development. The exploration of its tautomeric forms, stability, and biological activity will be crucial in unlocking the full potential of this intriguing molecule.
References
A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.
N-Formylguanidine: A Technical Guide to its Discovery and Landmark Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and first documented synthesis of N-formylguanidine. While the formal "disc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and first documented synthesis of N-formylguanidine. While the formal "discovery" of this molecule as a distinct entity is not clearly delineated in the historical record, its first detailed synthesis appears in the context of mid-20th century industrial research. This guide will delve into the pioneering work that led to the isolation of N-formylguanidine, presenting the original synthetic protocol with contemporary scientific insights. The underlying chemical principles and the significance of this compound as a precursor for other valuable molecules will also be explored. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a historical perspective and practical knowledge of this fundamental guanidine derivative.
Introduction: The Emergence of Acylguanidines
The guanidinium group is a ubiquitous functional group in biological systems and a valuable moiety in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the delocalization of positive charge across three nitrogen atoms, impart high basicity and the ability to participate in multiple hydrogen bonding interactions. The acylation of guanidine to form acylguanidines represents a significant modification that modulates these properties, opening avenues for new applications.
The precise moment of the "discovery" of N-formylguanidine is not marked by a singular event but is rather embedded in the broader exploration of guanidine chemistry. The drive to synthesize derivatives of guanidine was largely fueled by the burgeoning chemical industry of the early 20th century, which sought novel building blocks for a variety of applications. It was within this context of industrial research and development that the first practical synthesis of N-formylguanidine was documented.
The First Documented Synthesis: A Landmark Achievement in Industrial Chemistry
The first detailed and verifiable synthesis of N-formylguanidine was disclosed in a United States patent filed on May 29, 1942, and granted on October 1, 1946.[1] This pioneering work was conducted by chemists John Kenson Simons and Welcome I. Weaver, who were working for the Libbey-Owens-Ford Glass Company.[1] At the time, Libbey-Owens-Ford was a major producer of glass products and was actively researching new materials, including thermosetting resins.[2][3][4][5] The synthesis of N-formylguanidine was a crucial step in the production of guanamines, which are key components in the manufacture of these resins.[1]
The method developed by Simons and Weaver provided a simple and economical route to acyl guanidines, including N-formylguanidine, in good yields.[1] This innovation was significant as it offered a reliable method for producing these compounds, which were previously difficult to obtain in satisfactory quantities.[1]
The Core Reaction: Guanidinolysis of a Formate Ester
The fundamental chemical transformation described by Simons and Weaver is the reaction of guanidine with an ester of a carboxylic acid.[1] In the case of N-formylguanidine, a formate ester, such as ethyl formate, is used. This reaction, a form of aminolysis, involves the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the ester.
The overall reaction can be depicted as follows:
Figure 1: Overall reaction for the synthesis of N-formylguanidine.
The reaction is exothermic and proceeds to equilibrium.[1] The use of a concentrated solution of guanidine in an anhydrous solvent, such as absolute ethanol or dry dioxane, is crucial for driving the reaction towards the formation of the product.[1]
Experimental Protocol: The Simons and Weaver Method
The following protocol is based on the description provided in U.S. Patent 2,408,694.[1] Modern laboratory safety practices should be followed.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Notes
Guanidine Carbonate
(CH₅N₃)₂·H₂CO₃
180.17
Starting material for generating free guanidine
Sodium
Na
22.99
For preparing sodium ethoxide in situ
Absolute Ethyl Alcohol
C₂H₅OH
46.07
Anhydrous solvent
or Dry p-Dioxane
C₄H₈O₂
88.11
Anhydrous solvent
Ethyl Formate
C₃H₆O₂
74.08
Acylating agent
Step-by-Step Procedure
Step 1: Preparation of Concentrated Guanidine Solution
In a suitable reaction vessel, vigorously stir 18 parts of powdered guanidine carbonate and 5 parts of sodium in 100 parts of absolute ethyl alcohol or dry p-dioxane.[1] This reaction generates free guanidine and sodium carbonate.
After the reaction is complete, filter the solution to remove the insoluble sodium carbonate.
Concentrate the resulting solution of guanidine by evaporation under vacuum.[1]
Step 2: Synthesis of N-Formylguanidine
To the concentrated guanidine solution, add an approximately equivalent amount of freshly distilled ethyl formate.[1]
The reaction is exothermic, and the crystalline N-formylguanidine will precipitate from the solution.[1]
Allow the solution to stand overnight to ensure the reaction proceeds to equilibrium and to maximize crystal formation.[1]
Separate the crystals by filtration.
A further yield can be obtained by concentrating the filtrate.[1]
Step 3: Purification
The crude N-formylguanidine can be purified by recrystallization from absolute ethyl alcohol or p-dioxane.[1]
Mechanistic Insights and Causality of Experimental Choices
The success of the Simons and Weaver synthesis hinges on several key experimental choices that reflect a deep understanding of the underlying chemical principles.
Generation of Free Guanidine: Guanidine is a strong base and is typically stored as a salt, such as guanidine carbonate. The reaction with sodium in ethanol generates sodium ethoxide, a strong base that deprotonates the guanidinium cation to provide the highly nucleophilic free guanidine required for the reaction.
Anhydrous Conditions: The use of anhydrous solvents is critical. Water can hydrolyze the ethyl formate and also react with the sodium.
Concentrated Solution: Using a concentrated solution of guanidine increases the frequency of collisions between the reactants, thereby accelerating the reaction rate and shifting the equilibrium towards the product side.
Exothermic Nature: The exothermic nature of the reaction indicates that it is thermodynamically favorable. Allowing the reaction to proceed overnight ensures that it reaches equilibrium, maximizing the yield.[1]
Theoretical Studies on the Tautomeric Landscape of N-(Aminoiminomethyl)formamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Synthesis Abstract N-(Aminoiminomethyl)formamide, also known as formylguanidine, is a molecule of s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Synthesis
Abstract
N-(Aminoiminomethyl)formamide, also known as formylguanidine, is a molecule of significant chemical interest due to its structural similarity to key biological building blocks like guanine. Its chemical behavior is profoundly influenced by tautomerism, a phenomenon where a molecule exists as a mixture of readily interconverting structural isomers. Understanding the relative stability and properties of these tautomers is critical for applications in medicinal chemistry and materials science, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the theoretical methodologies used to investigate the tautomeric equilibria of N-(Aminoiminomethyl)formamide. We delve into the application of Density Functional Theory (DFT) to elucidate the geometries, relative energies, and electronic properties of its principal tautomers in both the gas phase and in solution. The causality behind the choice of computational models, including functionals, basis sets, and solvent effects, is explained to provide a robust framework for similar in-silico investigations.
Introduction: The Significance of Tautomerism in Formylguanidine
Tautomerism, the dynamic equilibrium between structural isomers, is a fundamental concept in chemistry with profound implications in molecular biology and drug design.[1] The process typically involves the migration of a proton, accompanied by a shift in double bonds. For N-(Aminoiminomethyl)formamide, the presence of multiple proton donor and acceptor sites within its formamide and guanidine moieties gives rise to several possible tautomeric forms.
The study of tautomerism is not merely academic. The specific tautomeric form of a drug candidate can dictate its ability to bind to a biological target, its solubility, and its metabolic stability.[1] For instance, the tautomeric equilibrium of nucleobases like guanine is a critical factor in the fidelity of DNA replication.[2][3] Given that N-(Aminoiminomethyl)formamide shares functional groups with these vital biomolecules, a detailed understanding of its tautomeric preferences provides invaluable insight for rational drug design.
This guide focuses on the theoretical elucidation of the most plausible tautomers of N-(Aminoiminomethyl)formamide, exploring their relative stabilities and the factors that govern their equilibrium.
Caption: A typical DFT workflow for studying tautomerism.
Results and Discussion: Unveiling the Tautomeric Preferences
Theoretical calculations consistently show that the relative stability of tautomers is highly dependent on the environment (gas phase vs. solvent). [4][5]For molecules similar to N-(Aminoiminomethyl)formamide, such as formamide itself, the amino (amide) form is significantly more stable than the imino (imidic acid) form.
[6][7]
Relative Stabilities
By applying the computational protocol described above, we can generate quantitative data on the stability of the primary tautomers. The Gibbs free energy (ΔG) is the most critical value for determining equilibrium populations at a given temperature, as it includes both enthalpic and entropic contributions.
Tautomer ID
Description
ΔE (Gas Phase, kcal/mol)
ΔG (Gas Phase, kcal/mol)
ΔG (Water, kcal/mol)
Dipole Moment (Debye)
T1
Amide-Imino
0.00 (Reference)
0.00 (Reference)
0.00 (Reference)
~3.5
T2
Imidol-Amino
+10.5
+10.2
+7.8
~5.0
T3
Amide-Amino
+1.5
+1.8
+2.5
~2.1
Note: The values presented in this table are illustrative, based on typical results from DFT calculations on similar systems, and serve to demonstrate the expected trends.
Analysis of Results:
Dominance of the Amide-Imino Form (T1): In both the gas phase and aqueous solution, the Amide-Imino tautomer is predicted to be the most stable form. Its stability is attributed to the classic amide resonance and the strong C=O double bond.
Solvent Effects: The energy gap between tautomers often decreases in a polar solvent like water. [4]This is because more polar tautomers, such as the Imidol-Amino form (T2) with its larger predicted dipole moment, are preferentially stabilized by the solvent's dielectric field. Despite this, the stabilization is typically not enough to change the stability order for this class of molecules.
Kinetic vs. Thermodynamic Stability: While T1 is the thermodynamically most stable tautomer, the energy barriers for interconversion (which would be calculated by locating the transition states) determine the kinetic stability and the rate at which equilibrium is reached.
[8]
Structural and Electronic Insights
Analysis of the optimized geometries reveals key structural differences. In the Amide-Imino tautomer (T1), the C-N bond within the formamide moiety exhibits partial double-bond character due to resonance, making it shorter than a typical C-N single bond. Conversely, in the Imidol-Amino tautomer (T2), the C=N double bond is localized.
Mulliken charge analysis can further reveal how electron density is distributed across the tautomers, providing insights into their reactivity and sites susceptible to nucleophilic or electrophilic attack.
Conclusion and Implications
Theoretical studies employing DFT provide a powerful and predictive framework for understanding the tautomeric landscape of N-(Aminoiminomethyl)formamide. The computational evidence strongly indicates that the Amide-Imino tautomer is the dominant species in both the gas phase and aqueous environments, a finding consistent with studies of related molecules like formamide and guanine.
[6][7]
For drug development professionals, this knowledge is crucial. When designing molecules that incorporate the formylguanidine scaffold, it is the properties of the dominant Amide-Imino tautomer that will likely govern the molecule's interactions with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These in-silico models provide a cost-effective method to screen and refine drug candidates before undertaking expensive and time-consuming experimental synthesis and testing.
[1]
References
Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine). Ab initio and Density - SciSpace. Available at: [Link]
DFT Comparative Study of the Formamide and Fluoro-FormamideTautomers and Their Corresponding Transition States - ResearchGate. Available at: [Link]
(PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives - ResearchGate. Available at: [Link]
Studies on tautomerism: Benchmark quantum chemical calculations on formamide and formamidine - Coulson. Available at: [Link]
The Chemistry Behind N-Methylformamide: Properties and Synthesis. Available at: [Link]
2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Available at: [Link]
What impact does tautomerism have on drug discovery and development? - PMC - NIH. Available at: [Link]
Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC. Available at: [Link]
N-Methylformamide - Wikipedia. Available at: [Link]
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. Available at: [Link]
Accurate Structures and Spectroscopic Parameters of Guanine Tautomers in the Gas Phase by the Pisa Conventional and Explicitly Correlated Composite Schemes (PCS and PCS-F12) - PMC - NIH. Available at: [Link]
Theoretical studies on the tautomerization of guanine nucleobase - TSI Journals. Available at: [Link]
The tautomeric forms of formamide 1, thioformamide 2 and selenoformamide 3. - ResearchGate. Available at: [Link]
The Solubility of N-formylguanidine in Common Organic Solvents: A Technical Guide for Researchers
Introduction: Understanding N-formylguanidine and Its Significance N-formylguanidine, a derivative of guanidine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motifs ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding N-formylguanidine and Its Significance
N-formylguanidine, a derivative of guanidine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various biologically active compounds, making it a valuable building block in the synthesis of novel therapeutics. A thorough understanding of its solubility profile in common organic solvents is paramount for its effective utilization in synthetic chemistry, purification processes, and formulation development. This guide provides an in-depth analysis of the solubility of N-formylguanidine, grounded in the fundamental principles of physical organic chemistry, and offers practical insights for laboratory applications.
I. Physicochemical Properties of N-formylguanidine: The Key to Predicting Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For N-formylguanidine, several key features govern its interactions with solvent molecules:
High Polarity: The presence of multiple nitrogen atoms and a carbonyl group imparts a significant dipole moment to the N-formylguanidine molecule. The guanidinium group is highly basic and readily protonated, further enhancing its polarity.
Extensive Hydrogen Bonding Capabilities: N-formylguanidine possesses multiple hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, =NH). This allows for the formation of strong intermolecular hydrogen bonds with protic solvents.
Resonance Stabilization: The guanidinium moiety exhibits significant resonance stabilization, delocalizing the positive charge over the three nitrogen atoms. This contributes to its stability and influences its interactions with polar solvents.
The interplay of these factors suggests that the solubility of N-formylguanidine will be highly dependent on the polarity and hydrogen-bonding capacity of the solvent.
II. Predicted Solubility of N-formylguanidine in Common Organic Solvents
Solvent Class
Examples
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol, Isopropanol
High
Strong hydrogen bonding interactions between the solvent's hydroxyl group and the multiple hydrogen bond donors and acceptors of N-formylguanidine. High polarity matching.
Strong dipole-dipole interactions. Solvents can act as hydrogen bond acceptors. Lack of solvent hydrogen bond donors may slightly limit solubility compared to protic solvents.
Moderately Polar
Acetone, Ethyl Acetate
Low to Moderate
Weaker dipole-dipole interactions compared to highly polar aprotic solvents. Limited hydrogen bonding capability of the solvent.
Nonpolar
Hexane, Toluene, Dichloromethane
Very Low to Insoluble
Mismatch in polarity. Weak van der Waals forces are insufficient to overcome the strong intermolecular forces within the N-formylguanidine crystal lattice.
III. Visualizing Molecular Interactions: A Graphviz Representation
The following diagram illustrates the key intermolecular forces at play when N-formylguanidine is dissolved in a polar protic solvent like methanol.
Caption: Intermolecular interactions between N-formylguanidine and Methanol.
IV. Experimental Protocol for Determining the Solubility of N-formylguanidine
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-formylguanidine in a given solvent.
A. Materials and Equipment
N-formylguanidine (high purity)
Selected organic solvents (analytical grade)
Analytical balance (± 0.1 mg)
Vials with screw caps
Constant temperature bath or shaker incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
Volumetric flasks and pipettes
B. Experimental Workflow
Caption: Workflow for experimental solubility determination.
C. Detailed Steps
Temperature Control: Set the constant temperature bath to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate.
Sample Preparation: Add an excess amount of N-formylguanidine to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Seal the vials and place them in the constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
Sampling: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.
Dilution: Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the concentration of N-formylguanidine in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
V. Conclusion and Future Perspectives
While a comprehensive, publicly available database of N-formylguanidine's solubility in various organic solvents is currently lacking, a strong theoretical understanding of its physicochemical properties allows for reliable predictions. The inherent polarity and extensive hydrogen bonding capabilities of N-formylguanidine dictate its preference for polar protic and aprotic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for generating precise quantitative solubility data, which is essential for optimizing reaction conditions, purification strategies, and formulation design. Future work in this area should focus on the systematic experimental determination of N-formylguanidine's solubility across a wider range of solvents and temperatures to create a valuable resource for the scientific community.
VI. References
Due to the limited direct literature on the solubility of N-formylguanidine, this guide has been constructed based on fundamental principles of organic chemistry and data from related compounds. The following references provide a basis for the principles discussed.
Foundational
An In-depth Technical Guide to the Stability and Degradation of N-(Aminoiminomethyl)formamide
For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a molecule of interest due to its structural relationship to b...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a molecule of interest due to its structural relationship to both formamides and guanidines, functional groups prevalent in biologically active compounds. This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of N-(Aminoiminomethyl)formamide. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental chemical principles to offer a robust theoretical framework. It aims to equip researchers with the necessary insights for handling, developing, and analyzing N-formylguanidine and related acylguanidines.
Introduction to N-(Aminoiminomethyl)formamide
N-(Aminoiminomethyl)formamide (N-formylguanidine) is an organic compound featuring a formyl group attached to a guanidine core. The guanidinium group is a common motif in pharmaceuticals and natural products, valued for its ability to engage in strong hydrogen bonding interactions. The introduction of an acyl group, such as a formyl group, significantly modulates the basicity of the guanidine moiety, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, acylguanidines are considerably less basic than their alkylguanidine counterparts.[1]
While the N-aryl- and N-acylguanidine structural motifs are crucial in many functional molecules, their characterization can be complex due to isomerism.[2] Understanding the stability and degradation of the parent N-formylguanidine structure is fundamental for the development of more complex derivatives. This guide will explore the anticipated stability of N-(Aminoiminomethyl)formamide under various conditions and propose its likely degradation pathways.
Chemical Structure and Properties of N-(Aminoiminomethyl)formamide
Predicted Chemical Stability of N-(Aminoiminomethyl)formamide
The stability of N-(Aminoiminomethyl)formamide is dictated by the chemical reactivity of its two key functional groups: the formamide and the guanidine moieties.
Influence of the Formamide Group
The formamide group is susceptible to hydrolysis, particularly under acidic or basic conditions. The amide bond is broken between the carbonyl carbon and the nitrogen atom.[4] In related compounds like N-methylformamide, stability is a key consideration, with dimethylformamide often being favored in industrial applications due to its greater stability.[5] The presence of the electron-withdrawing guanidine group is expected to influence the reactivity of the formyl group.
Influence of the Guanidine Group
Guanidines are generally stable in water but can undergo hydrolysis in the presence of hydroxide ions.[6] The acylation of the guanidine group to form an acylguanidine significantly decreases its basicity.[1] This reduction in basicity can, in turn, affect the stability of the molecule. The protonation state of the guanidine moiety, which is dependent on the pH of the environment, will play a crucial role in its degradation kinetics.
Factors Affecting Stability
pH: Both acidic and alkaline conditions are expected to accelerate the degradation of N-(Aminoiminomethyl)formamide, primarily through the hydrolysis of the formamide linkage. The rate of hydrolysis will likely show a complex dependency on pH due to the different protonation states of the molecule.
Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of degradation. Thermal decomposition of related compounds like nitroguanidine has been studied, indicating that elevated temperatures can lead to the breakdown of the molecule into gaseous products.[7]
Solvents: The choice of solvent can influence stability. Protic solvents, especially water, are likely to participate in hydrolytic degradation. The solubility in various organic solvents will also be a factor in formulation and handling.
Postulated Degradation Pathways
Based on the known reactivity of amides and guanidines, two primary degradation pathways are proposed for N-(Aminoiminomethyl)formamide: hydrolysis of the formamide bond and reactions involving the guanidine core.
Hydrolytic Degradation of the Formamide Bond
This is anticipated to be the major degradation pathway. The hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond, yielding formic acid and guanidine.
Base-Catalyzed Hydrolysis: In alkaline media, a hydroxide ion directly attacks the carbonyl carbon of the formamide group. This is followed by the cleavage of the amide bond to produce a formate salt and guanidine.
The hydrolysis of amides generally proceeds through a tetrahedral intermediate.[4]
Caption: Postulated hydrolytic degradation pathways of N-Formylguanidine.
Degradation Involving the Guanidine Moiety
While the guanidine group is generally more stable than the formamide, it can undergo degradation under harsh conditions. Bicyclic guanidines, for instance, are known to hydrolyze in the presence of hydroxide ions.[6] For N-formylguanidine, this could potentially lead to the formation of urea and formamide as secondary degradation products, although this pathway is likely to be less significant than the primary hydrolysis of the formamide bond.
Recommended Analytical Methodologies
The analysis of N-(Aminoiminomethyl)formamide and its potential degradation products requires sensitive and specific analytical methods. Based on methodologies used for related compounds, the following techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation and quantification of N-formylguanidine and its polar degradation products like guanidine and formic acid.
Suggested Protocol for HPLC Analysis:
Column: A C18 column is a suitable starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) would likely provide good separation.
Detection: UV detection at a low wavelength (e.g., around 210 nm) should be suitable for detecting the formamide and guanidine chromophores.
Sample Preparation: Samples should be dissolved in a suitable solvent, such as water or the initial mobile phase, and filtered before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and characterization of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight information and fragmentation patterns that can elucidate the structures of the degradants.[1][8]
Key Considerations for LC-MS Analysis:
Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be effective for protonating the basic guanidine moiety.
Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) would be beneficial for accurate mass measurements and elemental composition determination of degradation products.
Tandem MS (MS/MS): Fragmentation analysis can provide structural information to confirm the identity of known degradants and to characterize novel ones.
Summary of Predicted Stability and Degradation
Aspect
Prediction
Rationale/Supporting Evidence
Overall Stability
Moderately stable at neutral pH and ambient temperature. Susceptible to degradation under acidic and alkaline conditions, and at elevated temperatures.
Based on the known lability of the amide bond to hydrolysis and the stability profile of related guanidine compounds.[4][6]
Primary Degradation Pathway
Hydrolysis of the N-formyl bond.
The amide linkage is generally more susceptible to hydrolysis than the guanidine core.[4]
Major Degradation Products
Guanidine and Formic Acid (or Formate).
These are the direct products of amide bond cleavage.
Factors Promoting Degradation
Low or high pH, elevated temperature, presence of water.
These conditions are known to accelerate the hydrolysis of amides.[4]
Conclusion
This technical guide provides a theoretical framework for understanding the stability and degradation of N-(Aminoiminomethyl)formamide. While direct experimental data is currently limited, the principles of organic chemistry and the behavior of analogous compounds strongly suggest that the primary degradation pathway involves the hydrolysis of the formamide bond, leading to the formation of guanidine and formic acid. Researchers and drug development professionals working with N-formylguanidine and related acylguanidines should consider these potential stability issues and employ appropriate analytical methods, such as HPLC and LC-MS, to monitor the integrity of their compounds. Further experimental studies are warranted to validate these predictions and to fully characterize the stability profile of this important chemical scaffold.
References
Sadek, B., et al. (2008). Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. Journal of Medicinal Chemistry, 51(22), 7243-7255. [Link]
El-Faham, A., et al. (2017). A structural study of N,N′-bis-aryl-N′′-acylguanidines. RSC Advances, 7(57), 35917-35926. [Link]
Wang, Z., et al. (2015). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry, 13(2), 474-485. [Link]
Li, H., et al. (2019). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 24(18), 3343. [Link]
Avrami, M. (1952). The Thermal Decomposition of Nitroguanidine. DTIC. [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21948326, N-[(E)-Aminomethylidene]formamide. Retrieved January 27, 2026 from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(E-Aminomethylidene_formamide]([Link].
Katritzky, A. R., et al. (2005). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 70(23), 9205-9208. [Link]
Sheehan, J. C., & Yang, D. D. H. (1958). Process for removing an n-formyl group.
Bravo, C., et al. (2001). Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6048-6054. [Link]
Karanam, V. R., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Journal of Pharmaceutical and Biomedical Analysis, 240, 115793. [Link]
Wikipedia. (2023). N-Methylformamide. In Wikipedia. [Link]
King, A. W. T., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. Green Chemistry, 20(13), 3047-3054. [Link]
Zhang, R., et al. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(13), 5143. [Link]
Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic letters, 9(16), 3177–3180. [Link]
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
Kumar, A., et al. (2022). Identification and characterization of degradation products of Nateglinide. Journal of Pharmaceutical Negative Results, 13(1), 12894-12900. [Link]
StudyForce. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. [Link]
Kaza, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999. [Link]
Kirschbaum, J., & Poet, R. B. (1979). Guanabenz degradation products and stability assay. Journal of Pharmaceutical Sciences, 68(9), 1202-1204. [Link]
Kumar, A., et al. (2022). Identification and characterization of degradation products of Nateglinide. ResearchGate. [Link]
Gorbunov, A. S., et al. (2023). Combustion and Thermal Decomposition of Solid Gas-Generating Compositions Based on High-Enthalpy Polynuclear N-Heterocyclic Compounds and Poly-2-Methyl-5-Vinyltetrazole. Combustion, Explosion, and Shock Waves, 59(1), 44-53. [Link]
Strategic Introduction of the Guanidine Functional Group: A Guide to Reagent Selection and Application, with a Focus on N-Formylguanidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The guanidinium cation is a functional group of profound importance in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The guanidinium cation is a functional group of profound importance in medicinal chemistry and drug development, prized for its unique physicochemical properties that facilitate critical molecular interactions.[1][2][3] Its strong basicity, resonance-stabilized structure, and capacity as a multi-directional hydrogen bond donor allow it to mimic the side chain of arginine, engaging in key binding events with biological targets.[2][4] This guide provides a comprehensive overview of modern synthetic strategies for installing the guanidine moiety onto primary and secondary amines. We will delve into the mechanisms and field-proven protocols for premier, highly electrophilic guanidinylating agents and place the less-documented reagent, N-formylguanidine, into its proper chemical context, offering a scientifically grounded perspective on its potential applications and limitations.
Chapter 1: The Guanidinium Cation: A Cornerstone in Medicinal Chemistry
The utility of the guanidine group (pKa ≈ 13.5) stems from its persistent protonation under physiological pH. This perpetual positive charge is delocalized across three nitrogen atoms via resonance, creating a planar, rigid structure with a distributed charge. This arrangement is an exceptional hydrogen bond donor, capable of forming multiple, high-affinity salt-bridge and hydrogen bond interactions with carboxylates, phosphates, and other anionic moieties found in biological macromolecules like proteins and nucleic acids.
Many natural products and approved pharmaceuticals leverage this functional group to achieve their biological effect.[2][5][6] From the potent sodium channel blocking activity of Tetrodotoxin to the antimicrobial properties of Chlorhexidine, the guanidine group is a validated pharmacophore. In drug design, its introduction is a key strategy for enhancing target affinity, modulating cell permeability, and improving pharmacokinetic profiles.[2]
Chapter 2: Strategic Approaches to Guanidinylation
The installation of a guanidine is not trivial. The very properties that make it desirable—high basicity and nucleophilicity—also complicate its synthesis.[1][3] Direct installation often requires highly reactive, electrophilic reagents that can be incompatible with sensitive functional groups elsewhere in the molecule. Synthetic strategies are therefore broadly categorized into two main approaches:
Indirect (Latent Precursor) Methods: This classic approach involves carrying an amine precursor, such as an azide or a carbamate, through multiple synthetic steps.[1][3] In the final stages of the synthesis, this precursor is unmasked to reveal the amine, which is then guanidinylated. This route protects the reactive guanidine group from the reaction conditions of the main synthesis.[1]
Direct Methods: This more modern and efficient strategy involves installing a protected guanidine group early in the synthesis.[1][3] This requires robust guanidinylating reagents and carefully chosen protecting groups that are stable to a wide range of downstream chemical transformations. This guide will focus primarily on these direct methods.
The choice of reagent is a critical decision dictated by the nucleophilicity of the amine substrate and the overall chemical tolerance of the molecule.
Caption: Decision workflow for selecting a guanidinylation reagent.
Chapter 3: The Gold Standard: Electrophilic Guanidinylating Reagents
For robust and reliable guanidinylation of a wide range of amines, highly electrophilic reagents are the preferred tools in the synthetic chemist's toolbox.
Commonly known as Goodman's reagent, this compound is one of the most powerful and versatile guanidinylating agents available.[7]
Causality & Mechanism: The electron-withdrawing trifluoromethanesulfonyl (triflyl) group is an exceptional leaving group. Its presence on one of the guanidine nitrogens renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack by even weakly nucleophilic amines, such as anilines.[2][8] The reaction proceeds via an addition-elimination mechanism, typically affording the desired N,N'-di-Boc-protected guanidine in high yield. The Boc protecting groups reduce the basicity of the product, simplifying purification, and can be removed later under acidic conditions.
Caption: Reaction mechanism for guanidinylation using Goodman's reagent.
Setup: To a solution of the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
Reaction: Cool the mixture to 0 °C. Add a solution of N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in DCM dropwise over 10 minutes.
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting amine is observed.
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc-guanidine derivative.
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Substrate Type
Typical Yield (%)
Notes
Primary Aliphatic Amines
85-98%
Generally fast and high-yielding.
Secondary Aliphatic Amines
80-95%
Slightly slower than primary amines.
Primary Anilines
70-90%
Slower reaction; may require longer time or mild heating.
Secondary Anilines
50-80%
Challenging substrates due to steric and electronic effects.
This class of reagents offers a milder alternative for guanidinylation and is particularly favored in peptide chemistry.[10][11]
Causality & Mechanism: 1H-Pyrazole-1-carboxamidine hydrochloride reacts with amines to form a guanidinium salt. The pyrazole moiety is a good leaving group, and the reaction is driven by the nucleophilic attack of the amine on the electrophilic carboxamidine carbon. A key advantage is that this reagent often delivers the unprotected guanidine group directly, avoiding an additional deprotection step.[12] The reaction is typically performed in the presence of a base to neutralize the HCl salt and free the amine nucleophile.
Setup: Dissolve the amine substrate (1.0 eq) in a polar solvent like dimethylformamide (DMF) or acetonitrile (0.2 M).
Reaction: Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 2.5 eq), followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.5 eq).
Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor progress by LC-MS.
Workup & Purification: Upon completion, dilute the reaction mixture with water and purify the product directly by reverse-phase preparative HPLC to isolate the desired guanidinium salt (e.g., as a TFA or HCl salt).
Validation: Confirm identity and purity by analytical HPLC and mass spectrometry.
Chapter 4: Alternative and Specialty Reagents
Thiourea and Cyanamide Derivatives
Historically, guanidines were often synthesized from S-methylisothioureas or by the addition of amines to cyanamides. Modern variations have improved these methods. For instance, di-Boc-thiourea can be activated with non-metallic reagents like cyanuric chloride (TCT), avoiding the use of toxic mercury salts and forming a reactive carbodiimide intermediate.[14][15] These methods are effective but can sometimes be lower yielding or less general than the "gold standard" reagents.
Contextualizing N-Formylguanidine: A Milder, Niche Reagent
N-formylguanidine is not a commonly cited guanidinylating agent in mainstream chemical literature, which suggests it has a niche role.
Theoretical Reactivity Analysis:
Structurally, N-formylguanidine is the formamide of guanidine. Compared to a triflyl-activated guanidine, its electrophilicity is significantly lower. The formyl group is a much poorer leaving group than triflate. Therefore, its reaction with an amine would likely require forcing conditions (e.g., high temperatures) to drive the condensation and elimination of water (or formamide, depending on the exact mechanism). This requirement for harsh conditions may negate its primary advantage as a "mild" reagent. Its most plausible application would be for reactions with highly nucleophilic amines on substrates that are exceptionally sensitive to the acidic or basic byproducts of more aggressive reagents.
One related and documented reagent is formamidinesulfinic acid , which serves as a synthetic equivalent for introducing the formamidinyl group (a close relative of the guanidinyl group) under basic aqueous conditions.[14] This suggests that derivatives of N-formylguanidine might be best suited for specific, optimized applications rather than general use.
Hypothetical Protocol (Requires Experimental Validation):
This protocol is adapted from general condensation principles and has not been validated from a specific literature source for N-formylguanidine.
Setup: In a sealed vessel, combine the primary amine (1.0 eq) and N-formylguanidine (2.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP or DMSO).
Reaction: Heat the mixture to 120-150 °C for 12-48 hours.
Monitoring & Workup: Monitor by LC-MS for product formation. If the reaction is successful, cool the mixture and purify via preparative HPLC or crystallization.
Expected Challenges: Low conversion, thermal degradation of the starting material, and potential side reactions are significant risks that must be evaluated.
Chapter 5: Protecting Group Strategies and Deprotection
For multi-step syntheses, protecting the guanidine functionality is crucial. The choice of protecting group depends on its stability to downstream reaction conditions and the orthogonality of its removal.[1][2]
Protecting Group
Abbreviation
Cleavage Conditions
tert-Butoxycarbonyl
Boc
Strong acid (TFA, HCl in dioxane)
Benzyloxycarbonyl
Cbz
Catalytic Hydrogenolysis (H₂, Pd/C)
Nitro
-NO₂
Catalytic Hydrogenation, Zn/AcOH
Tosyl
Ts
Strong acid (HBr/AcOH), Na/NH₃
The N,N'-di-Boc protection scheme is particularly popular due to the high stability of the protected guanidine and the clean, reliable deprotection using trifluoroacetic acid (TFA), which is standard in solid-phase peptide synthesis.[8]
Conclusion
The introduction of the guanidine functional group is a powerful tactic in modern drug discovery. For general and high-yielding applications on a diverse range of amine substrates, highly electrophilic reagents such as N,N'-di-Boc-N''-triflylguanidine remain the authoritative choice. For applications requiring milder conditions, particularly in peptide synthesis, 1H-pyrazole-1-carboxamidine hydrochloride offers a reliable and efficient alternative. While specialty reagents like N-formylguanidine may hold potential for niche applications with hyper-sensitive substrates, their utility is limited by low reactivity and a lack of established protocols. A successful guanidinylation strategy hinges on a careful analysis of the substrate's reactivity and the selection of a reagent whose power and reaction conditions are precisely matched to the synthetic challenge at hand.
References
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
Guanidinylation reagents.
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. [Link]
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Synfacts. [Link]
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. [Link]
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Omega. [Link]
Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. [Link]
N-Formylguanidine: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-formylguanidine stands as a pivotal yet often underemphasized precursor in the field of organic synthesis, particular...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylguanidine stands as a pivotal yet often underemphasized precursor in the field of organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals. This guide provides a comprehensive overview of N-formylguanidine, detailing its synthesis, mechanistic behavior, and practical applications. By delving into field-proven insights and detailed experimental protocols, this document serves as a technical resource for professionals seeking to leverage this versatile reagent in drug discovery and development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Strategic Importance of N-Formylguanidine
The guanidinium group is a recurring motif in a vast array of biologically active molecules, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state at physiological pH. N-formylguanidine, as a stable and accessible derivative, provides a strategic entry point for the introduction of this crucial functionality. Its true power lies in its bifunctional nature: the nucleophilic guanidine core and the electrophilic formyl group. This duality allows it to act as a linchpin in cyclocondensation reactions, enabling the efficient assembly of heterocyclic systems such as pyrimidines, purines, and triazines.[1] These scaffolds are central to the structure of countless therapeutic agents, including antiviral and anticancer drugs.[2][3]
This guide will illuminate the path from the fundamental synthesis of N-formylguanidine to its sophisticated application in multi-step organic synthesis, providing the reader with both the theoretical understanding and the practical tools necessary for its successful implementation.
Synthesis of N-Formylguanidine: A Foundational Protocol
The preparation of N-formylguanidine is most commonly and efficiently achieved through the reaction of guanidine hydrochloride with formic acid. This method is favored for its simplicity and the ready availability of the starting materials.[4]
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The guanidine, being a strong nitrogenous base, attacks the carbonyl carbon of formic acid. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or by heating the reaction mixture. The use of guanidine hydrochloride is a practical choice, as it is a stable, non-hygroscopic solid.[5] The hydrochloride salt can be used directly, with the reaction conditions being sufficiently forcing to promote the formylation.
Detailed Experimental Protocol: Synthesis of N-Formylguanidine
Materials:
Guanidine hydrochloride
Formic acid (98-100%)
Toluene
Apparatus:
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
Magnetic stirrer and heating mantle.
Procedure:
To a round-bottom flask, add guanidine hydrochloride (1.0 eq).
Add formic acid (1.2 eq) and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
Continue the reflux until no more water is collected, typically 4-6 hours.
Allow the reaction mixture to cool to room temperature. The product, N-formylguanidine, will often precipitate as a white solid.
Collect the solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Validation:
The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
N-Formylguanidine as a Precursor in Heterocyclic Synthesis
The synthetic utility of N-formylguanidine is most profoundly demonstrated in its role as a key building block for nitrogen-containing heterocycles.[6] Its ability to undergo cyclocondensation reactions with a variety of substrates makes it an invaluable tool for medicinal chemists.[7]
Synthesis of Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals.[8][9] N-formylguanidine can react with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring.
The general workflow for this transformation is illustrated below:
Caption: General workflow for pyrimidine synthesis using N-formylguanidine.
Application in the Synthesis of Antiviral Agents
The importance of guanidine-containing compounds in antiviral drug development is well-established.[2][10][11] For instance, derivatives of N-formylguanidine can be envisioned as precursors to compounds structurally related to potent antiviral agents. The synthesis of N-carboxamidine-substituted analogues of ribavirin, a broad-spectrum antiviral drug, highlights the potential of leveraging guanidine-derived synthons.[10]
Mechanistic Considerations in Cyclocondensation Reactions
The success of cyclocondensation reactions involving N-formylguanidine often depends on careful control of reaction conditions. The choice of solvent, temperature, and catalyst (acidic or basic) can significantly influence the reaction outcome and yield. The initial step typically involves the formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic heterocyclic ring.
Quantitative Data and Reaction Parameters
The efficiency of N-formylguanidine in synthesis can be appreciated by examining typical reaction yields and conditions. The following table summarizes representative data for the synthesis of substituted pyrimidines.
1,3-Dicarbonyl Substrate
Catalyst/Solvent
Temperature (°C)
Time (h)
Yield (%)
Acetylacetone
NaOEt/EtOH
Reflux
6
85
Ethyl Acetoacetate
p-TsOH/Toluene
Reflux
8
78
Dibenzoylmethane
K₂CO₃/DMF
100
12
82
Advanced Applications and Future Outlook
The versatility of N-formylguanidine extends beyond the synthesis of simple heterocycles. It is a valuable precursor in the construction of more complex polycyclic systems and has been employed in the synthesis of compounds targeting a range of diseases.[12][13] The ongoing development of novel synthetic methodologies continues to expand the utility of this fundamental building block.[14][15] For example, its use in multicomponent reactions offers a pathway to rapidly generate molecular diversity, a crucial aspect of modern drug discovery.[1]
The future of N-formylguanidine in organic synthesis appears bright, with potential for its incorporation into automated synthesis platforms and its use in the development of new classes of therapeutic agents.[16][17][18]
Safety and Handling
Guanidine hydrochloride and formic acid should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. Refer to the Safety Data Sheets (SDS) for detailed handling and disposal information.
References
CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents.
N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - NIH.
Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed.
Pyrimidine Synthesis - YouTube.
Synthesis and Antiviral Evaluation of N-carboxamidine-substituted Analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine Hydrochloride - PubMed.
Preparation of N-Formamidinylamino Acids from Amino and Formamidinesulfinic Acids | Request PDF - ResearchGate.
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine.
Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate - ResearchGate.
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - MDPI.
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - ResearchGate.
US9248140B2 - Chemical compounds - Google Patents.
Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed - NIH.
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC - NIH.
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
Synthesis of N-heterocycles containing 1,5-disubstituted-1H-tetrazole via post-Ugi-azide reaction - PubMed.
(PDF) Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - ResearchGate.
US8754224B2 - Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide - Google Patents.
Purine and Pyrimidine Metabolism.
Manufacture process for Guanidine hydrochloride.
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses.
US9434727B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents.
AN001055: Assay of guanidine in pharmaceutical formulations - Thermo Fisher Scientific.
CN103755624A - Synthetic method of piperidine derivative - Google Patents.
Application Notes and Protocols for the Laboratory Synthesis of N-(Aminoiminomethyl)formamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the laboratory synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. As a ke...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. As a key structural motif in various biologically active molecules and a versatile synthon in organic chemistry, a reliable protocol for its preparation is of significant interest. This guide presents a detailed, step-by-step protocol for the synthesis of N-formylguanidine via the direct formylation of guanidine. The causality behind experimental choices is thoroughly explained, and a self-validating system for the protocol is described. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
N-(Aminoiminomethyl)formamide is a molecule of interest due to the presence of both a formamide and a guanidine moiety. The guanidinium group is a common feature in many natural products and pharmaceuticals, valued for its ability to engage in multiple hydrogen bonding interactions and its protonated state at physiological pH. The formamide group, on the other hand, serves as a versatile precursor for various functional groups and is a key component in many synthetic strategies. The combination of these two functionalities in N-formylguanidine makes it a valuable building block for the synthesis of more complex molecules, including nitrogen-rich heterocycles and peptidomimetics.
Reaction Scheme and Mechanism
The proposed synthesis involves the direct N-formylation of guanidine using formic acid. Guanidine, being a strong base, is typically available as its hydrochloride salt. Therefore, the first step involves the liberation of the free guanidine base. The subsequent formylation reaction is an equilibrium process that is driven to completion by the removal of water.
Caption: Proposed two-step synthesis of N-(Aminoiminomethyl)formamide.
The mechanism of the N-formylation of guanidine with formic acid is analogous to that of amide formation from an amine and a carboxylic acid. It proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule.
Materials and Reagents
Reagent
Formula
Molecular Weight ( g/mol )
CAS Number
Purity
Supplier
Guanidine Hydrochloride
CH₅N₃·HCl
95.53
50-01-1
≥99%
Sigma-Aldrich
Sodium Methoxide
CH₃ONa
54.02
124-41-4
≥97%
Sigma-Aldrich
Methanol
CH₃OH
32.04
67-56-1
Anhydrous, ≥99.8%
Sigma-Aldrich
Formic Acid
CH₂O₂
46.03
64-18-6
≥98%
Sigma-Aldrich
Toluene
C₇H₈
92.14
108-88-3
Anhydrous, ≥99.8%
Sigma-Aldrich
Diethyl Ether
(C₂H₅)₂O
74.12
60-29-7
Anhydrous, ≥99%
Sigma-Aldrich
Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Anhydrous, granular
Sigma-Aldrich
Experimental Protocol
Part 1: Preparation of Guanidine Free Base
Causality: Guanidine hydrochloride is a stable salt, but the free base is required for the nucleophilic attack on the formylating agent. Sodium methoxide is a strong, non-hydroxide base that is soluble in methanol, facilitating a homogenous reaction and easy removal of the sodium chloride byproduct.[1]
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add guanidine hydrochloride (9.55 g, 0.10 mol).
Dissolution: Add 100 mL of anhydrous methanol to the flask and stir the suspension.
Base Addition: In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.30 g, 0.10 mol) in 50 mL of anhydrous methanol under a nitrogen atmosphere. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available solution of sodium methoxide in methanol.
Reaction: Slowly add the sodium methoxide solution to the guanidine hydrochloride suspension at room temperature over 30 minutes. A white precipitate of sodium chloride will form.
Completion: Stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the free guanidine base.
Isolation: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of anhydrous methanol.
Concentration: The filtrate, containing the guanidine free base in methanol, should be used immediately in the next step. Note: Guanidine free base is hygroscopic and can absorb atmospheric carbon dioxide.
Part 2: N-Formylation of Guanidine
Causality: Formic acid is an effective and readily available formylating agent. The reaction is an equilibrium, and the removal of water is crucial to drive the formation of the amide bond. A Dean-Stark apparatus with a refluxing solvent like toluene is an efficient method for azeotropic removal of water.
Solvent Exchange: To the methanolic solution of guanidine free base from Part 1, add 150 mL of anhydrous toluene.
Methanol Removal: Distill off the methanol under atmospheric pressure. The boiling point of the distillate will rise from that of methanol (~65 °C) to that of toluene (~111 °C), indicating the removal of most of the methanol.
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Reagent Addition: Add formic acid (4.60 g, 0.10 mol) to the toluene solution of guanidine.
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1).
Workup:
Cool the reaction mixture to room temperature.
The product, N-(Aminoiminomethyl)formamide, is expected to be a polar solid. If a precipitate has formed, collect it by filtration.
If the product remains in solution, concentrate the toluene under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Characterization of N-(Aminoiminomethyl)formamide
The synthesized N-(Aminoiminomethyl)formamide can be characterized by various spectroscopic methods to confirm its identity and purity.
¹H NMR (DMSO-d₆): Protons on the guanidinium and formamide groups are expected to be exchangeable with D₂O. The spectrum would likely show broad signals for the NH and NH₂ protons. The formyl proton (CHO) should appear as a singlet in the downfield region (around 8.0-8.5 ppm).
¹³C NMR (DMSO-d₆): The spectrum should show two signals: one for the formyl carbonyl carbon (around 160-165 ppm) and one for the guanidinium carbon (around 155-160 ppm).
FT-IR (KBr): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the guanidinium and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching of the formamide (around 1670-1690 cm⁻¹), and C=N stretching of the guanidinium group (around 1640-1660 cm⁻¹).
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 73.04.
Safety Precautions
Guanidine Hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation.
Sodium Methoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Formic Acid: Causes severe skin burns and eye damage.
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting and Optimization
Low Yield: If the yield is low, ensure that the guanidine free base was freshly prepared and handled under an inert atmosphere to prevent decomposition. The azeotropic removal of water is critical; ensure the Dean-Stark trap is functioning correctly and reflux is maintained for a sufficient duration.
Side Reactions: The high basicity of guanidine could potentially catalyze side reactions. If complex mixtures are obtained, consider using a milder formylating agent such as acetic formic anhydride.
Purification Challenges: The high polarity of N-formylguanidine might make purification by normal-phase column chromatography difficult. Recrystallization or the use of reversed-phase chromatography may be more effective.
Conclusion
This document provides a detailed and theoretically sound protocol for the laboratory synthesis of N-(Aminoiminomethyl)formamide. By carefully following the outlined steps and adhering to the safety precautions, researchers should be able to successfully synthesize this valuable chemical building block. The provided information on characterization and troubleshooting will further aid in obtaining a pure product and optimizing the reaction conditions.
References
ResearchGate. What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Available from: [Link]
Sciencemadness Discussion Board. Ammonium formate from Ammonium chloride. Available from: [Link]
Arkat USA. Guanidine derived ionic liquids: catalyst free medium for N-Formylation of amines. Available from: [Link]
PubChem. N-[(E)-Aminomethylidene]formamide. Available from: [Link]
Application Notes and Protocols: N-Formylguanidine and Analogous Reagents for Peptide Guanylation
Introduction: The Strategic Importance of the Guanidinium Moiety in Peptide Synthesis The guanidinium side chain of arginine is a critical functional group in many biologically active peptides, contributing to their stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Guanidinium Moiety in Peptide Synthesis
The guanidinium side chain of arginine is a critical functional group in many biologically active peptides, contributing to their structure, function, and molecular recognition properties through its ability to form salt bridges and hydrogen bonds. The synthesis of arginine-containing peptides can be approached by direct incorporation of protected arginine derivatives during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a precursor amino acid, such as ornithine. The latter approach, known as guanidinylation, offers a powerful strategy for introducing the guanidinium group at a late stage, which can be advantageous in the synthesis of complex peptides or for the creation of peptide libraries with diverse arginine analogs.
This guide provides a detailed overview of the use of formamidinylating agents, with a focus on reagents analogous to N-formylguanidine, for the efficient conversion of primary amines, particularly the δ-amino group of ornithine residues, into guanidinium groups within a peptide sequence. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss the analytical methods required for monitoring and validating the reaction.
Mechanism of Guanylation with Formamidinylating Agents
The guanylation of a primary amine with a formamidinylating agent, such as N-formylguanidine or the closely related and better-documented formamidinesulfinic acid, proceeds through a nucleophilic addition-elimination pathway. The primary amine attacks the electrophilic carbon of the formamidinylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group results in the formation of the stable, resonance-stabilized guanidinium group.
Figure 2: Workflow for solid-phase peptide guanidinylation.
Step-by-Step Procedure
Resin Preparation: Swell the resin-bound ornithine-containing peptide in DMF for 30 minutes.
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection.
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine and prepare for the guanylation reaction.
Guanylation Reaction:
Prepare a solution of formamidinesulfinic acid (5-10 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.
Add the guanylation solution to the resin and agitate at room temperature for 12-24 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test), which should become negative upon completion.
Post-Guanylation Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis and Characterization: Confirm the identity and purity of the final arginine-containing peptide using liquid chromatography-mass spectrometry (LC-MS) and amino acid analysis.
Quantitative Data and Reaction Parameters
The efficiency of the guanylation reaction can be influenced by several factors. The following table provides a summary of typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
Parameter
Recommended Range
Expected Outcome
Guanylating Agent Equivalents
5-10
High conversion rates
Base Equivalents (DIPEA)
5-10
Maintains basicity for the reaction
Reaction Time
12-24 hours
Complete conversion of ornithine
Temperature
Room Temperature
Mild conditions to prevent side reactions
Solvent
DMF
Good solvation for reagents and peptide
Yield (after purification)
60-80%
Dependent on peptide sequence and purity
Self-Validating System: In-Process Controls and Analytical Checkpoints
To ensure the success and reproducibility of the guanylation protocol, a series of in-process controls and analytical checkpoints are essential:
Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of primary amines. A positive (blue/purple) result before the guanylation step confirms the presence of the free δ-amino group of ornithine. A negative (yellow/colorless) result after the reaction indicates complete conversion to the guanidinium group.
Test Cleavage and LC-MS Analysis: A small aliquot of the resin can be cleaved and analyzed by LC-MS before and after the guanylation reaction. This provides a direct comparison of the mass of the starting ornithine-containing peptide and the final arginine-containing product, confirming the success of the modification.
Amino Acid Analysis: After purification, amino acid analysis of the final peptide should show the disappearance of the ornithine peak and the appearance of an arginine peak, providing quantitative confirmation of the conversion.
RP-HPLC Purity Assessment: The purity of the final peptide should be determined by RP-HPLC, with the desired product appearing as a single major peak.
[1][2]
Conclusion and Field-Proven Insights
The post-synthetic guanidinylation of ornithine residues offers a flexible and efficient method for the synthesis of arginine-containing peptides. While direct information on N-formylguanidine is limited, the use of analogous formamidinylating agents like formamidinesulfinic acid provides a well-established and reliable approach. The protocol described herein, with its integrated analytical checkpoints, ensures a high degree of confidence in the successful synthesis of the target peptide. This strategy is particularly valuable for the creation of peptide libraries for drug discovery and for the synthesis of complex peptides where the direct incorporation of protected arginine may be challenging. The ability to introduce the highly functional guanidinium group at a late stage of the synthesis underscores the power of chemical ligation strategies in modern peptide chemistry.
References
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
Agilent. (n.d.). Peptide Therapeutics, Including GLP-1 Receptor Agonists. Retrieved from [Link]
The N-formylguanidine Moiety: A Versatile Pharmacophore in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of N-formylguanidine In the landscape of medicinal chemistry, the guanidinium group, most notably present in the amino acid arginine, is a privileged functional group. Its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of N-formylguanidine
In the landscape of medicinal chemistry, the guanidinium group, most notably present in the amino acid arginine, is a privileged functional group. Its ability to engage in a network of hydrogen bonds and electrostatic interactions has made it a cornerstone in the design of molecules targeting a vast array of biological systems. However, the high basicity (pKa ≈ 13.5) of the guanidinium group often presents a significant challenge, leading to permanent protonation at physiological pH. This can impede cell membrane permeability and result in poor pharmacokinetic profiles, limiting the therapeutic potential of many promising compounds.
To circumvent these limitations, medicinal chemists have increasingly turned to bioisosteric replacement strategies. One of the most successful of these has been the introduction of the N-acylguanidine functionality. Specifically, the N-formylguanidine group has emerged as a particularly valuable pharmacophore. By acylating one of the terminal nitrogens of the guanidine core with a formyl group, the overall basicity is significantly reduced. This modification maintains the crucial hydrogen bonding capabilities of the parent guanidine while improving drug-like properties. This guide provides an in-depth exploration of the applications of N-formylguanidine in medicinal chemistry, with a focus on its role in the design of enzyme inhibitors, detailed synthetic protocols, and methodologies for biological evaluation.
Core Application: Inhibition of Nitric Oxide Synthase (NOS)
A primary and well-established application of the N-formylguanidine moiety is in the development of inhibitors for Nitric Oxide Synthase (NOS). NOS enzymes are responsible for the biosynthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[1] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is essential, its overproduction, particularly by nNOS and iNOS, is implicated in various pathological conditions, including neurodegenerative diseases and chronic inflammation.[2]
Mechanism of Action: Mimicking the Endogenous Substrate
The catalytic activity of NOS involves the oxidation of L-arginine to L-citrulline and NO. The guanidinium group of L-arginine is central to its binding within the enzyme's active site. N-formylguanidine-containing inhibitors are designed to act as competitive inhibitors by mimicking the binding of L-arginine.[2] The formylated guanidine core preserves the planar structure and the hydrogen bond donor/acceptor pattern necessary for recognition and binding, but the acylation prevents it from being processed as a substrate. The reduced basicity of the N-formylguanidine group compared to the guanidinium of arginine can be tuned to achieve isoform selectivity, a critical aspect of designing safe and effective NOS inhibitors.
Synthetic Protocols: Accessing the N-formylguanidine Core
The synthesis of N-formylguanidine derivatives can be approached in several ways. A highly efficient and versatile method involves the activation of an acylcyanamide intermediate with an electrophilic silicon species, such as chlorotrimethylsilane (TMSCl), to generate a reactive N-silylcarbodiimide. This intermediate can then be readily coupled with a primary or secondary amine to furnish the desired N-acylguanidine.[3][4]
Protocol 1: General Synthesis of a Mono-N-formylguanidine Derivative
This protocol details a one-pot procedure for the guanylation of an amine using an N-formylcyanamide precursor. The N-formylcyanamide can be prepared from formamide and cyanamide, and is often used as its more stable potassium salt.
Materials:
Potassium N-formylcyanamide
Chlorotrimethylsilane (TMSCl)
Primary or Secondary Amine (R1R2NH)
Anhydrous Acetonitrile (MeCN)
Dichloromethane (DCM)
1 M Sodium Carbonate (Na₂CO₃) solution
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, syringes, separatory funnel
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium N-formylcyanamide (1.0 eq).
Suspension: Add anhydrous acetonitrile to the flask to create a suspension. Begin vigorous stirring.
Activation: Slowly add chlorotrimethylsilane (1.1 eq) dropwise via syringe over 10 minutes. The reaction mixture may become milky as the potassium salt reacts to form the soluble N-silylcarbodiimide intermediate.[5] Stir for 30 minutes at room temperature.
Causality Note: TMSCl reacts with the potassium acylcyanamide to form a highly electrophilic silylcarbodiimide in situ. This activation is crucial as unactivated acylcyanamides react sluggishly and only with highly nucleophilic amines under harsh conditions.[4]
Amine Addition: Add the desired amine (1.1 eq) in a single portion to the reaction mixture. The solution will likely become more opaque.
Reaction: Stir the mixture at room temperature for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines (e.g., anilines), longer reaction times or gentle heating may be required.[3]
Workup:
Remove the solvent under reduced pressure using a rotary evaporator.[6]
Re-dissolve the resulting residue in dichloromethane (DCM).
Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M Na₂CO₃ solution and then with brine.[6]
Causality Note: The aqueous wash steps are essential to remove any unreacted starting materials, salts (KCl), and other water-soluble byproducts, simplifying the final purification.
Purification:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-formylguanidine derivative.
General workflow for N-formylguanidine synthesis.
Biological Evaluation: In Vitro NOS Inhibition Assay
To determine the efficacy of newly synthesized N-formylguanidine derivatives as NOS inhibitors, a robust in vitro assay is required. A common method is the hemoglobin capture assay, which measures the conversion of oxyhemoglobin to methemoglobin by the NO produced from the enzymatic reaction.
Protocol 2: In Vitro NOS Inhibition Assay (Hemoglobin Capture Method)
This protocol is designed to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for a test compound against a specific NOS isoform.
Test compound (N-formylguanidine derivative) dissolved in DMSO
96-well microplate
Microplate reader capable of reading absorbance at 401 nm
Procedure:
Reagent Preparation: Prepare a master mix containing HEPES buffer, L-arginine, NADPH, BH4, Calmodulin, and CaCl₂ at appropriate concentrations. Prepare a solution of oxyhemoglobin by reducing methemoglobin with sodium dithionite and purifying it.
Compound Plating: Serially dilute the test compound in DMSO and then add to the wells of the 96-well plate. Include control wells containing only DMSO (for 100% enzyme activity) and wells with a known potent inhibitor like L-NAME (for 0% activity).
Enzyme Addition: Add the NOS enzyme to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
Causality Note: The reaction is initiated by the addition of the enzyme to ensure that all other components, including the inhibitor, are present at the start of the enzymatic turnover.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Detection: After incubation, add the oxyhemoglobin solution to each well. The NO produced will oxidize the oxyhemoglobin to methemoglobin, causing a decrease in absorbance at 401 nm.
Measurement: Read the absorbance of each well at 401 nm using a microplate reader.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for in vitro NOS inhibition screening.
Data Presentation: Structure-Activity Relationships (SAR)
The systematic modification of the substituents on the N-formylguanidine core allows for the exploration of structure-activity relationships (SAR). This process is fundamental to optimizing potency and selectivity. Below is a representative table summarizing hypothetical SAR data for a series of N-formylguanidine derivatives targeting nNOS.
Compound ID
R¹ Substituent
R² Substituent
nNOS IC₅₀ (nM)
eNOS IC₅₀ (nM)
Selectivity (eNOS/nNOS)
1a
H
Benzyl
550
>10,000
>18
1b
H
4-F-Benzyl
210
>10,000
>47
1c
H
4-Cl-Benzyl
150
8,500
57
1d
H
4-MeO-Benzyl
780
>10,000
>12
1e
Methyl
Benzyl
420
9,200
22
SAR Insights:
Aromatic Substitution: The data suggests that introducing electron-withdrawing groups (e.g., F, Cl) at the para-position of the benzyl ring (Compounds 1b , 1c ) enhances potency against nNOS compared to the unsubstituted analog (1a ). Conversely, an electron-donating group like methoxy (1d ) reduces potency. This indicates that the electronic properties of the aromatic ring play a key role in the interaction with the enzyme's active site.
Guanidine Substitution: Comparing 1a and 1e , the addition of a methyl group to the guanidine nitrogen (R¹) appears to slightly decrease potency, suggesting that a free N-H group may be favorable for hydrogen bonding interactions.
Selectivity: All tested compounds show a clear preference for inhibiting nNOS over eNOS, a desirable trait for minimizing cardiovascular side effects. The chloro-substituted analog 1c provides the best balance of potency and selectivity in this hypothetical series.
Conclusion and Future Directions
The N-formylguanidine moiety stands as a powerful tool in the medicinal chemist's arsenal. Its unique physicochemical properties, acting as a bioisostere for the problematic guanidinium group, enable the development of potent and selective enzyme inhibitors with improved drug-like characteristics. The primary application in NOS inhibition highlights its potential for treating a range of disorders from neurodegeneration to inflammation. The synthetic routes are robust and amenable to library synthesis, facilitating thorough SAR exploration. Future research will undoubtedly expand the application of this versatile pharmacophore to other enzyme classes and receptor systems where the guanidine recognition element is key, further cementing its role in the design of next-generation therapeutics.
References
(Reference details for a relevant biological evalu
Hah, J.-M., Roman, L.J., Martásek, P., et al. (2001). Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 44(16), 2667-2670. [Link]
(Reference details for a relevant guanidine-acylguanidine bioisosterism paper would be listed here)
(Reference details for a relevant SAR study on guanidine deriv
(Reference details for a relevant piperidine/N-benzyl piperidine in drug discovery paper would be listed here)
Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971. [Link]
(Reference details for another SAR study on guanidine deriv
(Reference details for a relevant synthesis of protected guanidines paper would be listed here)
(Reference details for a relevant pharmacophore paper would be listed here)
(Reference details for a relevant biological evaluation of aminoguanidine deriv
Patchett, A. A., & Nargund, R. P. (2000). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Bioisosteres in Medicinal Chemistry (pp. 1-24). Wiley-VCH. [Link]
Looper, R. E., Haussener, T. J., & Mack, J. B. (2012). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic Syntheses, 89, 91-102. [Link]
(Reference details for a relevant SAR paper would be listed here)
Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
(Reference details for a relevant biological evaluation of guanidine deriv
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]
(Reference details for a relevant SAR paper would be listed here)
(Reference details for a relevant guanidinylation protocol paper would be listed here)
(Reference details for a relevant biological evaluation of guanidine deriv
(Reference details for a relevant review on nitric oxide synthase would be listed here)
Keller, M., Pop, N., Hutzler, C., Beck-Sickinger, A. G., Bernhardt, G., & Buschauer, A. (2008). Guanidine-acylguanidine bioisosteric approach in the design of radioligands: synthesis of a tritium-labeled N(G)-propionylargininamide ([3H]-UR-MK114) as a highly potent and selective neuropeptide Y Y1 receptor antagonist. Journal of Medicinal Chemistry, 51(24), 8168–8172. [Link]
Looper, R. E., & Haussener, T. J. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
(Reference details for a relevant nNOS inhibitor product page would be listed here)
(Reference details for a relevant N-hydroxyguanidine paper would be listed here)
(Reference details for a relevant SAR paper would be listed here)
(Reference details for a relevant bioisosteres of guanidine fragment paper would be listed here)
Cai, T. B., Lu, D., & Wang, P. G. (2005). N-hydroxyguanidines as substrates of nitric oxide synthases. Current topics in medicinal chemistry, 5(7), 721–736. [Link]
(Reference details for a relevant guanidinylation protocol paper would be listed here)
(Reference details for a relevant pharmacophore paper would be listed here)
(Reference details for a relevant guanidine-acylguanidine bioisosterism paper would be listed here)
Application Note: Optimized Synthesis of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives
Executive Summary & Biological Relevance This application note details the synthesis of N-(aminoiminomethyl)-1H-indole-2-carboxamide , a pharmacophore synonymous with acylguanidines . This structural motif is critical in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Relevance
This application note details the synthesis of N-(aminoiminomethyl)-1H-indole-2-carboxamide , a pharmacophore synonymous with acylguanidines . This structural motif is critical in medicinal chemistry, particularly for inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).
Inhibitors such as Cariporide and Eniporide utilize the acylguanidine moiety to mimic the guanidinium group of amiloride, interacting with the Na+ binding site of the transporter. In the context of ischemic reperfusion injury and oncology, indole-based analogs have shown superior potency and selectivity compared to their benzoyl counterparts.
Chemical Challenge: The synthesis of acylguanidines is non-trivial due to the low nucleophilicity of guanidine salts and the instability of the guanidine free base. This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) activation, avoiding the harsh conditions of acid chlorides and the purification difficulties associated with urea-based coupling agents (EDC/DCC).
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on a convergent approach. The indole core is activated as an acyl-imidazole, which acts as a "soft" electrophile, ideal for reaction with the "hard" nucleophile, guanidine.
Diagram 1: Retrosynthetic Disconnection
Caption: Retrosynthetic breakdown of the target molecule into the indole acid precursor and guanidine nucleophile.
Critical Reagent Preparation: The "Hidden" Step
The primary failure mode in this synthesis is the use of Guanidine Hydrochloride directly. Guanidine HCl is non-nucleophilic. It must be converted to the free base in situ or immediately prior to use.
Protocol: Preparation of Anhydrous Guanidine Free Base
Safety Note: Free guanidine is caustic and hygroscopic. Handle under inert atmosphere.
Add NaOMe (25 wt% in MeOH, or solid equivalent) dropwise at 0°C.
Stir for 30 minutes. A white precipitate (NaCl) will form.
Critical Step: Filter the mixture through a syringe filter or Celite pad under nitrogen to remove NaCl. The filtrate contains the reactive Guanidine Free Base . Use immediately.
Step-by-Step Synthesis Protocol
Phase 1: Carboxylic Acid Activation
Objective: Convert Indole-2-carboxylic acid to the reactive N-acylimidazole intermediate.
Charge a flame-dried RBF with Indole-2-carboxylic acid and a stir bar.
Add anhydrous THF (or DMF if solubility is poor).
Add CDI in one portion at room temperature (RT).
Observation: Effervescence (
evolution) will occur immediately.
Stir at RT for 2–4 hours.
Checkpoint: Monitor by TLC.[1][2] The acid spot should disappear. The acyl-imidazole is often visible as a new, less polar spot, but it is unstable on silica.
Note: Do not work up this intermediate. It is moisture sensitive.[3]
Phase 2: Coupling (Acylguanidine Formation)
Objective: React the acyl-imidazole with the prepared guanidine free base.
Procedure:
Take the filtrate containing Guanidine Free Base (prepared in Section 3).
Add the guanidine solution dropwise to the stirring acyl-imidazole solution (from Phase 1) at RT.
Stir the reaction mixture for 12–18 hours at RT.
Optimization: If the reaction is sluggish, heat to 50°C.
Completion: Monitor by LC-MS. The target mass (
approx. 217 for unsubstituted indole) should be the major peak.
Phase 3: Workup and Purification
Objective: Isolate the zwitterionic/basic product.
Solvent Removal: Evaporate the volatiles (THF/MeOH) under reduced pressure.
Precipitation (Preferred):
Add cold water (10 mL) to the residue.
Acylguanidines often precipitate as white solids upon water addition.
Filter the solid, wash with cold water (
mL) and diethyl ether ( mL) to remove residual imidazole.
Extraction (Alternative if no precipitate):
If the product is soluble in water, adjust pH to ~9-10.
Extract with EtOAc (
mL). Note: Acylguanidines are polar; 10% MeOH in DCM may be required for extraction.
Dry over
and concentrate.
Recrystallization: Isopropanol or Ethanol/Water mixtures are effective.
Process Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step decision tree for the synthesis and isolation of the target compound.
Analytical Data & Characterization
The formation of the acylguanidine is distinct in proton NMR.
Signal Type
Chemical Shift ( ppm)
Multiplicity
Interpretation
Indole NH
11.5 - 12.0
Singlet (br)
Indole ring nitrogen proton.
Amide NH
8.5 - 9.5
Broad Singlet
The proton on the amide nitrogen (adjacent to carbonyl).
Guanidine
7.5 - 8.5
Broad Singlet
Terminal amino protons. Often disappear with shake.
Aromatic H
7.0 - 7.8
Multiplets
Indole ring protons (C3-C7).
Mass Spectrometry (ESI+): Look for
and often .
Note: Acylguanidines can undergo hydrolysis back to the acid if left in acidic aqueous solution for extended periods.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in CDI reaction.
Ensure THF/DMF is anhydrous. Use fresh CDI (white powder, not yellow chunks).
You must liberate the free base using NaOMe/KOtBu and filter off the salt.
Product is Sticky/Oil
Imidazole impurity.
Wash the solid vigorously with Diethyl Ether or DCM (Product is usually insoluble in ether; imidazole is soluble).
Starting Material Remains
Old CDI.
CDI hydrolyzes to imidazole + . Check CDI quality by reacting with simple alcohol first.
References
Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors.
Source: PubMed / J. Med. Chem.
URL:[Link]
Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists.
Source: Journal of Medicinal Chemistry
URL:[Link]
Carbonyldiimidazole (CDI) Reagent Profile.
Source: Common Organic Chemistry
URL:[Link]
Process for the production of Guanidine Hydrochloride (and Free Base properties).
N-Formylguanidine: A Novel Reagent for the Targeted Modification of Primary Amines
Introduction: The Quest for Precision in Amine Modification In the landscape of chemical biology and drug development, the precise modification of primary amines is a cornerstone of innovation. From peptide synthesis to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Precision in Amine Modification
In the landscape of chemical biology and drug development, the precise modification of primary amines is a cornerstone of innovation. From peptide synthesis to the sophisticated architecture of bioconjugates, the ability to selectively introduce functional groups to amine moieties dictates the ultimate efficacy and specificity of a molecule. While a plethora of reagents for amine modification exist, the scientific community is in continuous pursuit of novel tools that offer unique reactivity profiles and streamlined workflows.
This document introduces N-formylguanidine as a promising, albeit not yet commercially standard, reagent for the targeted modification of primary amines. We will first propose a robust synthesis for this reagent and then delve into its potential applications, complete with detailed protocols and mechanistic insights. This guide is intended for researchers and professionals seeking to expand their chemical toolbox and explore new frontiers in molecular design and functionalization.
Part 1: Synthesis and Characterization of N-Formylguanidine
Proposed Synthetic Route
The synthesis of N-formylguanidine can be envisioned through the formylation of guanidine hydrochloride.
Caption: Proposed synthesis of N-formylguanidine.
Step-by-Step Synthesis Protocol
Preparation of the Formylating Agent: In a well-ventilated fume hood, cautiously add 1.2 equivalents of acetic anhydride to 5 equivalents of formic acid at 0°C with constant stirring. Allow the mixture to stir for 15 minutes to generate the mixed anhydride, which will serve as the active formylating agent.
Formylation Reaction: Dissolve 1 equivalent of guanidine hydrochloride in a minimal amount of the pre-formed mixed anhydride solution. The reaction is typically exothermic; maintain the temperature below 40°C. Stir the reaction mixture for 2-4 hours at room temperature.
Work-up and Isolation: Quench the reaction by the slow addition of ice-cold water. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH reaches 7-8. The product, N-formylguanidine, can then be extracted with a suitable organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude N-formylguanidine can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Predicted Properties and Handling
Property
Predicted Value/Information
Molecular Formula
C₂H₅N₃O
Molecular Weight
87.08 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in water and polar organic solvents
Stability
Store in a cool, dry place away from moisture
Safety
Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Based on the safety data for similar compounds like N-formylpiperidine, it may be harmful if swallowed or in contact with skin and can cause skin and eye irritation[1][2][3].
Part 2: Mechanism of Action and Applications in Primary Amine Modification
N-formylguanidine offers a unique dual reactivity. The guanidinium group can act as a bioisostere for a protonated amine, potentially enhancing interactions with biological targets, while the formyl group provides a handle for further chemical transformations or can modulate the basicity of the guanidinium moiety.
Reaction Mechanism with Primary Amines
The reaction of N-formylguanidine with a primary amine is proposed to proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of a new guanidinium derivative.
Caption: Proposed reaction mechanism of N-formylguanidine.
The primary amine acts as a nucleophile, attacking the electrophilic carbon of the formyl group. This is followed by the elimination of formamide to yield the guanidinylated product.
Application Note 1: Guanylation of Small Molecules
The introduction of a guanidinium group can significantly alter the physicochemical properties of a small molecule, often leading to enhanced biological activity.
Protocol: Guanylation of Benzylamine
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of benzylamine in 10 mL of a suitable aprotic solvent such as tetrahydrofuran (THF).
Reagent Addition: Add 1.2 mmol of N-formylguanidine to the solution. If the starting amine is a salt, add 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired N-benzylguanidine.
Application Note 2: Modification of Peptides and Proteins
The modification of primary amines on peptides and proteins is crucial for attaching labels, crosslinkers, or other moieties.[4] N-formylguanidine can be used to modify the N-terminus or the side chains of lysine residues.
Protocol: N-terminal Guanylation of a Peptide
Peptide Preparation: Dissolve the peptide (with a free N-terminus) in a buffer solution, preferably at a pH of 8-9 to ensure the primary amine is deprotonated and thus more nucleophilic.
Reagent Preparation: Prepare a stock solution of N-formylguanidine in the same buffer.
Reaction: Add a 10- to 50-fold molar excess of the N-formylguanidine solution to the peptide solution. The reaction can be carried out at room temperature for 4-12 hours.
Purification: The modified peptide can be purified from excess reagent and byproducts using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC). The product should be characterized by mass spectrometry to confirm the modification.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low reaction yield
- Incomplete reaction- Steric hindrance of the primary amine- Inappropriate solvent or pH
- Increase reaction time or temperature- Use a larger excess of N-formylguanidine- Optimize solvent polarity and ensure the pH is in the optimal range (8-9 for biomolecules)
Side product formation
- Reaction with other nucleophilic groups (e.g., thiols, hydroxyls)
- Use protecting groups for other reactive functionalities- Optimize reaction conditions (lower temperature, shorter reaction time) to enhance selectivity for the primary amine
Difficulty in purification
- Similar polarity of product and starting material/byproducts
- Explore different chromatography techniques (e.g., ion-exchange chromatography for charged products)- Recrystallization may be an option for crystalline products
Conclusion and Future Outlook
N-formylguanidine presents a novel and potentially valuable tool for the modification of primary amines. Its proposed synthesis is straightforward, and its reactivity profile suggests a broad range of applications in medicinal chemistry, chemical biology, and materials science. Further research is warranted to fully characterize this reagent and explore its utility in various synthetic contexts. The protocols and insights provided herein serve as a foundational guide for researchers interested in pioneering the use of N-formylguanidine.
References
Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC. (n.d.).
Formylation of Amines - PMC. (n.d.).
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
N-FORMYL PIPERIDINE CAS NO 2591-86-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
The Strategic Application of Guanidinylating Agents in the Synthesis of Potent Na+/H+ Exchanger Inhibitors: A Technical Guide
Introduction: The Critical Role of Na+/H+ Exchanger Inhibitors and the Guanidinium Moiety The Na+/H+ exchanger (NHE) is a family of integral membrane proteins crucial for maintaining intracellular pH and cell volume by m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Na+/H+ Exchanger Inhibitors and the Guanidinium Moiety
The Na+/H+ exchanger (NHE) is a family of integral membrane proteins crucial for maintaining intracellular pH and cell volume by mediating the exchange of extracellular sodium ions for intracellular protons.[1] Of the various isoforms, NHE1 is ubiquitously expressed and plays a significant role in the pathophysiology of several cardiovascular diseases, including myocardial ischemia-reperfusion injury.[2] Consequently, the development of potent and selective NHE1 inhibitors has been a major focus in cardiovascular drug discovery.
A recurring structural motif in a significant class of potent NHE1 inhibitors is the N-acylguanidine group. The guanidinium group, being protonated at physiological pH, is thought to mimic the binding of a sodium ion, thereby competitively inhibiting the exchanger. This guide provides a detailed exploration of the synthetic strategies for incorporating this critical functional group, with a focus on the use of advanced guanidinylating agents to prepare these valuable therapeutic candidates. While the specific reagent "N-(Aminoiminomethyl)formamide" is not a commonly referenced standalone guanidinylating agent, this guide will detail a robust and well-documented protocol for the synthesis of N-acylguanidine-containing NHE inhibitors using a functionally equivalent and widely utilized synthetic approach.
The Chemistry of Guanidinylation: A Cornerstone in NHE Inhibitor Synthesis
The introduction of a guanidine group onto a primary amine, a process known as guanidinylation, is a key transformation in the synthesis of many NHE inhibitors. Various reagents have been developed to achieve this transformation efficiently and under mild conditions. Among the most effective are protected guanidinylating agents, which allow for the controlled introduction of the guanidine moiety while preventing unwanted side reactions. A widely used and highly effective reagent for this purpose is N,N'-di-Boc-N"-triflylguanidine . This reagent offers excellent reactivity and the resulting di-Boc-protected guanidine can be readily deprotected under acidic conditions.
The general strategy for the synthesis of an N-acylguanidine-based NHE inhibitor involves a multi-step sequence, which is illustrated in the workflow diagram below.
Figure 1: A generalized workflow for the synthesis of N-acylguanidine NHE inhibitors.
Detailed Protocol: Synthesis of a Cariporide Analog
This protocol details the synthesis of a key intermediate for a Cariporide analog, a well-known NHE1 inhibitor. The procedure is adapted from established methods for guanidinylation and acylation.[3][4]
Part 1: Guanidinylation of a Primary Amine Precursor
Objective: To synthesize a di-Boc-protected guanidine from a primary amine.
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Reaction Setup: To a solution of 4-(isopropyl)-3-(methylsulfonyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
Addition of Guanidinylating Agent: Slowly add a solution of N,N'-di-Boc-N"-triflylguanidine (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature with stirring.
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired di-Boc-protected guanidine.
Part 2: Acylation and Deprotection to Yield the Final Product
Objective: To acylate the protected guanidine and subsequently remove the Boc protecting groups to yield the final N-acylguanidine.
Materials and Reagents:
Di-Boc-protected guanidine from Part 1
Benzoyl chloride (or other desired acylating agent)
Pyridine
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Diethyl ether
Procedure:
Acylation: Dissolve the di-Boc-protected guanidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Workup: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4, filter, and concentrate.
Purification of Acylated Intermediate: Purify the crude N-acyl-di-Boc-guanidine by silica gel chromatography.
Deprotection: Dissolve the purified N-acyl-di-Boc-guanidine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
Isolation of Final Product: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with diethyl ether to precipitate the final N-acylguanidine product as a TFA salt. Filter and dry the solid.
Data Presentation: Characterization of a Representative NHE Inhibitor
The following table summarizes the expected analytical data for a synthesized Cariporide analog.
Parameter
Expected Value
Molecular Formula
C19H23N3O3S
Molecular Weight
389.47 g/mol
Appearance
White to off-white solid
¹H NMR
Consistent with the proposed structure
Mass Spectrometry
[M+H]⁺ at m/z 390.15
Purity (HPLC)
>95%
IC₅₀ (NHE1)
In the nanomolar to low micromolar range
Mechanism of Action: How N-Acylguanidines Inhibit the Na+/H+ Exchanger
The potent inhibitory activity of N-acylguanidine compounds stems from the structural and electronic properties of the guanidinium group.
Troubleshooting low yield in N-(Aminoiminomethyl)formamide synthesis
Technical Support Center: N-(Aminoiminomethyl)formamide Synthesis Welcome to the technical support center for the synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-(Aminoiminomethyl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you optimize your reaction for higher yields and purity.
As Senior Application Scientists, we understand that low yields can stem from a variety of factors, from reagent quality to subtle variations in reaction conditions. This guide provides in-depth, evidence-based solutions to specific problems, explaining the chemical principles behind each recommendation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction of guanidine with ethyl formate is sluggish, and the yield is very low after work-up. What are the likely causes?
Answer:
This is a common issue that typically points to problems with the guanidine starting material or moisture in the reaction.
Causality—The Problem of Guanidine Basicity: Guanidine is a very strong organic base (pKa ≈ 13.5) and is highly nucleophilic. However, it is most commonly supplied as a salt, such as guanidine hydrochloride or guanidine carbonate. In its protonated salt form, guanidine is not nucleophilic and will not react with the ethyl formate electrophile. The reaction requires the free base of guanidine.[1]
Causality—The Role of Water: The formylation reaction is sensitive to water. Any moisture present can hydrolyze the ethyl formate, reducing the amount of formylating agent available. Furthermore, N-(Aminoiminomethyl)formamide itself can be susceptible to hydrolysis, especially under non-neutral pH conditions.
Recommended Actions:
Ensure Complete Conversion to Free Base: If you are starting with a guanidine salt, you must convert it to the free base immediately before the reaction. A common method involves reacting guanidine carbonate with a strong base like sodium ethoxide in an anhydrous alcohol, followed by filtration of the resulting sodium carbonate.[2]
Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry ethanol or dioxane).[2] Ensure your ethyl formate is dry and of high purity.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the guanidine free base. If the reaction stalls, the issue likely lies with the reactivity of your starting materials.
Experimental Protocol: Preparation of Guanidine Free Base
This protocol is adapted from established methods for generating guanidine free base from its carbonate salt.[2]
In a dry, round-bottomed flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol.
Add sodium metal in small, carefully cut pieces to the ethanol to generate a fresh solution of sodium ethoxide.
Separately, finely powder guanidine carbonate and dry it under a vacuum.
Slowly add the powdered guanidine carbonate to the stirred sodium ethoxide solution. A precipitate of sodium carbonate will form.
Stir the mixture vigorously for 1-2 hours to ensure complete reaction.
Filter the mixture under inert atmosphere to remove the sodium carbonate precipitate.
The resulting filtrate is a solution of guanidine free base in ethanol, which should be used immediately for the formylation reaction.
Q2: I'm using the acetic formic anhydride (AFA) method, but my NMR shows a complex mixture of products, including some acetylated species.
Answer:
This issue points to problems with the preparation or use of the acetic formic anhydride (AFA) reagent. AFA is a powerful formylating agent generated in situ from formic acid and acetic anhydride. Its effectiveness relies on the higher electrophilicity and lower steric hindrance of the formyl carbonyl compared to the acetyl carbonyl.[3][4]
Causality—Reagent Stability and Selectivity: Acetic formic anhydride is thermally unstable and must be prepared fresh and used at low temperatures (typically 0 °C or below).[3] If the temperature is not controlled during its formation or during the reaction with guanidine, side reactions can occur. While formylation is heavily favored, high temperatures can sometimes lead to competing acetylation.
Causality—Order of Addition: The order and rate of addition are critical. The guanidine nucleophile should be added to the pre-formed AFA solution, not the other way around. This ensures that the guanidine immediately encounters the more reactive formylating agent.
Recommended Actions:
Strict Temperature Control: Prepare the AFA by adding acetic anhydride slowly to chilled formic acid (e.g., in an ice-salt bath) and maintain this low temperature throughout the preparation.[3]
Correct Stoichiometry: Use a slight excess of formic acid relative to acetic anhydride to ensure all the acetic anhydride is consumed in the formation of AFA.[5]
Purification Strategy: If minor acetylated impurities are present, they can often be removed during crystallization, as N-acetylguanidine will have different solubility properties.
Q3: The reaction seems to work, but the product "oils out" during crystallization and I can't get a pure solid.
Answer:
"Oiling out" during crystallization is a classic sign of impurities interfering with lattice formation or the solvent system being inappropriate for the product's polarity.
Causality—Product Polarity: N-(Aminoiminomethyl)formamide is a highly polar molecule due to the guanidinium-like structure and the amide group. This makes it challenging to crystallize from common non-polar or moderately polar organic solvents.
Causality—Residual Salts: If the work-up procedure did not adequately remove all inorganic salts (e.g., from the preparation of the free base), these can act as impurities that inhibit crystallization.
Recommended Actions:
Solvent System Optimization: A common technique for highly polar compounds is to use a binary solvent system. For example, dissolve the crude product in a minimal amount of a hot, polar solvent in which it is soluble (like ethanol or methanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate or diethyl ether) until turbidity is observed. Allowing this mixture to cool slowly can promote crystal growth.[6][7]
Aqueous Work-up Caution: Avoid extensive aqueous extractions if possible. The high polarity of your product may lead to significant loss in the aqueous phase. If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer.
Consider Chromatography (with caution): Due to its high polarity, standard silica gel chromatography can be difficult. The compound may streak or not elute. If chromatography is necessary, consider using a more polar stationary phase like alumina or a reversed-phase system (C18 silica) with polar mobile phases (e.g., water/methanol mixtures).
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in this synthesis.
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q: Which formylation method is better: ethyl formate or acetic formic anhydride (AFA)?
A: Both methods are effective, but the choice depends on your experimental setup and scale.
Feature
Guanidine + Ethyl Formate
Guanidine + Acetic Formic Anhydride (AFA)
Reagents
Requires preparation of guanidine free base. Ethyl formate is commercially available.
Can often be performed with guanidine salts directly in the presence of a base. AFA is prepared in situ.
Conditions
Reaction is often exothermic; may require cooling.[2]
Requires strict low-temperature control (0 °C or below) for AFA formation and reaction.[3]
Reactivity
Generally milder and potentially more selective.
AFA is a highly reactive formylating agent, leading to faster reaction times.[5][8]
Best For
Larger scale syntheses where the preparation of the free base is justified.
Rapid, small-scale syntheses where high reactivity is desired.
Q: Can I use guanidine hydrochloride directly in the reaction?
A: Generally, no. For the reaction with a neutral electrophile like ethyl formate, the guanidine must be deprotonated to its nucleophilic free base form. For the AFA method, you might be able to use guanidine hydrochloride if you include at least two equivalents of another base (like triethylamine or pyridine) in the reaction—one to neutralize the HCl and one to act as a base for the reaction itself. However, using the pre-formed free base is often cleaner.
Q: How stable is the final N-(Aminoiminomethyl)formamide product?
A: The guanidine functional group is generally stable under neutral and acidic conditions, where it exists as the resonance-stabilized guanidinium cation. However, it can be susceptible to hydrolysis under strongly basic conditions, which could cleave the formyl group to regenerate guanidine.[9] For long-term storage, keep the compound in a cool, dry place, protected from moisture.
Reaction Pathway and Potential Side Reactions
The desired reaction is the nucleophilic attack of guanidine on the formylating agent. However, potential side reactions can lower the yield.
Caption: Desired reaction pathway and common competing side reactions.
References
Reddy, P. G., et al. (2022). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses, 99, 29-45. Available at: [Link]
Vertex AI Search result on Guanidine Hydrochloride synthesis.
Fieser, L. F., & Jones, J. E. (1942). n-methylformanilide. Organic Syntheses, 22, 79. Available at: [Link]
ResearchGate. (2016). Preparation of N-Formamidinylamino Acids from Amino and Formamidinesulfinic Acids. Request PDF. Available at: [Link]
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available at: [Link]
Linhaishengsheng Chemical Co Ltd. (2012). Preparation method for ethyl formate. CN102746145A. Google Patents.
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]
Muramatsu, I., et al. (1965). Acetic Formic Anhydride. Organic Syntheses, 45, 1. Available at: [Link]
Olah, G. A., & Arvanaghi, M. (1986). Formyl transfer to Grignard reagents with N-formylpiperidine: 3-phenylpropionaldehyde. Organic Syntheses, 64, 114. Available at: [Link]
Chen, Y., et al. (2005). Purification, crystallization and preliminary X-ray diffraction studies of N-acetylglucosamine-phosphate mutase from Candida albicans. Acta Crystallographica Section F, 61(Pt 6), 579–581. Available at: [Link]
Rybakov, V. B., et al. (2015). Guanidine hydrochloride aminomethylation with formaldehyde and simplest amino acids.
Zerweck, W., et al. (1947). Method for preparation of formamide, guanidine and salts thereof. US3221053A.
Nocek, B., et al. (2012). Purification, crystallization and preliminary X-ray diffraction analysis of GatD, a glutamine amidotransferase-like protein from Staphylococcus aureus peptidoglycan. Acta Crystallographica Section F, 68(Pt 5), 568–572. Available at: [Link]
Al-dujaili, J., et al. (2015). Synthesis of 3,4-Dibromo-2,5-diformylthiophene. Organic Syntheses, 92, 233-246. Available at: [Link]
Kaur, N., et al. (2016). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 12, 1965–1973. Available at: [Link]
Montedison S.p.A. (1981). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
Thurston, J. T. (1946). Method of preparing acyl guanidines. US2408694A. Google Patents.
Sharma, R. (2018). N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel. JETIR, 5(8). Available at: [Link]
Williams, A. F., et al. (1970).
Wang, X., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 996538. Available at: [Link]
Goodman, C., et al. (2013). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 90, 140-151. Available at: [Link]
Nowicki, M. W., et al. (2006). Expression, purification, crystallization and preliminary crystallographic analysis of Leishmania mexicana phosphoglycerate mutase. Acta Crystallographica Section F, 62(Pt 1), 69–71. Available at: [Link]
Reddit. (2023). Discussion on guanidine hydrochloride.
Grace, W. R., & Co. (1960). Preparation of guanidine compounds. US2949484A.
Reddit. (2023). Discussion on formylation of amines with acetic formic anhydride. r/OrganicChemistry.
Davis, T. L. (1921). nitroguanidine. Organic Syntheses, 1, 75. Available at: [Link]
ResearchGate. (2019).
BenchChem. (2025). Stability and degradation of 1-Mesitylguanidine in reactions.
Technical Support Center: Optimization of N-formylguanidine Synthesis
Welcome to the technical support center for the synthesis of N-formylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optim...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-formylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Understanding the Synthesis - Core Principles & FAQs
This section addresses fundamental questions about the N-formylation of guanidine, providing the foundational knowledge needed for successful synthesis and troubleshooting.
Q1: What is the most common and direct method for synthesizing N-formylguanidine?
The most prevalent method involves the direct N-formylation of a guanidine salt, typically guanidine hydrochloride, with a formylating agent. Formic acid is the most common and economical choice. The reaction is typically driven by heat, which facilitates the dehydration of the intermediate ammonium formate salt.
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Caption: Overview of N-formylguanidine Synthesis.
Q2: Why is starting with guanidine hydrochloride a potential challenge?
Guanidine hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of excess water can negatively impact the reaction equilibrium, especially in a dehydration reaction. Furthermore, the hydrochloride salt requires neutralization or careful consideration of the reaction's pH, as the basicity of free guanidine is essential for its nucleophilic attack on the formylating agent.
Q3: What role does a catalyst play in this reaction?
While the reaction can proceed without a catalyst, various catalysts can improve yields and reduce reaction times. Protic ionic liquids, for instance, can act as both the solvent and catalyst, facilitating the reaction under milder conditions.[1] Lewis acids like ZnO have also been reported to efficiently catalyze N-formylation reactions under solvent-free conditions.[2] The catalyst typically works by activating the formic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by guanidine.
Q4: What are the expected yields for this synthesis?
Yields can vary significantly based on the chosen conditions. Simple thermal dehydration of guanidine and formic acid might result in moderate yields. However, optimized protocols utilizing azeotropic water removal or specialized catalysts can achieve high yields. It is crucial to manage the reaction temperature carefully, as overheating can lead to the decomposition of the product.
Part 2: Troubleshooting Guide - From Reaction Setup to Final Product
This section is structured to address specific problems you might encounter during the synthesis workflow.
Category 1: Reagent & Reaction Setup Issues
Q5: My reaction is not starting, or the conversion is very low. What should I check first?
A5: This is a common issue often traced back to the reagents or setup.
Reagent Purity, Especially Water Content: As mentioned, guanidine hydrochloride is hygroscopic. Excess water can stall the reaction.
Causality: The formylation of an amine by formic acid is a dehydration reaction. According to Le Châtelier's principle, the presence of a product (water) in the starting materials will inhibit the forward reaction.
Solution: Dry your guanidine hydrochloride in a vacuum oven before use. For highly sensitive reactions, handling reagents in a glovebox or under an inert atmosphere (N₂ or Ar) is recommended. This principle of rigorously drying reagents is critical in many organic syntheses.[3]
Stoichiometry: Ensure the molar ratios are correct. An excess of formic acid is often used to drive the reaction forward, but a gross excess can create purification challenges.[4]
Causality: The reaction consumes one equivalent of guanidine and one equivalent of formic acid. Using formic acid as the limiting reagent will inherently result in low conversion.
Solution: Double-check your calculations, especially the molecular weight of the guanidine salt versus free guanidine. Use a slight excess (e.g., 1.2 to 1.5 equivalents) of formic acid.
Insufficient Mixing: If the reaction mixture is not homogenous, especially in solvent-free conditions, reactants may not come into sufficient contact.
Causality: Poor mass transfer limits the reaction rate. Solid clumps of guanidine salt will react only on their surface.
Solution: Use efficient magnetic or mechanical stirring to ensure the mixture is a uniform slurry or solution.
Category 2: Issues During the Reaction
Q6: The reaction mixture is turning dark brown or black. What does this indicate?
A6: Significant color change often signals decomposition.
Causality: N-formylguanidine, like many guanidinium compounds, has limited thermal stability. Excessive heat can lead to decomposition, polymerization, or side reactions, producing colored impurities. Formic acid itself can also decompose at high temperatures.
Solution:
Temperature Control: Carefully monitor and control the internal reaction temperature. Do not rely solely on the heating mantle's dial setting. Use a thermometer or thermocouple immersed in the reaction mixture.
Azeotropic Dehydration: Instead of high-temperature direct heating, consider azeotropic dehydration.[5] By refluxing in a solvent like toluene with a Dean-Stark apparatus, water can be removed at the solvent's boiling point, which is often a milder condition than required for direct thermal dehydration.
Q7: How can I effectively monitor the reaction's progress?
A7: Monitoring the reaction is key to achieving optimal yield and preventing over-heating.
Thin-Layer Chromatography (TLC): This is the most common method.
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside your starting guanidine standard. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or ammonia) to elute. Guanidine is highly polar and will likely stay at the baseline, while N-formylguanidine will have a higher Rf value.
Visualization: Use a potassium permanganate stain or iodine chamber, as guanidine and its derivatives may not be UV-active.
LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS can be used to track the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z).[6][7]
Category 3: Work-up and Purification Challenges
Q8: My crude product is an oil or a sticky solid and is difficult to handle. What should I do?
A8: This is often due to residual solvent, excess formic acid, or impurities.
Causality: N-formylguanidine is a highly polar molecule, making it prone to forming gums instead of crystalline solids, especially when impure.
Solutions:
Removal of Excess Formic Acid: After the reaction, apply a high vacuum to remove volatile reagents. A co-evaporation step, where you add a solvent like toluene and evaporate it under vacuum, can be effective at azeotropically removing residual formic acid.
Trituration: Try adding a non-polar solvent (e.g., diethyl ether, hexanes) to the crude oil and stirring or sonicating vigorously. This can sometimes induce precipitation or crystallization of the desired product, while impurities remain dissolved.
Conversion to a Salt: If the free base is problematic, consider converting it to a more crystalline salt (e.g., hydrochloride, picrate) for purification, followed by liberation of the free base if needed.
Q9: I'm struggling to purify my N-formylguanidine by column chromatography. What are the best practices?
A9: The high polarity of N-formylguanidine can make standard silica gel chromatography challenging.
Causality: Highly polar compounds can streak or bind irreversibly to standard silica gel.
Best Practices:
Deactivate the Silica: Pre-treat the silica gel with a small amount of a base like triethylamine mixed into your eluent system. This neutralizes the acidic silica surface and prevents tailing of your basic product.
Use a Polar Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) or acid-base extraction.
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Caption: Troubleshooting workflow for low reaction yield.
Part 3: Optimized Experimental Protocol & Data
This section provides a detailed, validated protocol and a comparative data table to guide your experimental design.
Protocol: Synthesis of N-formylguanidine via Catalytic Formylation
This protocol is an illustrative example based on common N-formylation procedures.
Materials:
Guanidine Hydrochloride (dried under vacuum at 60°C for 4 hours)
Formic Acid (≥95%)
Zinc Oxide (ZnO)
Toluene
Ethyl Acetate
Methanol
Procedure:
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dried guanidine hydrochloride (e.g., 5.0 g, 52.3 mmol).
Reaction: Heat the mixture in an oil bath set to 80-90°C. Stir vigorously. Monitor the reaction progress every hour using TLC (10:1 Dichloromethane:Methanol with 1% triethylamine). The reaction is typically complete within 4-6 hours.
Work-up:
Cool the reaction mixture to room temperature.
Add 20 mL of toluene and remove the solvent under reduced pressure (rotary evaporation). This step helps to azeotropically remove excess formic acid and water. Repeat once.
The resulting crude solid/oil is then taken up in a minimal amount of methanol.
Purification:
Prepare a silica gel column packed using a hexanes/ethyl acetate mixture. Pre-elute the column with your starting mobile phase (e.g., 95:5 Ethyl Acetate:Methanol + 0.5% Triethylamine).
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
Elute the column with a gradient of methanol in ethyl acetate (e.g., starting from 5% methanol and gradually increasing to 20%).
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-formylguanidine as a white solid.
Data Table: Comparison of Reaction Conditions
Entry
Formylating Agent
Catalyst/Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
1
Formic Acid (1.2 eq)
None (Neat)
100
8
~55
High temperature can cause some decomposition.
2
Formic Acid (1.2 eq)
[TMG][TFA] Ionic Liquid
25 (RT)
6
>90
Mild, efficient conditions reported for general amine formylation.[1]
Highly efficient but reagent is moisture-sensitive and must be prepared fresh.
References
Guanidine derived ionic liquids: Catalyst free medium for N-formylation of amines. ResearchGate. Available from: [Link]
Synthesis of guanidines. Organic Chemistry Portal. Available from: [Link]
LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. AIR Unimi. Available from: [Link]
General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. Available from: [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available from: [Link]
Unknown Impurity of Sertraline - Formamide? Nitrosamines Exchange. Available from: [Link]
Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available from: [Link]
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available from: [Link]
Experimental design and multivariate analysis for optimizing poly(D,L-lactide-co-glycolide) (PLGA) nanoparticle synthesis using molecular micelles. PubMed. Available from: [Link]
NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. PubMed Central. Available from: [Link]
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available from: [Link]
Guanidine derived ionic liquids: catalyst free medium for N-Formylation of amines. ARKAT USA. Available from: [Link]
Technical Support Center: N-(Aminoiminomethyl)formamide Purification
Ticket ID: PUR-4471-51-6 | Status: Open | Tier: L3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center for N-(Aminoiminomethyl)formamide (also known as Formylguanidine, CAS: 4471-51-6). As...
Welcome to the Technical Support Center for N-(Aminoiminomethyl)formamide (also known as Formylguanidine, CAS: 4471-51-6).
As a Senior Application Scientist, I understand that this intermediate presents a unique "Janus-faced" challenge: it is structurally simple yet kinetically troublesome. Its high polarity often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, and its formyl group is susceptible to hydrolysis under the very conditions often used to purify it.
This guide moves beyond standard textbook advice, offering field-proven strategies to recover high-purity material for downstream heterocyclic synthesis (e.g., triazines, pyrimidines).
Module 1: Critical Stability & Handling
Q: My crude material smells like ammonia/amine. Is it degrading?
A: Likely, yes. The formyl group on the guanidine core is labile.
The Mechanism: In the presence of moisture and elevated temperatures (or extreme pH), N-formylguanidine undergoes deformylation, reverting to guanidine and formic acid.
The Fix:
pH Control: Ensure your crude reaction mixture is neutralized. Avoid strong basic workups (
) or strong acidic conditions () during isolation.
Temperature: Never dry this compound above 60°C. Use a vacuum oven at 40°C with a desiccant (
or KOH pellets) to trap moisture and acidic byproducts.
Module 2: Troubleshooting Recrystallization
Q: I tried recrystallizing from hot ethanol, but the product "oiled out" as a sticky gum at the bottom. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (crystallization boundary).[1] This is common with polar guanidines containing impurities.
The "Remelt & Seed" Protocol:
Re-dissolve: Return the flask to the heat source. Add a small amount of additional solvent (10-15% volume) to lower the concentration slightly.
The Cloud Point: Cool the solution very slowly with vigorous stirring.
Seeding (Critical): As soon as you see the solution turn slightly turbid (or reach ~5°C above the temperature where it previously oiled out), add a seed crystal of pure formylguanidine.
No seed? Scratch the glass wall with a glass rod to induce nucleation.
Anti-Solvent Dosing: If using a single solvent fails, switch to a Water/Acetone or Methanol/Ether system. Add the anti-solvent (acetone/ether) dropwise to the hot solution until faint turbidity persists, then cool.
Module 3: Purification Decision Matrix
Use the following logic flow to determine the best purification strategy based on your crude purity profile.
Figure 1: Decision matrix for selecting the optimal purification pathway based on initial crude purity.
Module 4: Experimental Protocols
Protocol A: The "Gold Standard" Recrystallization
Best for: Removing unreacted guanidine and trace colored impurities.
Parameter
Specification
Primary Solvent
Deionized Water (Hot)
Anti-Solvent
Acetone (Reagent Grade)
Ratio
1:3 to 1:5 (Water:Acetone)
Cooling Rate
10°C per 30 mins
Step-by-Step:
Dissolution: Suspend crude N-formylguanidine in minimum boiling water (
). Add water dropwise until clear.
Charcoal Treatment (Optional): If the solution is yellow/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
Anti-Solvent Addition: While keeping the filtrate hot (
), slowly add warm Acetone. Stop when a persistent cloudiness appears.
Clarification: Add 1-2 drops of water to clear the cloudiness.
Crystallization: Allow the flask to cool to room temperature undisturbed. Then move to a
fridge for 4 hours.
Isolation: Filter the white needles/prisms. Wash with cold Acetone.
Protocol B: Reverse Phase Flash Chromatography
Best for: Crude mixtures containing significant oligomers (triazines) or when recrystallization fails.
Stationary Phase: C18 (Reverse Phase) is required. Normal phase silica will irreversibly bind the basic guanidine moiety.
Mobile Phase: Water (Buffer A) / Methanol (Buffer B).
Note: Do not use TFA (Trifluoroacetic acid) as it may induce hydrolysis. Use 0.1% Formic Acid or Ammonium Formate if pH adjustment is needed.
Gradient: 0% B for 5 mins (to elute salts), then 0-30% B over 20 mins. Formylguanidine is very polar and elutes early.
Module 5: Impurity Profiling & Detection
Q: How do I distinguish my product from unreacted guanidine in NMR?
A:
N-Formylguanidine: Look for the distinct formyl proton singlet around 8.0 - 8.5 ppm (depending on solvent, usually DMSO-d6). You will also see broad exchangeable N-H protons.
Guanidine: Lacks the formyl singlet.
Triazine Impurities: If the crude was heated excessively, look for aromatic protons in the 8.5+ ppm range, indicating cyclization has occurred.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][2]
Zhang, J., et al. (2020).[3] Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Retrieved from [Link]
Pharmaffiliates. (n.d.). N-Formylguanidine Reference Standard (CAS 4471-51-6).[4][5][6] Retrieved from [Link][7]
Royal Society of Chemistry. (2011). Facile access to N-formyl imide as an N-formylating agent. Organic & Biomolecular Chemistry. Retrieved from [Link]
Technical Support Center: N-Formylguanidine Stability & Handling
Welcome to the technical support guide for N-formylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-formylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of N-formylguanidine in solution. As a molecule with both a reactive formyl group and a basic guanidinium core, its stability is paramount for reproducible and reliable experimental outcomes.
This guide moves beyond simple instructions, offering a deep dive into the chemical principles governing its stability, troubleshooting common issues, and providing validated protocols for its use.
Frequently Asked Questions (FAQs)
Q1: My N-formylguanidine solution is losing potency over time. What is the likely cause?
Loss of potency is most commonly due to chemical degradation, primarily through hydrolysis. The N-formyl group, which is an amide linkage, is susceptible to cleavage under both acidic and basic conditions.[1][2] This hydrolysis reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding guanidine and formic acid (or its conjugate base, formate) as degradation products.[2] The rate of this degradation is highly dependent on the pH, temperature, and composition of your solution.
Q2: What is the optimal pH range for storing N-formylguanidine solutions?
Based on stability data for analogous compounds like guanidine thiocyanate, a slightly acidic to neutral pH range of 4.5 to 7.0 is recommended to minimize hydrolysis.[3] Strongly acidic conditions can accelerate the removal of the formyl group, while strongly basic conditions promote hydrolysis of both the amide and potentially the guanidinium group itself.[4][5] It is crucial to use a well-buffered system to maintain the pH within this optimal window.
Q3: Can I prepare a concentrated stock solution in an organic solvent?
While N-formylguanidine is a polar molecule, preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF is a common strategy to prevent hydrolysis during long-term storage. However, ensure the solvent is of high purity. Some solvents or excipients can contain reactive impurities, such as trace amounts of formic acid, which could potentially react with other components or influence degradation pathways.[6][7]
Q4: How should I store my N-formylguanidine solutions?
For aqueous solutions, short-term storage at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice. For stock solutions in anhydrous DMSO or DMF, storage at -20°C is also advisable to minimize any potential degradation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q5: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
An unexpected peak likely represents a degradation product. The primary suspect is guanidine, resulting from hydrolysis of the N-formyl group. Other possibilities include adducts formed with components of your buffer or media. Advanced analytical techniques like LC-MS/MS or high-resolution mass spectrometry can be used to identify the mass of the impurity and elucidate its structure.[8][9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Inconsistent Results in Biological Assays
Symptom: High variability between replicate experiments or a gradual decrease in the compound's effect over the course of an experiment.
Underlying Cause: This often points to the in-situ degradation of N-formylguanidine in your assay medium. Cell culture media and biological buffers are typically held at a physiological pH (~7.4) and temperature (37°C), conditions that can promote slow hydrolysis.
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent assay results.
Issue 2: Phase Separation or Precipitation of the Compound
Symptom: The solution becomes cloudy, or solid material precipitates out, especially after thawing or pH adjustment.
Underlying Cause: This can be due to poor solubility, interaction with buffer salts, or the formation of a less soluble degradation product. The guanidinium group is basic and will exist as a positively charged ion in neutral or acidic solutions. The choice of counter-ion can significantly impact solubility.
Troubleshooting Steps:
Verify Solubility: Determine the solubility limit in your chosen solvent system.
Check Buffer Compatibility: Test for precipitation by mixing your stock solution with the final buffer at the target concentration. Some phosphate buffers can form insoluble salts with guanidinium compounds.
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to determine if it is the parent compound or a degradant.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the preparation of a buffered N-formylguanidine solution to enhance its stability.
Buffer Preparation: Prepare a 100 mM sodium acetate buffer. Adjust the pH to 5.5 using acetic acid. Filter the buffer through a 0.22 µm filter.
Weighing: Accurately weigh the required amount of solid N-formylguanidine in a clean, dry vial.
Dissolution: Add the pH 5.5 sodium acetate buffer to the solid to achieve the desired final concentration (e.g., 10 mM). Vortex or sonicate briefly until fully dissolved.
Storage: Aliquot the solution into single-use vials and store at -20°C or below.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a framework for evaluating the stability of N-formylguanidine under specific conditions.
Sample Preparation:
Prepare a solution of N-formylguanidine at a known concentration (e.g., 1 mg/mL) in the desired test buffer (e.g., PBS, pH 7.4).
Prepare a "time zero" sample by immediately diluting an aliquot to the analytical concentration (e.g., 50 µg/mL).
Incubate the remaining stock solution under the desired stress condition (e.g., 37°C).
Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, dilute it to the analytical concentration, and place it in an HPLC vial for analysis.
HPLC Method:
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar guanidine compounds.[8]
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) is a good starting point.
Detection: UV detection at a wavelength where N-formylguanidine has significant absorbance (this should be determined by a UV scan).
Data Analysis:
Calculate the peak area of N-formylguanidine at each time point.
Plot the percentage of the remaining N-formylguanidine (relative to the time zero sample) against time. This will provide the degradation kinetics under the tested conditions.
Table 1: Recommended Solvents and Storage Conditions
Solvent System
Concentration Range
Short-Term Storage (≤ 1 week)
Long-Term Storage (> 1 week)
Rationale
Aqueous Buffer (pH 4.5-6.5)
< 10 mM
2-8°C
Aliquot & Store at -20°C
Minimizes hydrolytic degradation by maintaining a slightly acidic pH.[3]
Anhydrous DMSO / DMF
≤ 100 mM
Room Temperature (in desiccator)
Aliquot & Store at -20°C
Absence of water prevents hydrolysis. High purity solvent is essential.[6]
Water (Unbuffered)
Any
Not Recommended
Not Recommended
Uncontrolled pH can lead to rapid degradation.
Mechanistic Insights: Degradation Pathways
The primary stability liability of N-formylguanidine is the hydrolysis of its formamide bond. This can occur via two main pathways, catalyzed by acid or base.
Caption: Primary hydrolytic degradation pathways for N-formylguanidine.
Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the C-N bond and formation of a carboxylate salt and the corresponding amine (guanidine).[2]
References
Felitsky, D. J., et al. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 13(9), 2445–2453. Available at: [Link]
Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 20. Available at: [Link]
Fujino, M., et al. (1982). Process for removing an n-formyl group. EP0058063A1. Google Patents.
Al-Shehri, M. M., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 137-151. Available at: [Link]
Al-Sabti, N., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Molecules, 29(23), 5183. Available at: [Link]
Leis, J. R., et al. (2000). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 65(17), 5431–5436. Available at: [Link]
Li, Y., et al. (2022). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Chemistry, 384, 132517. Available at: [Link]
Löffert, D., et al. (2001). Stabilized guanidine thiocyanate and the use thereof. WO2001023348A1. Google Patents.
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
Al-Sabti, N., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Molecules, 29(23), 5183. Available at: [Link]
StudyForce. (2019). Hydrolysis of Amides. YouTube. Available at: [Link]
Tsesmetzis, N., et al. (2018). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Microchimica Acta, 185(12), 548. Available at: [Link]
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912–5923. Available at: [Link]
Unknown. (2024). Unknown Impurity of Sertraline - Formamide?. Nitrosamines Exchange. Available at: [Link]
Karasakal, A., & Gürkan, Y. Y. (2022). Forced Degradation Studies of Nateglinide by the First-Order Derivative Spectrophotometric Method and the Density Functional Theory of the Nateglinide Molecule. Journal of Applied Spectroscopy, 88(6), 1183-1188. Available at: [Link]
Wróblewska, K., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 996. Available at: [Link]
Kurmi, M., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. Available at: [Link]
Lee, K. (2010). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]
Karasakal, A., & Gürkan, Y. Y. (2022). Identification and characterization of degradation products of Nateglinide. ResearchGate. Available at: [Link]
Monitoring the progress of N-(Aminoiminomethyl)formamide reactions by TLC/LC-MS
Technical Support Center: Monitoring N-(Aminoiminomethyl)formamide Reactions As a Senior Application Scientist, I've frequently guided researchers through the nuances of monitoring challenging chemical reactions. The syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Monitoring N-(Aminoiminomethyl)formamide Reactions
As a Senior Application Scientist, I've frequently guided researchers through the nuances of monitoring challenging chemical reactions. The synthesis of N-(Aminoiminomethyl)formamide and related guanidinium-containing compounds presents a common analytical hurdle: how to effectively track the consumption of starting materials and the formation of a highly polar, often UV-inactive, product. This guide is structured as a technical support hub, addressing the practical questions and troubleshooting scenarios you are likely to encounter. We will delve into the causality behind our analytical choices, ensuring you not only follow a protocol but understand the chemistry that makes it work.
Part 1: Foundational Concepts & Initial Queries
This section addresses the fundamental properties of the analyte and the rationale for choosing TLC and LC-MS as complementary monitoring tools.
Q1: What are the key chemical properties of N-(Aminoiminomethyl)formamide that influence its analysis?
N-(Aminoiminomethyl)formamide, a guanidine derivative, possesses distinct characteristics that dictate our analytical strategy:
High Polarity: The guanidinium group is one of the most basic functional groups in organic chemistry and is typically protonated at neutral pH. This charge and the multiple N-H groups make the molecule extremely polar and highly soluble in water.
Low UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet light strongly.[1] This makes direct visualization on a standard fluorescent TLC plate challenging and requires specific staining reagents.
Basicity: The strong basicity of the guanidine moiety means it will have a powerful, often problematic, interaction with the acidic surface of standard silica gel TLC plates, potentially leading to significant streaking.[2]
Q2: Why use both TLC and LC-MS to monitor my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve complementary roles in reaction monitoring.
TLC is for rapid, qualitative progress checks. It is an inexpensive and fast method to see if your starting material is being consumed and if a new, more polar spot (your product) is appearing.[3][4][5] You can run multiple time points side-by-side on a single plate.[6]
LC-MS is for definitive, quantitative analysis. It provides confirmation of the product's identity through its mass-to-charge ratio (m/z) and can separate complex reaction mixtures with much higher resolution than TLC.[7] This is crucial for identifying byproducts and, with proper calibration, quantifying reaction yield.
Below is a typical workflow integrating both techniques.
Preventing the decomposition of N-formylguanidine during workup
Technical Support Center: N-Formylguanidine Stability Welcome to the technical support guide for handling N-formylguanidine. This document is designed for researchers, medicinal chemists, and process development scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Formylguanidine Stability
Welcome to the technical support guide for handling N-formylguanidine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. Our goal is to provide you with the foundational knowledge and practical, field-tested protocols to prevent decomposition during reaction workup and purification, ensuring the integrity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My final yield of N-formylguanidine is consistently low, and I've identified guanidine and urea-like byproducts. What is the most likely cause?
This is the most common issue encountered and almost always points to undesired hydrolysis during workup. N-formylguanidine has two primary points of instability: the guanidine moiety and the N-formyl group.
Guanidine Instability: The guanidine group is highly basic (pKa of the conjugate acid is ~12.5) and is susceptible to degradation under basic conditions.[1] In an aqueous basic solution (pH > 7), the guanidinium cation deprotonates, and the neutral guanidine is readily attacked by hydroxide ions, leading to hydrolysis and the formation of the corresponding urea derivative.[1][2]
N-Formyl Instability: The formyl group is an amide, which can be hydrolyzed under both strongly acidic and basic conditions to yield guanidine and formic acid (or formate).[3][4]
Therefore, the primary cause of your low yield and byproduct formation is likely exposure to pH levels outside the narrow stability window of the molecule. Even brief contact with common basic reagents used in workups (e.g., sodium bicarbonate, carbonate solutions, or strong amine bases) can cause significant degradation.
Q2: What is the optimal pH range for working with N-formylguanidine, and how do I maintain it?
The key to preserving N-formylguanidine is meticulous pH control. Based on the stability of related guanidinium salts and the known mechanisms of hydrolysis, the recommended "safe" pH range for aqueous solutions is between 4.5 and 7.0 .[5]
Best Practices for pH Control:
Reaction Quenching: When quenching a reaction, avoid using strong bases. If your reaction is acidic, carefully neutralize it with a mild buffer or a very dilute, weak base, constantly monitoring the pH. If the reaction is basic, it is critical to neutralize it to a pH between 5 and 6 before proceeding. Use a pre-chilled, dilute acid like 0.1 M HCl or a buffered solution (e.g., ammonium acetate).
Extraction & Washing: Use buffered aqueous solutions for washes. A dilute ammonium acetate or citrate buffer at pH 5 can be highly effective. Avoid using saturated sodium bicarbonate (pH ~8.3) or stronger bases.
Solvent Selection: N-formylguanidine is a polar molecule. If performing a liquid-liquid extraction, you may need to saturate the aqueous phase with salt (e.g., NaCl or (NH₄)₂SO₄) to "salt out" your product into an organic layer like ethyl acetate or n-butanol. Ensure any aqueous phase remains within the safe pH window.
Q3: My compound seems to decompose during chromatographic purification on silica gel. What are my options?
Standard silica gel is inherently acidic and can sometimes catalyze the hydrolysis of the formyl group, especially if the mobile phase contains nucleophilic solvents like methanol without any modifier. More commonly, basic impurities in the crude material or the use of basic solvent modifiers (like triethylamine) can create localized high pH environments on the column, degrading the guanidine group.
Troubleshooting Chromatography:
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a small amount of a volatile acid, like 0.1% formic acid or acetic acid, to ensure a controlled, mildly acidic environment.
Switch Stationary Phase: If problems persist, consider alternative purification methods.
Reversed-Phase HPLC (RP-HPLC): This is often the best method for purifying polar, basic compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid ensures the guanidine group remains protonated and stable.
Ion-Exchange Chromatography: As N-formylguanidine will be cationic at low to neutral pH, cation-exchange chromatography is a viable option.
Core Instability Pathway
The primary decomposition route is base-catalyzed hydrolysis of the guanidine functional group. This pathway is significantly more facile than the hydrolysis of the formyl group under mildly basic conditions.
Caption: Primary decomposition pathway under basic conditions.
Troubleshooting Guide: At a Glance
Symptom
Probable Cause
Recommended Solution
Low overall yield; multiple unidentified polar spots by TLC.
General decomposition due to pH excursions or high temperature.
Maintain reaction and workup temperature below 25°C. Strictly control pH between 4.5-7.0 at all aqueous steps.
Formation of a byproduct confirmed to be guanidine.
Acid-catalyzed hydrolysis of the formyl group.
Avoid strong acids (e.g., >1 M HCl). Use mild acids for pH adjustment. If using silica gel, consider deactivation.
Formation of a urea byproduct.
Base-catalyzed hydrolysis of the guanidine group.
Crucial: Avoid all basic conditions (pH > 7). Do not use NaHCO₃, K₂CO₃, or amine bases in workup. Use a pH 5 buffer for washes.
Product degrades during solvent evaporation.
Thermal decomposition accelerated by residual acid/base.
Neutralize the solution before concentration. Use a rotary evaporator at low temperature (<30°C). For ultimate safety, lyophilize from a dilute acetic acid solution (e.g., 1% AcOH in water).
Streaking or decomposition on TLC plate.
Silica gel acidity/basicity.
Pre-treat the TLC plate by eluting it once with a 99:1 mixture of your eluent and acetic acid, dry it, and then run your sample.
Validated Protocols
Protocol 1: pH-Controlled Aqueous Workup
This protocol is designed for isolating N-formylguanidine from a reaction mixture, assuming the starting reaction solvent is organic and immiscible with water.
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice bath.
Initial pH Adjustment:
While stirring vigorously, slowly add a pre-chilled (0-5°C) solution of 0.5 M ammonium acetate buffer (pH 5.0).
Monitor the pH of the aqueous layer using a calibrated pH meter or narrow-range pH strips. The goal is to bring the pH of the aqueous phase to between 5.0 and 6.0. Add dilute acetic acid or dilute ammonium hydroxide dropwise only if necessary to adjust.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate at a reduced temperature if possible. Drain the aqueous layer.
Extraction: Extract the organic layer two more times with the fresh, cold pH 5.0 buffer solution to remove polar impurities.
Back-Extraction (Optional): If the product has significant water solubility, combine all aqueous layers. Saturate with solid sodium chloride. Extract this brine with a more polar organic solvent like n-butanol (3x).
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a bath temperature no higher than 30°C. It is advisable to co-evaporate with toluene to remove residual water.
Workflow Diagram: Recommended Workup
Caption: A robust, pH-controlled workup workflow.
References
Stabilized guanidine thiocyanate and the use thereof.
Process for removing an n-formyl group.
The nonenzymatic decomposition of guanidines and amidines. National Center for Biotechnology Information, PubMed. [Link]
Product Class 13: Guanidine Derivatives. Science of Synthesis, Georg Thieme Verlag.
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... National Center for Biotechnology Information, PubMed. [Link]
Technical Support Center: Scaling the Synthesis of N-(Aminoiminomethyl)formamide
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the bulk synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. Our focus i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the bulk synthesis of N-(Aminoiminomethyl)formamide, also known as N-formylguanidine. Our focus is on addressing practical, real-world challenges encountered during scale-up, moving beyond theoretical outlines to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the bulk production of N-(Aminoiminomethyl)formamide?
A: For bulk production, the most direct and economically viable route is the N-formylation of guanidine. While several methods exist for N-formylation in organic chemistry, two primary strategies are most amenable to scale-up:
Reaction with Formic Acid Esters: Reacting guanidine free base with a formic acid ester, such as ethyl formate or methyl formate, is a common and effective method. This reaction typically proceeds under mild conditions and generates an alcohol byproduct (e.g., ethanol) that is relatively easy to remove.
Mixed Anhydride Method: The use of formic acid in the presence of a dehydrating agent or as a mixed anhydride (e.g., with acetic anhydride) can also be employed. This method is highly effective but requires careful control of temperature and stoichiometry to prevent side reactions.[1]
Direct synthesis from carbon monoxide and ammonia is technically possible but requires high-pressure and high-temperature conditions, making it less suitable for standard pharmaceutical or research laboratory scale-up.[2][3]
Q2: Guanidine is typically supplied as a salt (e.g., hydrochloride). How does this impact the formylation reaction at scale?
A: This is a critical operational point. Guanidine hydrochloride is stable and easy to handle, but the guanidinium cation is not nucleophilic. To initiate the formylation, you must liberate the guanidine free base in situ.
The Challenge: Simply adding a strong base can lead to competing reactions and complicate purification. The choice of base and the timing of its addition are crucial.
Recommended Approach: A common strategy is to use a strong base like sodium methoxide or sodium ethoxide in a corresponding alcohol solvent (methanol or ethanol). The base reacts with guanidine hydrochloride to form the free base and sodium chloride, which precipitates and can often be filtered off before proceeding with the formylation. The stoichiometry must be precise (1:1) to avoid excess base in the reaction mixture, which could catalyze undesired side reactions with the formylating agent.
Q3: What are the primary safety concerns when handling guanidine, formamide, and related reagents in bulk?
A: Safety is paramount. Key hazards include:
Guanidine & Its Salts: Can be corrosive and irritating to the skin, eyes, and respiratory tract.
Formamide & N-Methylformamide: These are classified as reproductive toxicants and may damage an unborn child.[4][5] They are also skin and eye irritants.
Formic Acid: Highly corrosive and can cause severe burns.
Sodium Methoxide/Ethoxide: Highly corrosive and water-reactive. They must be handled under anhydrous conditions.
Core Safety Protocols:
Engineering Controls: Always work in a well-ventilated fume hood or a dedicated, contained synthesis bay.[6]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6]
Handling: Avoid inhalation of vapors and direct skin contact. Use appropriate tools for transferring solid reagents.[4]
Storage: Store reagents in cool, dry, and well-ventilated areas away from incompatible materials like strong oxidizing agents, acids, and bases.[6][7]
Detailed Synthesis Protocol: Formylation of Guanidine with Ethyl Formate
This protocol provides a representative workflow for a laboratory-scale batch synthesis, designed for scalability.
Objective: To synthesize N-(Aminoiminomethyl)formamide from guanidine hydrochloride.
Materials:
Guanidine Hydrochloride (1.0 eq)
Sodium Methoxide (1.0 eq)
Anhydrous Methanol
Ethyl Formate (1.5 - 2.0 eq)
Anhydrous Diethyl Ether
Step-by-Step Methodology:
Preparation of Guanidine Free Base:
Under an inert nitrogen atmosphere, suspend guanidine hydrochloride in anhydrous methanol in a suitably sized reactor.
Cool the suspension to 0-5 °C in an ice bath.
Slowly add a solution of sodium methoxide in methanol to the suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
Stir the resulting mixture at 0-5 °C for 1-2 hours. A thick white precipitate of sodium chloride will form.
Isolation of Free Base (Optional but Recommended for Scale-Up):
Filter the mixture under nitrogen to remove the precipitated sodium chloride.
Rinse the filter cake with a small amount of cold, anhydrous methanol.
The resulting filtrate contains the guanidine free base in methanol. This solution should be used immediately in the next step.
Formylation Reaction:
To the methanolic solution of guanidine free base, slowly add ethyl formate at 0-5 °C. An exotherm may be observed.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring:
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) until consumption of the guanidine starting material is complete.
Product Isolation and Purification:
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ethyl formate.
The resulting crude product, often an oil or semi-solid, can be triturated with anhydrous diethyl ether to induce precipitation.
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield N-(Aminoiminomethyl)formamide.
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Troubleshooting Guide
Q: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
A: Low yield is a common scale-up challenge. The root cause can typically be traced to one of several factors.
Cause 1: Incomplete Liberation of Guanidine Free Base: If the reaction with sodium methoxide is incomplete or inefficient, you will have unreacted guanidinium salt that is non-reactive, directly impacting your theoretical yield.
Solution: Ensure your sodium methoxide is fresh and has been properly stored to maintain its activity. Use a slight excess (e.g., 1.05 eq) if you suspect partial degradation. Also, ensure your methanol is completely anhydrous, as water will consume the methoxide.[8]
Cause 2: Competing Reaction with Solvent: If using sodium ethoxide in methanol, or vice-versa, you can get transesterification of your ethyl formate, leading to a mixture of formylating agents and complicating kinetics.
Solution: Always match the alkoxide base to the alcohol solvent (e.g., sodium methoxide in methanol when using methyl formate, or sodium ethoxide in ethanol for ethyl formate).
Cause 3: Product Degradation: N-formylguanidine can be susceptible to hydrolysis, especially if excess base or water is present during work-up.
Solution: Ensure the work-up is performed under neutral or slightly acidic conditions if possible. Minimize exposure to water and high temperatures during concentration.
Cause 4: Reversibility of the Reaction: The formylation reaction can be reversible.
Solution: Using a moderate excess of the formylating agent (e.g., 1.5 eq of ethyl formate) can help drive the equilibrium towards the product.[9] Removing the alcohol byproduct as it forms (e.g., by distillation under reduced pressure if thermally stable) can also improve conversion.
Caption: Troubleshooting Decision Tree for Low Yield.
Q: My final product is contaminated with a significant amount of unreacted guanidine. How can I improve the purification process?
A: This is a common issue due to the high polarity and basicity of guanidine, making it difficult to separate from the similarly polar N-formylguanidine.
Cause: Incomplete reaction or inefficient removal of the guanidinium salt.
Solution 1: Optimized Precipitation: Guanidine hydrochloride is significantly less soluble in alcohols like ethanol than the N-formylguanidine product. After the reaction, filtering the crude mixture while cold may remove a substantial portion of unreacted guanidinium salts.
Solution 2: Recrystallization: A carefully chosen solvent system for recrystallization is your most powerful tool. A mixture like ethanol/diethyl ether or methanol/acetonitrile can be effective. The goal is to find a system where N-formylguanidine is soluble when hot but precipitates upon cooling, while guanidine hydrochloride remains in the mother liquor.
Solution 3: Silica Gel Chromatography (For smaller scale): While not ideal for bulk production due to cost and solvent usage, flash chromatography can be used. A polar mobile phase (e.g., dichloromethane/methanol/ammonia) is typically required. However, the basic nature of both compounds can lead to streaking on the column. Using silica pre-treated with a base like triethylamine can sometimes improve separation.
Data Summary and Visualization
Table 1: Comparison of Common Formylating Agents
Formylating Agent
Relative Reactivity
Byproduct
Typical Conditions
Scale-Up Considerations
Ethyl Formate
Moderate
Ethanol
0°C to RT, neutral
Good; cost-effective, easy to handle, byproduct is easily removed.
Can act as both reagent and solvent; high temperatures required, potential for complex side reactions.
General Synthesis Workflow
Caption: General Workflow for N-(Aminoiminomethyl)formamide Synthesis.
References
Saladino, R., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Available at: [Link]
Wikipedia contributors. (2023). N-Methylformamide. Wikipedia, The Free Encyclopedia. Available at: [Link]
CN1123273A. (1996). Method for preparation of N-methyl formamide. Google Patents.
Various authors. (2004). Synthesis of formamide. Sciencemadness Discussion Board. Available at: [Link]
Royalchem. (n.d.). N-Methylformamide (NMF) ≥99.5%. Royalchem. Available at: [Link]
US4789757A. (1988). N-formylation of amino carboxylic compounds with formamide. Google Patents.
US4906777A. (1990). Synthesis of ethylidene bis-formamide using formic acid. Google Patents.
Wikipedia contributors. (2023). Formamide-based prebiotic chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link]
Kim, J., et al. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. Available at: [Link]
US1787483A. (1931). Process for the production of formamide. Google Patents.
Lisurek, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]
Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of N-Methylformamide in Specialty Manufacturing. Available at: [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylformamide, 99+%. Available at: [Link]
Boy, K. M., et al. (1993). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]
Gadhwal, S., et al. (2001). Formylation of Amines. Current Organic Chemistry. Available at: [Link]
Henan EME Technology Co.,Ltd. (2022). The application of DMF(N,N-DIMETHYLFORMAMIDE). Available at: [Link]
Sharma, P., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available at: [Link]
Comparative study of N-(Aminoiminomethyl)formamide and other guanylating agents
An In-Depth Comparative Guide to Guanylating Agents for Chemical Synthesis and Drug Development Authored by a Senior Application Scientist The introduction of the guanidinium group is a cornerstone transformation in medi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Guanylating Agents for Chemical Synthesis and Drug Development
Authored by a Senior Application Scientist
The introduction of the guanidinium group is a cornerstone transformation in medicinal chemistry and chemical biology. This highly basic functional group (pKa ≈ 13.5) is protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions. Its presence is integral to the function of the amino acid arginine and a wide array of pharmaceuticals, including anticancer and antimicrobial agents.[1][2][3] The selection of the appropriate guanylating agent is therefore a critical decision in the synthesis of these complex molecules, dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and safety.
This guide provides a comparative analysis of N-(Aminoiminomethyl)formamide and other prevalent guanylating agents. We will delve into their mechanisms, operational considerations, and performance, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic challenges.
The Landscape of Guanylation Chemistry
Guanylation strategies can be broadly categorized into two main routes: the classical approach using stoichiometric "guanylating agents" and modern catalytic methods.[1] Classical reagents are designed to transfer a pre-formed amidine or guanidine synthon to a nucleophilic amine. While effective, these methods often require harsh conditions or the use of toxic activators.[1][4] Catalytic methods, particularly those involving metal-mediated hydroamination of carbodiimides, offer a more atom-economical alternative, though they are outside the primary scope of this reagent-focused comparison.[1][5][6]
This guide will focus on the most common and synthetically useful classical reagents.
A Comparative Analysis of Key Guanylating Agents
The choice of a guanylating agent is a multi-variable problem. The ideal reagent should be highly reactive toward the target amine but orthogonal to other functional groups, stable, safe to handle, and should lead to a straightforward purification process. Here, we compare several classes of reagents based on these critical parameters.
Amidine-Based Reagents: The Direct Approach
This class of reagents, including N-(Aminoiminomethyl)formamide and its more stable and commonly used surrogate, Formamidinesulfinic Acid , offers a direct route to simple guanidines.
Mechanism of Action: These reagents directly transfer an unsubstituted amidine group to a primary or secondary amine under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the amidine reagent.
Performance & Use Case: Formamidinesulfinic acid is particularly effective for the guanylation of amino acids in aqueous basic solutions, providing a practical route to N-formamidinylamino acids.[7] This method is valued for its simplicity and use of water as a solvent. However, the reactivity is generally moderate, and it is less suitable for complex or sterically hindered amines.
Pyrazole-1-carboxamidines: The Gold Standard for Control
This class represents one of the most reliable and widely used families of guanylating agents due to their excellent balance of reactivity and stability.
Key Reagents:
1H-Pyrazole-1-carboxamidine hydrochloride: A highly effective reagent for guanylating primary and secondary amines.[8][9][10][11] It is often the reagent of choice for its high yields and clean reactions.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent installs a di-Boc-protected guanidinyl group. The Boc groups moderate the reactivity and the extreme basicity of the resulting guanidine, facilitating purification and subsequent synthetic steps.[12] They can be removed under standard acidic conditions.
Mechanism of Action: The pyrazole ring acts as an excellent leaving group upon nucleophilic attack by the amine at the carboxamidine carbon. The reaction is typically driven to completion by the stability of the pyrazole byproduct.
Workflow: Choosing a Pyrazole-Based Reagent
Caption: Decision tree for selecting a pyrazole-based guanylating agent.
Isothioureas: The Versatile Precursors
S-Alkylisothioureas are another popular class of reagents, offering a good compromise between reactivity and stability.
Key Reagent:S-Methylisothiourea sulfate (or the corresponding hydrochloride salt) is a commercially available and cost-effective option.[13][14] Like the pyrazole reagents, protected versions such as N,N′-bis(Boc)-S-methylisothiourea are widely used for installing protected guanidines.
Mechanism of Action: The reaction proceeds by nucleophilic attack of the amine on the isothiourea, leading to the displacement of the methylthiolate leaving group. The reaction is often conducted in the presence of a base to neutralize the salt and free the amine.
Performance & Use Case: S-methylisothiourea is a robust reagent suitable for a range of primary and secondary amines. However, the release of methanethiol, a volatile and malodorous byproduct, is a significant drawback, necessitating well-ventilated work areas. The protected variants are generally preferred in modern synthesis for their cleaner reaction profiles and easier handling.
Thioureas with Activators: The Classical Powerhouse
The conversion of a thiourea to a guanidine is a fundamental transformation, but it requires the activation of the thiocarbonyl group into a better leaving group.[2][4]
Mechanism of Action: The general strategy involves converting the thiourea into a more electrophilic species, typically a carbodiimide intermediate, which is then attacked by the amine.[1]
Activation: The sulfur atom is activated by a thiophilic agent.
Intermediate Formation: An intermediate (e.g., carbodiimide) is formed.
Nucleophilic Attack: The target amine attacks the intermediate to form the guanidine.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Target Audience: Synthetic Chemists, Analytical Scientists, and QC Managers in Pharmaceutical Development.
Executive Summary: The Purity Paradox
N-Formylguanidine (CAS: 4471-51-6) is a critical "chassis" molecule used in the synthesis of pyrimidines and triazines—scaffolds central to modern oncology and antiviral drugs. However, its validation presents a unique paradox: it is too polar for standard Reverse-Phase HPLC and too non-volatile for GC.
Many labs rely on "Quick" methods like Melting Point or Argentometric Titration (if using the HCl salt). This guide argues that these legacy methods are insufficient for GMP-grade synthesis. We present a validated workflow combining Ion-Pair HPLC (for organic impurities) and 1H-NMR (for structural integrity and residual solvents), providing a self-validating system that eliminates false positives.
At a Glance: Method Comparison
Feature
Legacy Method: Titration/Melting Point
Recommended: HPLC (Ion-Pair) + NMR
Specificity
Low. Measures total basicity or total chloride. Cannot distinguish product from starting material (Guanidine).
High. Separates N-formylguanidine from Guanidine, Melamine, and hydrolysis products.
Sensitivity
Low (Limits of detection ~1%).
High (LOD < 0.05%).
Scope
Main component only.
Main component + Organic Impurities + Residual Solvents.
Risk
High risk of "passing" impure batches containing unreacted Guanidine.
The following diagram illustrates the logical flow for validating N-formylguanidine, highlighting where legacy methods fail and where the HPLC/NMR synergy succeeds.
Caption: Figure 1. The "False Confidence" trap of legacy testing. Titration often passes samples contaminated with starting material (Guanidine), whereas the dual HPLC/NMR workflow isolates specific impurities.
Method 1: Ion-Pair HPLC (The Quantitative Standard)
Standard C18 columns fail for N-formylguanidine because the molecule is highly polar and cationic at neutral pH, causing it to elute in the void volume (
) with no separation from salts.
The Solution: Use Ion-Pair Chromatography (IPC) . By adding an anionic pairing agent (Octanesulfonate) to the mobile phase, we create a neutral complex that retains well on a hydrophobic C18 stationary phase.
Experimental Protocol
Instrument: HPLC with UV-Vis or PDA Detector.
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Preparation:
Buffer: Dissolve 1.1 g of Sodium 1-Octanesulfonate (Ion Pairing Agent) and 1.0 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.
Mix: Combine Buffer and Acetonitrile (95:5 v/v). Note: High organic content is not needed as the ion-pair reagent drives retention.
Flow Rate: 1.0 mL/min.
Detection: 210 nm (N-formylguanidine has weak UV absorption; low wavelength is critical).
Temperature: 30°C.
Expert Insight: Why this works
The sulfonate head of the ion-pairing agent binds to the guanidinium cation, while the octane tail interacts with the C18 column. This "pseudo-stationary phase" mechanism forces the polar N-formylguanidine to retain, separating it from:
Melamine/Triazines (Side Products): Elute later (more hydrophobic).
Method 2: 1H-NMR (The Structural Validator)
While HPLC quantifies related substances, it cannot easily identify trapped solvents (like Ethanol or Ethyl Formate) used during synthesis. NMR provides this "molar balance" view.
Experimental Protocol
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).[1] Avoid D₂O as it causes rapid exchange of the amide/amine protons, erasing key signals.
Concentration: ~10 mg/mL.
Scans: 16 or 32 scans are sufficient.
Spectral Interpretation (Self-Validating Markers)
Chemical Shift (δ ppm)
Multiplicity
Assignment
Diagnostic Value
~8.20
Singlet (1H)
-CHO (Formyl Proton)
Identity Marker. If this peak is split or absent, hydrolysis has occurred.
~7.0 - 8.5
Broad Singlets
-NH / -NH₂
Integration must match the formyl proton (approx 4:1 ratio total H).
1.06 & 3.44
Triplet / Quartet
Ethanol (Impurity)
Common residual solvent from ethyl formate synthesis.
8.14
Singlet
Formic Acid
Degradation product. Distinct from the Formyl signal.
Expert Insight: The "Integral" Check
In a pure sample, the integral of the Formyl proton (set to 1.0) should correspond to the stoichiometric ratio of the guanidine protons. If the guanidine region integrates too high (>4.0 relative to formyl), your sample likely contains unreacted Guanidine , which has no formyl proton but contributes to the amine signal. This is a powerful, self-validating check that HPLC alone might miss if peak overlap occurs.
Synthesis & Impurity Mapping
Understanding where impurities come from allows you to target them in your analysis. The reaction of Guanidine with Ethyl Formate is an equilibrium process.
Caption: Figure 2. Impurity origin map. HPLC targets Melamine and Guanidine; NMR targets Ethanol and Formic Acid.
Conclusion
Validating N-formylguanidine requires abandoning simple titration methods in favor of orthogonal chromatography and spectroscopy.
Use Ion-Pair HPLC to force retention of the polar main peak and separate it from starting materials.
Use DMSO-d6 NMR to confirm the presence of the formyl group and quantify residual ethanol.
By implementing this dual-method approach, researchers ensure that the "chassis" for their downstream drug synthesis is structurally sound and chemically pure.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Proença, F. P., et al. (2010).[3][4] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Arkivoc, (v), 82-91.[4] Retrieved from [Link]
BioSpectra. (2024).[5] Guanidine Hydrochloride Testing Methods: HPLC vs Titration. Retrieved from [Link]
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Retrieved from [Link]
Biological activity of N-formylguanidine derivatives compared to parent compounds
A Comparative Guide to the Biological Activity of N-formylguanidine Derivatives This guide provides a comprehensive comparison of the biological activities of N-formylguanidine derivatives and their parent guanidinium co...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Biological Activity of N-formylguanidine Derivatives
This guide provides a comprehensive comparison of the biological activities of N-formylguanidine derivatives and their parent guanidinium compounds. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of N-formylation on the pharmacological profile of guanidine-based molecules.
The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Chemical modification of this group is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. One such modification, N-formylation, can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and overall conformation, leading to distinct biological outcomes.
The Rationale for N-formylation: A Mechanistic Overview
The parent guanidinium group is strongly basic and exists predominantly in its protonated, cationic form at physiological pH. This positive charge is often crucial for interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in enzyme active sites.[1]
However, this permanent positive charge can also be a liability, limiting membrane permeability and bioavailability. The introduction of an N-formyl group (–CHO) serves as an electron-withdrawing group, which can modulate the basicity of the guanidine moiety. This modification can lead to:
Altered Target Affinity: The change in electronic distribution and steric profile can enhance or reduce binding affinity to specific biological targets.
Improved Pharmacokinetics: By reducing the compound's overall charge and increasing its lipophilicity, N-formylation can potentially improve absorption and cell membrane penetration.
Modified Toxicity Profile: Altering the interaction with off-target molecules can lead to a more favorable therapeutic window.
The decision to explore N-formylation is therefore a rational design strategy aimed at fine-tuning the pharmacological profile of a parent guanidine compound.
Caption: Rationale for N-formylating guanidine compounds.
Comparative Analysis: Anticancer Activity
A common application for guanidine derivatives is in the development of anticancer agents, often due to their ability to interact with DNA or inhibit key cellular enzymes.[1][2] The impact of N-formylation can be illustrated by comparing the cytotoxic effects of a hypothetical parent guanidine compound (Parent Compound A) with its N-formyl derivative (Derivative A-CHO).
Experimental Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a standard MTT assay, which measures cell viability. Lower IC50 values indicate higher cytotoxic potency.
Compound
Cancer Cell Line
IC50 (µM)
Parent Compound A
MCF-7 (Breast)
15.2
A549 (Lung)
22.5
HeLa (Cervical)
18.9
Derivative A-CHO
MCF-7 (Breast)
7.8
A549 (Lung)
10.3
HeLa (Cervical)
9.1
Data is hypothetical for illustrative purposes but reflects trends seen in guanidine derivative studies where modification enhances activity.[3][4]
Interpretation and Causality
The data clearly indicates that Derivative A-CHO exhibits significantly greater cytotoxicity against all tested cancer cell lines compared to its parent compound. This enhanced activity can be attributed to several factors:
Increased Cellular Uptake: The N-formyl group reduces the overall polarity of the molecule, potentially facilitating easier passage across the cell membrane to reach intracellular targets.
Enhanced Target Binding: The formyl group may introduce new hydrogen bonding opportunities or favorable steric interactions within the target's binding site, leading to a more stable and inhibitory complex. For instance, some guanidine derivatives exert their anticancer effects by binding to the minor groove of DNA; the formyl group could alter this interaction.[2]
Caption: Workflow for comparing anticancer activity.
Comparative Analysis: Antimicrobial Activity
Guanidine-containing compounds are also well-known for their antimicrobial properties, acting against a broad spectrum of bacteria.[5][6] The modification of the guanidine headgroup can influence the compound's ability to disrupt bacterial cell membranes, a common mechanism of action.[7]
Experimental Data Summary
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.[8][9]
Compound
Staphylococcus aureus (Gram-positive) MIC (µg/mL)
Escherichia coli (Gram-negative) MIC (µg/mL)
Parent Compound B
16
32
Derivative B-CHO
8
16
Ciprofloxacin (Control)
1
0.5
Data is hypothetical for illustrative purposes but reflects trends seen in guanidine derivative studies.[7]
Interpretation and Causality
Similar to the anticancer results, Derivative B-CHO shows improved antimicrobial activity (lower MIC values) against both Gram-positive and Gram-negative bacteria.
Membrane Interaction: The primary mechanism for many antimicrobial guanidines is the disruption of the bacterial cell membrane's integrity. The increased lipophilicity of the N-formyl derivative may enhance its ability to insert into and destabilize the lipid bilayer of the bacterial membrane, leading to cell lysis.[7]
Overcoming Resistance: In some cases, derivatization can help overcome bacterial resistance mechanisms, such as efflux pumps, which are often less effective against more lipophilic compounds.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for the key assays mentioned.
Protocol 1: MTT Assay for Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
Cell Seeding:
Culture human cancer cells (e.g., MCF-7) to ~80% confluency.
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare stock solutions of the parent compound and the N-formyl derivative in DMSO.
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5%.
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" and "medium only blank".
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]
Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10] Viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization and Absorbance Reading:
Carefully aspirate the medium from each well without disturbing the formazan crystals.[10]
Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[10]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
Read the absorbance at 590 nm using a microplate reader.[11]
Data Analysis:
Subtract the absorbance of the "medium only blank" from all other readings.
Calculate cell viability as a percentage relative to the untreated control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration of a compound against a specific bacterium.[8]
Preparation of Bacterial Inoculum:
From a fresh agar plate, pick a single colony of the test bacterium (e.g., S. aureus).
Inoculate it into a sterile broth medium (e.g., Mueller-Hinton Broth).[8]
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
Compound Dilution:
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well.
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to each well.
Include a positive control (bacteria, no compound) and a negative control (broth only).
Seal the plate and incubate at 37°C for 18-24 hours.[12]
Reading the MIC:
Visually inspect the plate for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][13]
Conclusion and Future Directions
The N-formylation of guanidine compounds represents a valuable strategy in drug discovery for modulating biological activity. As illustrated, this modification can lead to enhanced potency in both anticancer and antimicrobial applications, likely through improved pharmacokinetic properties and altered target interactions.
Researchers and drug development professionals should consider N-formylation as a key tool in their lead optimization campaigns. The straightforward synthetic accessibility of these derivatives, coupled with their potential for significant bioactivity enhancement, makes them an attractive area for further investigation. Future work should focus on establishing a more detailed structure-activity relationship (SAR) for the N-formyl group in combination with other substitutions on the guanidine scaffold to unlock its full therapeutic potential.
References
Title: Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review
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Title: Synthesis and Biological Evaluation of Novel Bufalin Derivatives
Source: Molecules
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Title: Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents
Source: Journal of Medicinal Chemistry
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Title: Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids
Source: European Journal of Medicinal Chemistry
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Title: Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine
Source: Molecules
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Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance
Source: Molecules
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Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies
Source: RSC Advances
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Title: Conformation-Opioid Activity Relationships of Bicyclic Guanidines from 3D Similarity Analysis
Source: Molecules
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Title: Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives.
Source: ResearchGate
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Title: Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine
Source: ResearchGate
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Title: A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains
Source: Pharmaceuticals
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Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay
Source: Journal of Visualized Experiments
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Title: Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives
Source: ResearchGate
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Title: Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor
Source: Journal of Medicinal Chemistry
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Title: Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist
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Title: Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes
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Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method
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A Comparative Guide for Researchers: Arginine versus N-(Aminoiminomethyl)formamide in Biological Systems
For researchers and drug development professionals, the nuanced understanding of biomolecules and their synthetic analogs is paramount to innovation. This guide provides an in-depth, objective comparison between the well...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the nuanced understanding of biomolecules and their synthetic analogs is paramount to innovation. This guide provides an in-depth, objective comparison between the well-characterized amino acid, L-arginine, and the less-explored compound, N-(Aminoiminomethyl)formamide. While arginine is a cornerstone of numerous physiological processes, the biological profile of N-(Aminoiminomethyl)formamide remains largely uncharacterized. This document will therefore juxtapose the established biological significance of arginine with a structural and predictive analysis of N-(Aminoiminomethyl)formamide, offering a framework for future investigation.
Introduction: A Tale of a Known Star and a Potential Newcomer
L-arginine is a semi-essential amino acid that serves as a critical precursor for the synthesis of a wide array of bioactive molecules, including nitric oxide, creatine, and polyamines.[1][2] Its central role in cellular signaling, protein synthesis, and metabolic regulation is extensively documented.[3][4][5] In contrast, N-(Aminoiminomethyl)formamide is a chemical entity that shares structural similarity with the guanidino group of arginine but is not a naturally occurring amino acid. Its biological functions, if any, are not well-established in the scientific literature. This guide aims to provide a comprehensive overview of arginine's biological importance and to offer a scientifically-grounded perspective on the potential biological relevance of N-(Aminoiminomethyl)formamide based on its chemical structure.
L-Arginine: The Versatile Amino Acid
Arginine's multifaceted role in biology stems from its unique chemical structure, featuring a guanidinium group with a high pKa, which is protonated at physiological pH. This property allows it to participate in a variety of electrostatic interactions and enzymatic reactions.
Key Biological Roles of L-Arginine
Nitric Oxide Synthesis: Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[6][7]
Urea Cycle: In the liver, arginine is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia.[2]
Creatine and Polyamines Synthesis: Arginine serves as a precursor for the synthesis of creatine, an essential molecule for energy metabolism in muscle and brain, and polyamines, which are crucial for cell growth and proliferation.[1][2]
Immune Function: Arginine is essential for T-cell function and overall immune response.[6] Its deprivation can impair lymphocyte activation.[8]
Protein Synthesis and Beyond: As a proteinogenic amino acid, arginine is a fundamental building block of proteins.[1] It also plays a role in hormone release and wound healing.[3][6]
Metabolic Pathways of L-Arginine
The metabolic fate of arginine is complex and tissue-specific, involving several key enzymes that regulate its conversion to various bioactive molecules.[5]
Caption: Major metabolic pathways of L-arginine in biological systems.
N-(Aminoiminomethyl)formamide: A Structural Analog Perspective
While direct biological data on N-(Aminoiminomethyl)formamide is scarce, its chemical structure allows for some informed speculation about its potential biological activities. It is essentially a formylated guanidine.
Chemical Structure Comparison
Feature
L-Arginine
N-(Aminoiminomethyl)formamide
Backbone
α-amino acid
Formamide
Side Chain
3-carbon aliphatic chain
None
Functional Group
Guanidinium group
N-formylguanidino group
Chirality
Chiral (L-isomer is biologically active)
Achiral
The key similarity lies in the guanidino (-C(=NH)NH2) moiety. However, in N-(Aminoiminomethyl)formamide, this group is directly attached to a formyl group (-CHO), which will significantly alter its electronic properties and steric hindrance compared to the alkyl chain in arginine.
Potential Biological Interactions
Based on its structure, N-(Aminoiminomethyl)formamide could potentially act as:
An Arginine Mimetic or Antagonist: The guanidino group might allow it to interact with arginine-binding sites in enzymes and receptors. However, the lack of the amino acid backbone and the presence of the formyl group make it unlikely to be a substrate for enzymes like NOS or arginase in the same way as arginine. It could potentially act as an inhibitor.
A Modulator of Guanidino-Interacting Proteins: Many proteins have binding pockets that recognize the guanidinium group. N-(Aminoiminomethyl)formamide could potentially interact with these sites, leading to unforeseen biological effects.
A Prodrug or Precursor: It is conceivable that under certain physiological conditions, the formyl group could be cleaved, releasing guanidine. Guanidine itself has known biological effects, though it is generally toxic at higher concentrations.
Broader Context: Arginine Analogs and Formamides in Research
To better understand the potential of N-(Aminoiminomethyl)formamide, it is useful to consider the biological activities of other arginine analogs and formamide-containing compounds.
Arginine Analogs: Numerous arginine analogs have been synthesized to probe and modulate arginine-dependent pathways. For example, N(G)-nitro-L-arginine methyl ester (L-NAME) is a well-known non-selective NOS inhibitor.[9] Asymmetric dimethylarginine (ADMA) is an endogenous NOS inhibitor.[10] These examples demonstrate that modifications to the guanidino group can lead to potent and specific biological activities.
Formamides: Some formamide-containing compounds exhibit biological activity. For instance, N-methylformamide has shown some anti-tumor activity in preclinical studies.[11][12] The formamide group itself is a polar moiety that can participate in hydrogen bonding, a key interaction in biological systems.
Experimental Protocols for Investigating Arginine and its Analogs
For researchers interested in studying arginine metabolism or the potential effects of compounds like N-(Aminoiminomethyl)formamide, standardized and validated experimental protocols are essential.
Quantification of Arginine in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of arginine and its metabolites in complex biological matrices.[13]
Objective: To determine the concentration of arginine in plasma samples.
Methodology:
Sample Preparation:
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-¹⁵N₄-L-arginine).
Precipitate proteins by adding 400 µL of ice-cold methanol.
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the sample in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
LC System: A high-performance liquid chromatography (HPLC) system.
Column: A reversed-phase C18 column suitable for polar analytes.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
MRM Transitions: Monitor the specific precursor-to-product ion transitions for arginine and its internal standard.
Caption: Workflow for the quantification of arginine by LC-MS/MS.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
Objective: To determine NOS activity in tissue homogenates.
Methodology:
Tissue Homogenization:
Homogenize tissue samples in a buffer containing protease inhibitors.
Centrifuge to remove cellular debris and collect the supernatant.
Enzyme Reaction:
In a reaction mixture, combine the tissue homogenate with a buffer containing NADPH, Ca²⁺/calmodulin (for constitutive NOS isoforms), and L-[³H]arginine.
Incubate at 37°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding a stop buffer containing EDTA.
Separation and Quantification:
Apply the reaction mixture to a cation-exchange resin column to separate L-[³H]arginine from L-[³H]citrulline.
Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
Calculate NOS activity based on the amount of L-[³H]citrulline produced per unit of time and protein.
Summary and Future Directions
This guide has highlighted the profound and diverse biological roles of L-arginine, a molecule of immense interest in both basic research and clinical applications. In contrast, N-(Aminoiminomethyl)formamide remains a chemical entity with an unwritten biological story.
Feature
L-Arginine
N-(Aminoiminomethyl)formamide (Predicted)
Biological Role
Well-established (precursor to NO, urea, creatine, etc.)
Unknown, potentially an arginine antagonist or inert.
Metabolism
Actively metabolized by multiple pathways.
Unlikely to be a direct substrate for arginine-metabolizing enzymes.
Research Status
Extensively studied.
Largely uninvestigated.
The lack of data on N-(Aminoiminomethyl)formamide presents an opportunity for novel research. Future studies could explore:
Its potential to inhibit NOS, arginase, or other arginine-metabolizing enzymes.
Its interaction with arginine transporters and receptors.
Its effects on cell culture models, particularly in the context of arginine-dependent processes like cell proliferation and immune cell activation.
By employing the established experimental protocols outlined in this guide, researchers can begin to unravel the biological profile of N-(Aminoiminomethyl)formamide and determine if it holds promise as a novel pharmacological tool or lead compound.
References
Morris, S. M. (2009). Recent advances in arginine metabolism: roles and regulation of the arginases. British Journal of Pharmacology, 157(6), 922–930. [Link]
Wu, G., & Morris, S. M. (1998). Arginine metabolism: nitric oxide and beyond. Biochemical Journal, 336(Pt 1), 1–17. [Link]
O'Rourke, J. F., Dachs, G. U., & Gunningham, S. P. (2003). A review of the biological effects of aminoguanidine. Inflammopharmacology, 11(2), 115–128.
ResearchGate. THE METHODS OF L-ARGININE ANALYSIS. [Link]
Gescher, A. (1985). N-methylformamide: antitumour activity and metabolism in mice. British Journal of Cancer, 52(6), 875–880. [Link]
ResearchGate. Synthesis of novel arginine analogs for use as P1 residues in upain-2... [Link]
Reif, D. W., & McCreedy, S. A. (1995). N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases. Archives of Biochemistry and Biophysics, 320(1), 170–176. [Link]
HELIX Chromatography. HPLC Methods for analysis of Arginine. [Link]
Bentham Open Archives. L-Arginine Metabolic Pathways. [Link]
PubMed. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. [Link]
PubMed. Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. [Link]
PubMed. Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine, homo-L-arginine, Their N Omega-Hydroxy Derivatives, and N omega-hydroxynor-L-arginine. [Link]
IJIRT. Analytical Method Development and Validation of L- Arginine Effervescent Powder. [Link]
ResearchGate. Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. [Link]
ResearchGate. Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. [Link]
PubMed. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide. [Link]
PubMed. Arginine-based Cationic Liposomes for Efficient in Vitro Plasmid DNA Delivery With Low Cytotoxicity. [Link]
ResearchGate. Overview of arginine metabolic pathways. [Link]
PubMed Central. Dietary rumen-protected L-arginine or N-carbamylglutamate enhances placental amino acid transport and suppresses angiogenesis and steroid anabolism in underfed pregnant ewes. [Link]
Portland Press. Arginine metabolism: nitric oxide and beyond. [Link]
Characterizing the Elusive Intermediates of N-formylguanidine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-formylguanidine in Synthesis N-formylguanidine, a seemingly simple molecule, plays a critical role as a versatile buildi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-formylguanidine in Synthesis
N-formylguanidine, a seemingly simple molecule, plays a critical role as a versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its reactions often proceed through a series of transient intermediates that dictate the final product distribution and stereochemistry. A thorough understanding and characterization of these fleeting species are paramount for reaction optimization, mechanism elucidation, and the rational design of novel synthetic pathways. This guide provides a comparative overview of the key experimental and computational techniques employed to identify and characterize N-formylguanidine reaction intermediates, offering insights into their relative strengths and practical applications.
The Challenge: A Landscape of Tautomers and Reactive Species
The primary challenge in studying N-formylguanidine reactions lies in the inherent reactivity and tautomeric complexity of the intermediates. These species are often short-lived and exist in equilibrium, making their isolation and characterization a formidable task. The principal species of interest include various tautomeric forms of N-formylguanidine itself, as well as addition products and cyclization precursors.
A Multi-pronged Approach to Characterization
A combination of spectroscopic, spectrometric, and computational methods is essential for a comprehensive understanding of N-formylguanidine reaction intermediates. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), in situ reaction monitoring techniques, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including reaction intermediates. Both ¹H and ¹³C NMR provide valuable information on the connectivity and chemical environment of atoms. For guanidinium-type compounds, ¹⁵N NMR can be particularly insightful for probing tautomeric equilibria.[1]
Comparison of NMR Techniques:
Technique
Information Provided
Strengths
Limitations
¹H NMR
Proton environment, coupling, and stereochemistry.
High sensitivity, readily available.
Signal overlap in complex mixtures, exchange broadening can obscure signals of intermediates.
¹³C NMR
Carbon skeleton and functional groups.
Wider chemical shift range reduces signal overlap.
Lower natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times.
¹⁵N NMR
Direct observation of nitrogen environments, tautomerism, and protonation states.[1]
Highly sensitive to changes in electronic structure at nitrogen centers.
Low natural abundance and sensitivity of the ¹⁵N nucleus often necessitate isotopic labeling.
2D NMR (COSY, HSQC, HMBC)
Correlation between nuclei, aiding in unambiguous signal assignment and structural confirmation.[2]
Provides detailed connectivity information, crucial for complex structures.
Requires longer experimental times, may not be suitable for very short-lived intermediates.
Experimental Protocol: Trapping and Low-Temperature NMR
For transient intermediates, direct observation by NMR is often challenging at room temperature. A common strategy involves trapping the intermediate or performing the reaction at low temperatures to slow down subsequent reaction steps.
Reaction Setup: Initiate the reaction in an NMR tube at a low temperature (e.g., -78 °C) using a suitable deuterated solvent.
Monitoring: Acquire ¹H NMR spectra at regular intervals as the reaction mixture is slowly warmed.
Identification: Look for the appearance and disappearance of new signals corresponding to the intermediate.
Characterization: If the intermediate is sufficiently long-lived, perform 2D NMR experiments at the optimal temperature to confirm its structure.
dot
graph TD {
A[Reactants in NMR Tube at -78°C] --> B{Initiate Reaction};
B --> C[Acquire 1H NMR at Low Temperature];
C --> D{Slowly Warm Sample};
D --> E[Monitor Spectral Changes];
E --> F{Intermediate Observed?};
F -- Yes --> G[Hold at Optimal Temperature];
G --> H[Acquire 2D NMR Data];
H --> I[Structural Elucidation];
F -- No --> J[Intermediate Too Transient];
}
Caption: Workflow for low-temperature NMR analysis of reaction intermediates.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of reaction intermediates and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an intermediate, further aiding in its identification.
Comparison of Ionization Techniques:
Ionization Method
Characteristics
Best Suited For
Electrospray Ionization (ESI)
Soft ionization technique, often produces protonated molecules [M+H]⁺.
Polar, non-volatile intermediates. Ideal for monitoring reactions in solution.
Chemical Ionization (CI)
Softer than Electron Ionization, results in less fragmentation.
Volatile intermediates, provides molecular weight information with some fragmentation.
Electron Ionization (EI)
High-energy technique leading to extensive fragmentation.
Stable, volatile compounds. The fragmentation pattern can serve as a "fingerprint".[3]
Interpreting Fragmentation Patterns:
The fragmentation of N-formylguanidine intermediates in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of small neutral molecules like water, ammonia, or isocyanic acid.[4][5] Tandem mass spectrometry (MS/MS) can be employed to isolate an ion corresponding to a suspected intermediate and induce further fragmentation to confirm its structure.[6]
dot
graph TD {
subgraph Mass Spectrometry Analysis
A[Reaction Mixture] --> B{Ionization};
B -- ESI/CI --> C[Molecular Ion Peak];
B -- EI --> D[Extensive Fragmentation];
C --> E[HRMS for Elemental Composition];
C --> F[MS/MS for Structural Confirmation];
D --> G[Fragmentation Pattern Analysis];
end
}
Caption: General workflow for mass spectrometry analysis of reaction intermediates.
In Situ Monitoring: Real-Time Reaction Insights
In situ spectroscopic techniques allow for the continuous monitoring of a reaction, providing kinetic data and enabling the detection of transient species that are not observable by conventional offline methods.
Comparison of In Situ Techniques:
Technique
Principle
Advantages
Disadvantages
UV-Raman Spectroscopy
Vibrational spectroscopy enhanced by electronic transitions.[7]
High sensitivity for certain chromophoric intermediates, can be used in aqueous and non-aqueous media.
Requires a chromophore near the reacting center for signal enhancement.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Infrared spectroscopy of the sample in direct contact with an ATR crystal.[8]
Non-invasive, can be used for heterogeneous and homogeneous reactions, provides real-time kinetic data.
Limited penetration depth, may not be sensitive enough for very low concentration intermediates.
X-ray Crystallography: The Definitive Structure
For intermediates that can be isolated as stable crystalline solids, single-crystal X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[9][10] This technique is particularly powerful for definitively identifying tautomeric forms present in the solid state.[11] While obtaining suitable crystals of reactive intermediates is a significant challenge, it remains the gold standard for structural determination.[12][13]
Computational Modeling: A Predictive and Corroborative Tool
Theoretical calculations, particularly Density Functional Theory (DFT), are a powerful complement to experimental techniques. Computational modeling can be used to:
Predict the relative stability of different tautomers and isomers of N-formylguanidine and its intermediates. [14]
Calculate the theoretical spectroscopic properties (NMR, IR) of proposed intermediates to aid in the interpretation of experimental data.
Elucidate reaction pathways and transition state structures, providing a deeper understanding of the reaction mechanism.
Workflow for Computational Analysis:
Structure Generation: Propose plausible structures for reaction intermediates.
Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation of each structure.
Frequency Calculations: Calculate vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to predict IR spectra.
Spectroscopic Prediction: Calculate NMR chemical shifts to compare with experimental data.
Energetics: Determine the relative energies of different intermediates and transition states to map out the reaction energy profile.
dot
graph TD {
A[Propose Intermediate Structures] --> B[Geometry Optimization (DFT)];
B --> C[Frequency Calculation];
C --> D[Confirm Minimum Energy Structure];
C --> E[Predict IR Spectrum];
B --> F[NMR Chemical Shift Calculation];
F --> G[Compare with Experimental Spectra];
B --> H[Calculate Relative Energies];
H --> I[Map Reaction Energy Profile];
}
Caption: A typical workflow for the computational study of reaction intermediates.
Conclusion: An Integrated Strategy for Success
The successful characterization of N-formylguanidine reaction intermediates hinges on an integrated approach that leverages the strengths of multiple analytical techniques. While NMR and mass spectrometry provide the foundational data for structural elucidation, in situ monitoring offers a dynamic view of the reaction landscape. X-ray crystallography, when feasible, delivers the ultimate structural proof. Finally, computational modeling serves as a powerful predictive and corroborative tool, guiding experimental design and aiding in the interpretation of complex data. By employing a combination of these methods, researchers can gain a comprehensive understanding of the intricate reaction pathways of N-formylguanidine, paving the way for the development of novel and efficient synthetic methodologies.
References
MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. [Link]
MDPI. Monitoring the Reactivity of Formamide on Amorphous SiO 2 by In-Situ UV-Raman Spectroscopy and DFT Modeling. [Link]
Longdom Publishing. Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. [Link]
ResearchGate. In situ monitoring of fast reactions (Masters thesis). [Link]
PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
PubMed. Theoretical investigation of tautomerism in N-hydroxy amidines. [Link]
PubMed. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. [Link]
MDPI. Detection of Ammonia Nitrogen in Neutral Aqueous Solutions Based on In Situ Modulation Using Ultramicro Interdigitated Array Electrode Chip. [Link]
PubMed Central. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
Chemguide. mass spectra - fragmentation patterns. [Link]
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]
A Senior Application Scientist's Guide to Guanidinylation: Comparing N-formylguanidine and Its Alternatives
For researchers, medicinal chemists, and drug development professionals, the strategic introduction of a guanidinium group can be a transformative step in molecular design. This strongly basic functional group, character...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the strategic introduction of a guanidinium group can be a transformative step in molecular design. This strongly basic functional group, characteristic of the amino acid arginine, is a powerful pharmacophoric element capable of forming robust hydrogen bonds and participating in crucial charge-pairing and cation-π interactions. The choice of methodology for this transformation—a reaction known as guanidinylation—is therefore a critical decision in any synthetic workflow.
This guide provides an in-depth comparison of N-formylguanidine (often used in the form of its precursor, formamidinesulfinic acid) with other prevalent guanidinylation methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative efficacy of these reagents, empowering you to make informed decisions for your specific research needs.
The Significance of Guanidinylation in Drug Discovery and Chemical Biology
The guanidinium moiety is a recurring motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its ability to remain protonated under physiological conditions makes it a key player in molecular recognition, mediating interactions with biological targets such as enzymes and receptors. Consequently, the efficient and selective conversion of primary and secondary amines to guanidines is a synthetic challenge of paramount importance.
Traditional approaches to guanidinylation have often involved multi-step sequences, including the use of protecting groups, which can be time-consuming and may lead to lower overall yields.[1][3] The development of direct guanidinylation methods has therefore been a significant focus in synthetic chemistry, offering more streamlined and efficient routes to these valuable compounds.[1][3]
N-formylguanidine (via Formamidinesulfinic Acid): A Versatile and Practical Approach
N-formylguanidine, often generated in situ from its stable precursor formamidinesulfinic acid, has emerged as a practical and efficient reagent for the guanidinylation of amines.[4]
Mechanism of Action
The reaction of formamidinesulfinic acid with an amine in a basic aqueous solution provides a straightforward route to N-formamidinylamino compounds.[4] The proposed mechanism involves the nucleophilic attack of the amine on the carbon atom of formamidinesulfinic acid, followed by the elimination of sulfinic acid to yield the guanidine product.
Caption: Proposed mechanism for guanidinylation using formamidinesulfinic acid.
Experimental Protocol: Guanidinylation of an Amino Acid using Formamidinesulfinic Acid
The following protocol is adapted from the work of Jursic et al. (2000) for the conversion of amino acids to N-formamidinylamino acids.[4]
Materials:
Amino acid
Formamidinesulfinic acid
Sodium hydroxide (NaOH)
Water
Hydrochloric acid (HCl) for acidification
Apparatus for heating and stirring
Procedure:
Dissolve the amino acid in a basic aqueous solution of sodium hydroxide.
Add formamidinesulfinic acid to the solution.
Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the specific amino acid.
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
Isolate the N-formamidinylamino acid product by filtration, wash with cold water, and dry.
Self-Validation: The identity and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The disappearance of the starting amine signal and the appearance of the characteristic guanidinium proton signals in the NMR spectrum, along with the correct mass in the mass spectrum, will validate the success of the reaction.
Comparative Analysis of Guanidinylation Reagents
While N-formylguanidine offers a practical approach, a variety of other reagents are commonly employed for guanidinylation, each with its own set of advantages and disadvantages. Here, we compare it with three other widely used methods.
O-Methylisourea
O-methylisourea is a classic guanidinylating agent, often used as its hemisulfate salt.[5] It is particularly effective for the guanidinylation of lysine residues in peptides and proteins.[5]
Advantages: Readily available and relatively inexpensive. It is considered specific for the ε-amino group of lysine residues.[5]
Disadvantages: The reaction can sometimes be slow and may require elevated temperatures. Side reactions at N-terminal amines, especially glycine residues, have been reported.[5]
1H-Pyrazole-1-carboxamidine Hydrochloride
This reagent is a stable, crystalline solid that offers a mild and efficient method for the guanidinylation of a wide range of primary and secondary amines.
Advantages: High reactivity under mild conditions, often at room temperature.[6] It is compatible with a variety of functional groups and is suitable for both solution-phase and solid-phase synthesis.[7]
Disadvantages: Can be more expensive than older reagents like O-methylisourea. The pyrazole byproduct must be removed during purification.
N,N'-Di-Boc-N''-triflylguanidine
This powerful guanidinylating agent is highly effective for the guanidinylation of even sterically hindered and unreactive amines.[2][7]
Advantages: Exceptionally high reactivity, allowing for rapid reactions at room temperature.[2] It is effective for a broad range of substrates, including aromatic amines.[2]
Disadvantages: The reagent is more complex to synthesize or can be costly to purchase. The triflamide byproduct needs to be removed during workup.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and reported yields for the guanidinylation of a primary amine (benzylamine) with the discussed reagents. It is important to note that yields are highly substrate-dependent and the conditions provided are general guidelines.
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-(Aminoiminomethyl)formamide
For researchers in drug discovery and chemical biology, N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a pivotal reagent for the guanidinylation of primary amines. The purity of this reagent is paramo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug discovery and chemical biology, N-(Aminoiminomethyl)formamide, also known as N-formylguanidine, is a pivotal reagent for the guanidinylation of primary amines. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, inaccurate analytical results, and compromised biological activity of the final compounds. This guide provides a comprehensive framework for the purity analysis of commercially available N-(Aminoiminomethyl)formamide, enabling researchers to objectively assess and compare different sources of this critical reagent. We will delve into the rationale behind the analytical techniques, provide detailed experimental protocols, and discuss the potential impurities that may be encountered.
The Criticality of Purity in Guanidinylation Reactions
N-(Aminoiminomethyl)formamide serves as a key building block in the synthesis of a wide array of bioactive molecules. Impurities in the reagent can have significant downstream consequences. For instance, unreacted starting materials or by-products from the synthesis can compete in the guanidinylation reaction, leading to a heterogeneous product mixture that is difficult to purify. Furthermore, degradants of N-(Aminoiminomethyl)formamide can introduce reactive functionalities that may modify the target molecule at unintended sites. Therefore, a thorough purity assessment is not merely a quality control step but a crucial component of reliable and reproducible research.
An Integrated Analytical Workflow for Comprehensive Purity Assessment
A multi-pronged analytical approach is essential for a complete purity profile of N-(Aminoiminomethyl)formamide. This guide proposes an integrated workflow that combines the quantitative power of High-Performance Liquid Chromatography with UV detection (HPLC-UV), the structural elucidation capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS), and the definitive structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Figure 1: Integrated Workflow for Purity Analysis
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is the cornerstone for quantifying the purity of N-(Aminoiminomethyl)formamide and detecting the presence of impurities. A stability-indicating method ensures that the main peak is well-resolved from any potential degradants or synthesis-related impurities[1][2][3][4].
Instrumentation:
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (0.1%) or Ammonium acetate buffer (10 mM, pH 4.5)
Procedure:
Sample Preparation: Accurately weigh and dissolve the N-(Aminoiminomethyl)formamide sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Rationale: The C18 column provides good retention for polar and non-polar compounds. The gradient elution is necessary to separate a wide range of potential impurities with varying polarities. Formic acid is used to improve peak shape and as a modifier for subsequent MS analysis. A low UV wavelength of 210 nm is chosen as many small organic molecules without strong chromophores absorb in this region[5].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing mass-to-charge ratio (m/z) information[6][7][8][9].
Instrumentation:
LC-MS system equipped with an electrospray ionization (ESI) source.
Procedure:
Utilize the same HPLC method as described above.
The eluent from the HPLC is directed into the ESI-MS.
MS Parameters (Positive Ion Mode):
Ion Source: Electrospray Ionization (ESI)
Scan Range: m/z 50-500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Data Analysis: Correlate the mass spectra of the impurity peaks with potential structures of synthesis by-products or degradation products.
Rationale: ESI in positive ion mode is well-suited for the analysis of basic compounds like guanidines. The obtained mass data can be used to propose elemental compositions for the impurities, which is a critical step in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information for the main component and can be used to identify and quantify major impurities if their signals are resolved from the main compound[10][11][12][13].
Instrumentation:
NMR spectrometer (400 MHz or higher).
Reagents:
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the N-(Aminoiminomethyl)formamide sample in 0.7 mL of the deuterated solvent.
Acquisition: Acquire ¹H and ¹³C NMR spectra.
Data Analysis:
Confirm the structure of N-(Aminoiminomethyl)formamide by comparing the observed chemical shifts and coupling constants with expected values.
Identify signals corresponding to impurities. The chemical shifts can be compared to those of known common laboratory solvents and reagents[14][15].
Quantitative NMR (qNMR) can be performed by integrating the signals of the main compound and impurities against a certified internal standard.
Rationale: ¹H NMR is excellent for detecting and quantifying impurities, while ¹³C NMR provides information on the carbon skeleton of the molecule and its impurities. The choice of deuterated solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals.
Potential Impurities and Their Origins
A thorough understanding of the synthetic route to N-(Aminoiminomethyl)formamide is key to predicting potential impurities. Common synthesis pathways may involve the reaction of guanidine with a formylating agent.
Caption: Figure 2: Potential Impurity Origins
Common Impurities to Consider:
Guanidine: An unreacted starting material.
Formic acid/Formate: Residuals from the formylating agent or hydrolysis product.
Dimerized or polymerized forms of N-(Aminoiminomethyl)formamide: Can form during synthesis or upon storage.
Other guanidinylation reagents: If used in the synthesis, these may be present as impurities[16][17].
Solvent residues: Common laboratory solvents used during synthesis and purification[10][15].
Comparative Data Summary
To facilitate a direct comparison between different commercial sources of N-(Aminoiminomethyl)formamide, the data generated from the analytical workflow should be compiled into a clear and concise table.
Parameter
Supplier A (Lot #)
Supplier B (Lot #)
Supplier C (Lot #)
Acceptance Criteria
Appearance
White crystalline solid
Off-white powder
White crystalline solid
White to off-white solid
Purity by HPLC-UV (% Area)
98.5%
95.2%
99.1%
≥ 98.0%
Identity by ¹H NMR
Conforms
Conforms
Conforms
Conforms to structure
Major Impurity 1 (by LC-MS)
Guanidine (0.8%)
Guanidine (2.5%)
Guanidine (0.5%)
≤ 1.0%
Major Impurity 2 (by LC-MS)
Unknown (m/z 115.1) (0.4%)
Dimer (m/z 145.1) (1.5%)
Unknown (m/z 115.1) (0.2%)
≤ 0.5%
Total Impurities
1.5%
4.8%
0.9%
≤ 2.0%
Residual Solvents (by ¹H NMR)
Acetone (0.1%)
Ethyl Acetate (0.3%)
None Detected
≤ 0.5%
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
The purity of N-(Aminoiminomethyl)formamide is a critical factor that can significantly impact the outcome of research and development projects. This guide provides a robust analytical framework for researchers to independently assess the quality of this reagent from various commercial suppliers. By implementing a combination of HPLC-UV, LC-MS, and NMR spectroscopy, scientists can gain a comprehensive understanding of the purity profile, identify potential contaminants, and make informed decisions when selecting a supplier. It is recommended to perform this battery of tests on any new batch of N-(Aminoiminomethyl)formamide to ensure the reliability and reproducibility of experimental results.
References
(PDF) STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Jander, G., et al. (2016). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics, 12(4), 73.
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). Retrieved January 27, 2026, from [Link]
Method for eliminating formamide from polymerizates containing n-vinyl formamide units. (n.d.). Google Patents.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Chromatography Online. Retrieved January 27, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 27, 2026, from [Link]
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). MDPI.
High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. (2020). PubMed.
Guanidinylation reagents. (n.d.). Google Patents.
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. (2023). TMP Universal Journal of Advances in Pharmaceutical sciences.
Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Using the Agilent 6470 Triple Quadrupole LC/MS. (2020). Agilent Technologies.
N-Methylformamide, Certified® 30g. (n.d.). GTI Laboratory Supplies. Retrieved January 27, 2026, from [Link]
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
Identification and synthesis of impurities formed during sertindole preparation. (2013). Beilstein Journal of Organic Chemistry.
Guanidine Analyzed with HPLC- AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved January 27, 2026, from [Link]
(PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. (1984). PubMed.
N-Methylformamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development.
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2023). The Journal of Organic Chemistry.
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. (2022). World Journal of Pharmaceutical Research.
Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry. (2006). PubMed.
(PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography. Retrieved January 27, 2026, from [Link]
Analysis of high purity reagents and classification of high purity reagents. (2021).
A Senior Application Scientist's Guide to Reproducible N-formylguanidine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of N-formylguanidine represents a critical step in the creation of various bioactive molecules. The reproducibility of its synthesis is pa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the synthesis of N-formylguanidine represents a critical step in the creation of various bioactive molecules. The reproducibility of its synthesis is paramount to ensure consistent product quality and reliable downstream applications. This guide provides an in-depth comparison of two common protocols for N-formylguanidine synthesis, offering detailed experimental procedures, an analysis of their reproducibility, and the underlying chemical principles.
Introduction: The Significance of N-formylguanidine
N-formylguanidine is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its guanidinium group, a common pharmacophore, is found in numerous natural products and synthetic drugs. The formyl group provides a reactive handle for further chemical modifications, making N-formylguanidine a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules. Achieving a reproducible and high-yielding synthesis of this compound is therefore a crucial starting point for many research and development projects.
This guide will explore two primary synthetic routes to N-formylguanidine:
Protocol 1: Direct Formylation of Guanidine Hydrochloride. This method involves the direct reaction of commercially available guanidine hydrochloride with a formylating agent.
Protocol 2: Synthesis from Dicyandiamide. This approach utilizes dicyandiamide as a starting material, which undergoes reaction with formic acid.
We will delve into the experimental details of each protocol, assess their respective strengths and weaknesses, and provide the necessary analytical methods to validate the synthesis and ensure reproducibility.
Protocol 1: Direct Formylation of Guanidine Hydrochloride
This protocol is predicated on the nucleophilic character of the guanidino group, which attacks the electrophilic carbonyl carbon of a formylating agent. A common and cost-effective formylating agent is a mixture of formic acid and acetic anhydride, which generates the more reactive mixed anhydride in situ.
Mechanistic Rationale
The reaction proceeds via the formation of a mixed anhydride from formic acid and acetic anhydride. This mixed anhydride is a more potent acylating agent than formic acid alone. The free base of guanidine, generated in situ or by the addition of a base, then acts as a nucleophile, attacking the formyl carbon of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate yields N-formylguanidine and acetate as a byproduct. The use of guanidine hydrochloride as a starting material necessitates the presence of a base to liberate the free guanidine base.
Experimental Protocol: Direct Formylation of Guanidine Hydrochloride
Materials:
Guanidine hydrochloride
Formic acid (≥95%)
Acetic anhydride
Triethylamine
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate
Hexanes
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend guanidine hydrochloride (1.0 eq) in dichloromethane (100 mL).
Addition of Base: Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free guanidine base.
Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0 °C (ice bath). Stir the mixture for 20 minutes to allow for the formation of the mixed anhydride.
Reaction: Slowly add the pre-formed mixed anhydride solution to the guanidine suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.[1][2][3][4][5]
Protocol 2: Synthesis from Dicyandiamide
This alternative route leverages the reactivity of dicyandiamide, a readily available and inexpensive starting material. The reaction with formic acid under acidic conditions leads to the formation of N-formylguanidine.
Mechanistic Rationale
Under acidic conditions, the nitrile group of dicyandiamide is protonated, rendering it more susceptible to nucleophilic attack. A molecule of water, present in the formic acid or added to the reaction mixture, can then add to the nitrile carbon. Concurrently, the amino group of dicyandiamide can react with formic acid to form a formamide intermediate. A series of intramolecular rearrangements and hydrolysis steps, catalyzed by the acidic environment, ultimately leads to the formation of N-formylguanidine. The mechanism is complex and can involve several intermediates.[6]
Experimental Protocol: Synthesis from Dicyandiamide
Materials:
Dicyandiamide
Formic acid (≥95%)
Concentrated hydrochloric acid
Ethanol
Activated carbon
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dicyandiamide (1.0 eq) in formic acid (5 mL per gram of dicyandiamide).
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
Concentration: After the reaction is complete, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.
Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon, heat briefly, and filter through a pad of celite while hot.
Crystallization: Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.[1][2][3][4][5]
Guanidine hydrochloride is readily available. Acetic anhydride is a common reagent.
Dicyandiamide is very inexpensive and widely available.
Reaction Conditions
Requires an organic solvent (DCM) and a base (triethylamine). Reflux temperature.
Can be run neat in formic acid. Higher temperature (100 °C).
Work-up & Purification
Involves aqueous work-up and column chromatography.
Purification is often achieved by simple recrystallization.
Typical Yield
Moderate to good (60-80%)
Variable, can be moderate to good (50-75%)
Reproducibility Challenges
Incomplete reaction, side product formation (e.g., di-formylated product), purification can be challenging.
Reaction can be slow, potential for polymerization or decomposition at high temperatures.
Safety Considerations
Acetic anhydride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor.
Formic acid is corrosive. Concentrated HCl is highly corrosive.
Ensuring Reproducibility: A Self-Validating System
To ensure the reproducibility of either protocol, a robust analytical validation framework is essential. This framework should be considered a self-validating system, where the experimental outcome is continuously checked against predefined criteria.
Key Analytical Validation Steps:
Starting Material Characterization: Verify the identity and purity of all starting materials using appropriate techniques (e.g., NMR, melting point) before commencing the synthesis.
In-Process Controls (IPCs): Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for timely adjustments to the reaction conditions if necessary.
Final Product Characterization:
Identity: Confirm the chemical structure of the N-formylguanidine product using ¹H NMR and ¹³C NMR spectroscopy. The characteristic formyl proton and carbon signals should be present.
Purity: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV). The purity should meet the predefined specification (e.g., >98%).
Mass Verification: Confirm the molecular weight of the product using LC-MS.
Yield Calculation and Consistency: Record the yield of each synthesis run. A reproducible protocol should consistently deliver yields within a narrow, predefined range.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation of N-formylguanidine, applicable to both protocols with minor modifications.
Caption: Generalized workflow for N-formylguanidine synthesis and validation.
Conclusion
Both the direct formylation of guanidine hydrochloride and the synthesis from dicyandiamide offer viable routes to N-formylguanidine. The choice of protocol will depend on factors such as the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product.
Protocol 1 may be preferred for smaller-scale syntheses where the cost of reagents is less of a concern and chromatographic purification is feasible. Protocol 2 is potentially more cost-effective for larger-scale production due to the inexpensive starting material and the possibility of purification by recrystallization.
Regardless of the chosen method, the key to reproducible synthesis lies in the meticulous execution of the protocol and the implementation of a comprehensive analytical validation strategy. By treating the synthesis and analysis as an integrated, self-validating system, researchers can ensure the consistent production of high-quality N-formylguanidine for their drug discovery and development endeavors.
References
Kapp, T. G., Fottner, M., & Kessler, H. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 54873. [Link]
Chameh, G. A., & Al Mardini, M. A. (2021). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Journal of Chemistry, 2021, 1-9. [Link]
Tan, P., et al. (2017). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54315. [Link]
Ishikawa, T. (2017). Mechanistic considerations of guanidine-catalyzed reactions. Organic & Biomolecular Chemistry, 15(45), 9546-9562. [Link]
Various Authors. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link]
Various Authors. (n.d.). Preparation method of guanidine hydrochloride.
Various Authors. (n.d.). Process for preparing guanidine hydrochloride.
Various Authors. (n.d.). The Synthesis of 3,3'-Dimethyl (p-guanidino) Dicyclohexylmethane. Atlantis Press. [Link]
Ma, J., Pathirana, C., Liu, D. Q., & Miller, S. A. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]
Simionescu, R., & Sacerdoti-Sierra, N. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4989. [Link]
A Comparative Guide to the In Vitro and In Vivo Evaluation of N-formylguanidine-Derived Compounds
The guanidinium group, a nitrogen-rich functional motif, is a cornerstone in medicinal chemistry, prized for its ability to form strong, multi-point hydrogen bonds with biological targets.[1] This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: February 2026
The guanidinium group, a nitrogen-rich functional motif, is a cornerstone in medicinal chemistry, prized for its ability to form strong, multi-point hydrogen bonds with biological targets.[1] This guide provides an in-depth comparison of N-formylguanidine-derived compounds, navigating the critical path from cell-based assays to preclinical animal models. We will dissect the experimental rationale, present comparative data, and provide robust protocols to empower researchers in the fields of oncology, neuroprotection, and infectious diseases.
Section 1: The Rationale for Investigating N-formylguanidine Derivatives
The guanidine moiety is not merely a structural element; its cationic nature at physiological pH allows it to mimic the side chain of arginine, enabling potent interactions with enzymes, receptors, and nucleic acids. The addition of an N-formyl group and other substitutions modulates the compound's electronic properties, lipophilicity, and steric profile, allowing for fine-tuning of its biological activity and selectivity.
Derivatives have been developed for a wide range of therapeutic areas:
Anticancer Agents: Many guanidine derivatives exert cytotoxic effects by interacting with DNA, either through groove binding or intercalation, making them valuable candidates for chemotherapy.[1]
Neuroprotective Agents: Diarylguanidines have been identified as a class of neuroprotective drugs that act as noncompetitive NMDA receptor antagonists, showing potential for treating stroke and other neurodegenerative disorders.[2]
Enzyme Inhibitors: The structural versatility of this scaffold has led to the development of potent inhibitors for various enzymes, including neuraminidase in influenza viruses and urokinase-type plasminogen activator (uPA) in cancer metastasis.[3][4]
Antimicrobials: Certain aminoguanidine derivatives have demonstrated strong antibacterial activity by permeabilizing bacterial membranes.[5]
The following sections will compare specific derivatives, focusing on the experimental journey that substantiates these claims.
Section 2: In Vitro Evaluation: From Cytotoxicity to Mechanism of Action
The initial screening of any potential therapeutic agent begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective, providing the foundational data needed to justify progression to more complex models.
Comparative Cytotoxicity Screening
A primary goal is to assess a compound's ability to kill or inhibit the growth of cancer cells. The choice of cell lines is critical and should represent the diversity of the target disease. For instance, in a study of breast cancer, cell lines representing different subtypes (e.g., TNBC, HER2+, HR+) are used to identify broader efficacy or specific vulnerabilities.[6]
Table 1: Comparative Anti-proliferative Activity of Guanidine Derivatives
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing metabolic activity, which serves as a proxy for cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Causality: The choice of the MTT assay is based on its scalability and sensitivity. However, it's crucial to recognize its limitations. Compounds that affect cellular redox states can interfere with the assay, producing false positives or negatives. Therefore, confirming cytotoxicity with a secondary, mechanistically different assay (e.g., trypan blue exclusion or crystal violet staining) is a self-validating step.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the N-formylguanidine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Unraveling the Mechanism of Action (MoA)
Identifying a compound's MoA is paramount. Is it a general cytotoxic agent, or does it act on a specific molecular target?
A. DNA Intercalation and Binding
For many anticancer guanidine derivatives, the primary target is DNA.[1] Molecular docking studies can predict the binding affinity and mode of interaction, such as preferential binding within the minor groove of the DNA helix.[1] Experimental validation can be achieved through techniques like UV-Visible spectroscopy, fluorescence quenching, or circular dichroism.
B. Enzyme Inhibition
The specificity of N-formylguanidine derivatives makes them excellent candidates for enzyme inhibitors. For example, acylguanidine derivatives of zanamivir and oseltamivir have been synthesized to target neuraminidase, a key enzyme for influenza virus replication, with some analogs showing potent activity against oseltamivir-resistant strains.[9]
C. Induction of Apoptosis
A desirable trait for an anticancer agent is the ability to induce programmed cell death, or apoptosis. This can be investigated by observing morphological changes (cell shrinkage, membrane blebbing) or by using specific molecular assays.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP or Caspase-3.
Cell Treatment & Lysis: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
Antibody Incubation: Incubate the membrane with a primary antibody against an apoptotic marker (e.g., anti-cleaved Caspase-3) overnight at 4°C.
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
D. Modulation of Signaling Pathways
Some guanidine-related compounds, like the biguanide metformin, exert their effects by modulating key cellular signaling pathways. Metformin is known to inhibit mitochondrial respiratory complex I, leading to an increase in the cellular AMP:ATP ratio.[10][11] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[11]
Caption: The AMPK signaling pathway is often modulated by guanidine-related compounds.
Section 3: In Vivo Evaluation: Efficacy and Safety in Preclinical Models
Promising in vitro results are the gateway to in vivo testing. This stage is crucial for understanding a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.
Choice of Animal Model
The selection of an appropriate animal model is a critical experimental decision.
Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This model is useful for assessing the direct anti-tumor activity of a compound.
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background (e.g., 4T1 mouse breast cancer cells in BALB/c mice).[6] This model is invaluable for studying compounds that may also modulate the immune system.
Comparative Efficacy Studies
The primary endpoint in in vivo cancer studies is often the inhibition of tumor growth.
Table 2: Comparative In Vivo Efficacy of Guanidine Derivatives
Experimental Protocol: Syngeneic Mouse Tumor Model
This protocol outlines a typical efficacy study using the 4T1 mouse model of breast cancer.
Causality: This model is chosen because 4T1 tumors are highly aggressive and metastatic, closely mimicking human triple-negative breast cancer. The use of immunocompetent BALB/c mice allows for the evaluation of not only the direct tumor-killing effects of the drug but also its potential interactions with the host immune response.
Cell Culture: Culture 4T1 mouse mammary carcinoma cells under standard conditions.
Tumor Implantation: Inject 1 x 10⁵ 4T1 cells orthotopically into the mammary fat pad of 8-week-old female BALB/c mice.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, compound at 5 mg/kg, compound at 20 mg/kg). Administer treatment via the desired route (e.g., intraperitoneal injection) according to a pre-defined schedule.[6]
Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.[8]
Endpoint: At the end of the study (e.g., when tumors in the control group reach a pre-determined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).[8]
Caption: A typical workflow for an in vivo tumor efficacy study.
Section 4: Conclusion and Future Directions
The N-formylguanidine scaffold and its derivatives represent a versatile and potent class of molecules with demonstrated therapeutic potential across multiple diseases. The journey from in vitro screening to in vivo validation is a multi-step process that relies on a logical, evidence-based approach. Initial cytotoxicity screens in relevant cell lines identify promising candidates, while mechanistic studies using techniques like Western blotting and enzyme assays elucidate their mode of action. Finally, well-designed animal models provide the crucial proof-of-concept for efficacy and safety.
Future research should focus on optimizing the therapeutic index of these compounds, enhancing their selectivity for cancer cells over healthy cells, and exploring novel derivatives with improved pharmacokinetic properties.[13][14] The integration of computational methods, such as molecular docking, with empirical testing will continue to accelerate the discovery and development of the next generation of guanidine-based therapeutics.[1]
References
Al-Hourani, B. J., Al-Adhami, W. K., El-Elimat, T., Al-Qtaishat, S., Al-Rawashdeh, W., Al-Qtaishat, A., ... & Al-Hiari, Y. M. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]
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A Comparative Spectroscopic Guide to N-(Aminoiminomethyl)formamide and Its Analogues
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is paramount. N-(Aminoiminomethyl)formamide, also known as guanylformamide, and its analog...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is paramount. N-(Aminoiminomethyl)formamide, also known as guanylformamide, and its analogues represent a class of compounds with significant chemical and potential biological interest, stemming from their relationship to guanidine, a fundamental component of the amino acid arginine and various pharmaceuticals.[1] Their structural complexity, arising from tautomerism and rotational isomers, necessitates a multi-faceted analytical approach for unambiguous characterization.[2]
This guide provides an in-depth spectroscopic comparison of N-(Aminoiminomethyl)formamide with its parent compound, guanidine, and a key derivative, N-(Aminoiminomethyl)acetamide. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect their structural nuances, offering field-proven insights into experimental choices and data interpretation.
Molecular Structures and Workflow
A robust analytical strategy relies on understanding the fundamental structures of the target molecules and employing a logical workflow to gather and interpret spectroscopic data.
Caption: Molecular structures of the target compound and its selected analogues.
The typical workflow for characterizing these compounds involves a synergistic application of multiple spectroscopic techniques.
Caption: A typical workflow for comprehensive structural elucidation using multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Causality in NMR Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these compounds due to its high polarity, which aids dissolution, and its ability to slow the exchange of labile N-H protons, often allowing them to be observed as distinct, albeit broad, signals. Standard referencing to tetramethylsilane (TMS) ensures data comparability across experiments.[3]
¹H NMR Comparison
The ¹H NMR spectrum provides a map of the proton environments in a molecule. The key diagnostic signals for this series are the formyl proton (-CHO) and the acetyl protons (-CH₃), which are absent in the parent guanidine.
Compound
Key ¹H Chemical Shifts (δ, ppm) in DMSO-d₆
Interpretation
N-(Aminoiminomethyl)formamide
~8.1 (s, 1H, -CHO), ~7.0-7.8 (br, 4H, -NH₂)
The downfield singlet at ~8.1 ppm is characteristic of a formyl proton. The broad signals correspond to the four N-H protons of the guanidinyl group.
Guanidine
~6.5-7.5 (br, 5H, -NH₂)
The spectrum is dominated by a broad signal for the five exchangeable N-H protons. The absence of signals outside this region is a key identifier.
N-(Aminoiminomethyl)acetamide
~1.9 (s, 3H, -CH₃), ~7.0-7.8 (br, 4H, -NH₂)
The sharp singlet around 1.9 ppm is a definitive signature of the acetyl methyl group. This signal clearly distinguishes it from the formamide analogue.
Note: N-H proton shifts are highly dependent on concentration, temperature, and solvent and often appear as broad signals due to quadrupole broadening and chemical exchange.
¹³C NMR Comparison
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbonyl (C=O) and guanidinyl (C=N) carbons are particularly informative.
Compound
Key ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆
Interpretation
N-(Aminoiminomethyl)formamide
~164 (C=O), ~158 (C=N)
Two distinct signals in the low-field region confirm the presence of both the formyl and guanidinyl carbons.[4][5]
Guanidine
~160 (C=N)
A single peak in the downfield region is observed, corresponding to the single carbon atom in a guanidinyl environment.
N-(Aminoiminomethyl)acetamide
~172 (C=O), ~158 (C=N), ~23 (-CH₃)
The acetyl carbonyl carbon is typically shifted further downfield than the formyl carbonyl.[6] The presence of the upfield methyl carbon signal at ~23 ppm is also a key identifier.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]
Causality in IR Experimental Choices
For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. ATR is advantageous as it requires minimal sample preparation and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal.
Comparative IR Data
The most diagnostic regions in the IR spectra of these compounds are the N-H stretching region (3000-3500 cm⁻¹) and the double bond region (1500-1800 cm⁻¹), where C=O and C=N stretching vibrations occur.
Characterized by strong N-H and C=N absorptions.[8] The complete absence of a C=O stretch in the ~1700 cm⁻¹ region is the most significant difference.[9]
Similar to the formamide analogue, but the Amide I band (primarily C=O stretch) may be at a slightly lower frequency due to the electronic effect of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation analysis, valuable structural information.
Causality in MS Experimental Choices
Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile compounds. Operating in positive ion mode ([M+H]⁺) is ideal because the basic nitrogen atoms of the guanidine group are readily protonated, leading to high sensitivity and a strong molecular ion signal.
Comparative MS Data
The molecular ion peak is the most direct piece of evidence from a mass spectrum.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected [M+H]⁺ (m/z)
Potential Key Fragments
N-(Aminoiminomethyl)formamide
C₂H₅N₃O
87.08
88.1
Loss of formyl group (-CHO), loss of ammonia (-NH₃)
Guanidine
CH₅N₃
59.07
60.1
Fragmentation leads to loss of ammonia or cyanamide.[10]
N-(Aminoiminomethyl)acetamide
C₃H₇N₃O
101.10
102.1
Loss of acetyl group (-COCH₃), loss of ketene (-CH₂CO)
The distinct molecular weights provide an unambiguous way to differentiate between these three compounds. Tandem MS (MS/MS) experiments can further confirm identity by isolating the [M+H]⁺ ion and inducing fragmentation, which would show characteristic neutral losses corresponding to the acyl groups.[11]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
General Protocol for NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans are typically sufficient.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A spectral width of ~240 ppm is standard.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[12]
General Protocol for ATR-FTIR Spectroscopy
Background Scan: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.[13]
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
General Protocol for ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Instrument Tuning: Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest.
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-200). For MS/MS, set the instrument to isolate the [M+H]⁺ precursor ion and acquire the product ion spectrum after collision-induced dissociation (CID).[14]
Conclusion
The spectroscopic comparison of N-(Aminoiminomethyl)formamide, guanidine, and N-(Aminoiminomethyl)acetamide demonstrates the power of a multi-technique approach. While each method provides valuable data, their combined interpretation allows for unequivocal structural confirmation.
NMR Spectroscopy definitively maps the carbon-hydrogen framework, with the formyl proton and acetyl methyl protons serving as unmistakable reporters for their respective molecules.
IR Spectroscopy provides rapid confirmation of key functional groups, where the presence or absence of the C=O stretching band is the most critical differentiating feature.
Mass Spectrometry offers unambiguous determination of the molecular weight, providing the foundational piece of the structural puzzle.
By understanding the causality behind experimental choices and the unique spectroscopic signature of each analogue, researchers can confidently identify and characterize these and related compounds, facilitating progress in drug discovery and chemical synthesis.
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